Cinnamyl Alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-phenylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCCDEMITAIZTP-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Record name | cinnamyl alcohol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cinnamyl_alcohol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314144 | |
| Record name | trans-Cinnamyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, White solid with a hyacinth-like odor; [Hawley] Pale yellow crystalline solid; mp = 33-35 deg C; [MSDSonline], Solid, White to yellowish crystalline solid, warm-balsamic, floral, sweet odour | |
| Record name | 2-Propen-1-ol, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinnamyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-Cinnamyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Cinnamyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/180/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
250.0 °C @ 760 MM HG, 247.00 to 250.00 °C. @ 760.00 mm Hg | |
| Record name | 3-PHENYL-2-PROPEN-1-OL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-Cinnamyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
126 °C | |
| Record name | Cinnamyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-PHENYL-2-PROPEN-1-OL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
FREELY SOL IN ALC, ETHER, OTHER COMMON ORGANIC SOLVENTS; SOL IN WATER, GLYCEROL; CLEARLY SOL IN 3 VOL 50% ALC, insoluble to slightly soluble in water; soluble in oils, moderately soluble (in ethanol) | |
| Record name | 3-PHENYL-2-PROPEN-1-OL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cinnamyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/180/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0397 @ 35 °C/35 °C | |
| Record name | 3-PHENYL-2-PROPEN-1-OL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES OR CRYSTAL MASS, WHITE TO YELLOWISH SOLID, WHITE NEEDLES FROM PETROLEUM ETHER | |
CAS No. |
4407-36-7, 104-54-1 | |
| Record name | trans-Cinnamyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4407-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-2-propen-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004407367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14186 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cinnamyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propen-1-ol, 3-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Cinnamyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS8YOP444F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-PHENYL-2-PROPEN-1-OL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-Cinnamyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
33 °C | |
| Record name | 3-PHENYL-2-PROPEN-1-OL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5011 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | trans-Cinnamyl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cinnamyl alcohol basic chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical and physical properties of cinnamyl alcohol. The information is intended for use in research, development, and quality control settings. All quantitative data is summarized in tables for ease of reference, and detailed experimental protocols for key physical property measurements are provided.
Chemical Identity and Structure
This compound, systematically named (2E)-3-phenylprop-2-en-1-ol, is an aromatic alcohol.[1][2] It consists of a phenyl group attached to a propenol backbone.[3] The compound exists as a white to pale yellow crystalline solid at room temperature and is characterized by a distinctive sweet, balsamic odor reminiscent of hyacinth.[1][2][4][5][6] It is found naturally in esterified form in storax, Balsam of Peru, and cinnamon leaves.[4][7]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (E)-3-phenylprop-2-en-1-ol[2] |
| Other Names | Cinnamic alcohol, Styryl carbinol, Phenylallyl alcohol, Styron[4][7] |
| CAS Number | 104-54-1[1][8] |
| Molecular Formula | C₉H₁₀O[1][8] |
| Molecular Weight | 134.18 g/mol [1][8] |
| SMILES | C1=CC=C(C=C1)/C=C/CO[2] |
| InChI Key | OOCCDEMITAIZTP-QPJJXVBHSA-N[9] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its application in various fields, including perfumery, flavorings, and as an intermediate in pharmaceutical synthesis.[1][3]
Table 2: Physical Properties
| Property | Value | Conditions |
| Appearance | White to pale cream/yellow crystalline solid[1][3][10] | Standard |
| Odor | Sweet, balsamic, hyacinth-like[1][6][7] | Standard |
| Melting Point | 30-33 °C[1][4][9] | - |
| Boiling Point | 250-258 °C[3][4][7] | 760 mmHg |
| Density | 1.044 g/mL[1][9] | at 25 °C |
| 1.0397 g/cm³[4][8] | at 35 °C | |
| Vapor Pressure | <0.01 mmHg[9][11] | at 25 °C |
| 0.012 mmHg[12][13] | at 25 °C | |
| Flash Point | >93.3 °C (closed cup)[7] | - |
| 126 °C[4][6] | - | |
| Refractive Index | 1.5819[7] | at 20 °C |
| 1.5758[7] | at 33 °C | |
| logP (Octanol/Water) | 1.70 - 1.95[2][14] | - |
Table 3: Solubility Data
| Solvent | Solubility | Temperature |
| Water | Slightly soluble; 1.8 g/L[1][4][10][12] | 20 °C |
| Ethanol | Freely soluble[1][7][11] | Standard |
| Diethyl Ether | Freely soluble[7][11] | Standard |
| Acetone | Soluble[4] | Standard |
| Dichloromethane | Soluble[4] | Standard |
| Glycerol | Soluble[7][11] | Standard |
Table 4: Spectral Data
| Technique | Description |
| ¹H NMR | Spectra available, shows characteristic peaks for phenyl, vinyl, and methylene (B1212753) protons.[15][16] |
| ¹³C NMR | Spectra available, confirms the carbon skeleton of the molecule.[15][17] |
| Infrared (IR) | Spectra available, shows characteristic absorptions for O-H, C=C (aromatic and vinyl), and C-O stretching.[15][17] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available, showing the molecular ion peak and characteristic fragmentation patterns.[17] |
Experimental Protocols
The following are detailed methodologies for determining key physical properties of this compound.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus with a heated metal block.
Materials:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
This compound sample (finely powdered)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: If the this compound sample is not already a fine powder, gently grind it using a mortar and pestle.
-
Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned with its bulb level with the sample.
-
Rapid Determination (Optional): Heat the block rapidly to get an approximate melting point. This helps in saving time for the accurate determination. Allow the apparatus to cool sufficiently before proceeding.
-
Accurate Determination: Heat the block again, but at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).
-
Repeat: For accuracy, repeat the determination with a fresh sample in a new capillary tube. The results should be consistent.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it must first be melted.
Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Bunsen burner or other heat source
-
Stand and clamp
-
This compound sample
Procedure:
-
Sample Preparation: Place a small amount of this compound into the fusion tube and gently heat it until it melts.
-
Apparatus Assembly: Attach the fusion tube containing the molten sample to a thermometer using a rubber band or thread. The bottom of the fusion tube should be level with the thermometer bulb.
-
Capillary Insertion: Place the capillary tube (sealed end up) into the molten sample inside the fusion tube.
-
Heating: Clamp the Thiele tube and fill it with mineral oil so that the side arm is about two-thirds full. Suspend the thermometer and fusion tube assembly in the Thiele tube, ensuring the sample is below the oil level and the open end of the fusion tube is above the oil.
-
Observation: Gently heat the side arm of the Thiele tube. The convection currents will ensure uniform heating of the oil. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Boiling Point Identification: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube. Record this temperature.
Solubility Determination
This protocol outlines a qualitative method to determine the solubility of this compound in various solvents.
Materials:
-
Test tubes and rack
-
Spatula
-
Graduated pipettes or cylinders
-
This compound sample
-
Solvents (e.g., water, ethanol, diethyl ether)
Procedure:
-
Sample Addition: Place approximately 20-30 mg of this compound into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube in small portions (e.g., 0.25 mL at a time).
-
Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to facilitate dissolution.
-
Observation: Observe the mixture carefully.
-
Soluble: The solid dissolves completely, forming a clear, homogeneous solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Recording: Record the observation for each solvent tested. For quantitative determination, a gravimetric method involving the preparation of a saturated solution and subsequent evaporation of the solvent would be employed.
Chemical Synthesis and Reactivity
This compound is a versatile intermediate in organic synthesis. For instance, it serves as a precursor in the synthesis of the antidepressant drug reboxetine.
Figure 1: Simplified workflow for the synthesis of Reboxetine from this compound.
Biological Context and Potential Applications
Recent research has investigated the neuroprotective properties of this compound. While the exact mechanisms are still under investigation, one area of interest is its potential interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the brain. Alcohols are known to act as positive allosteric modulators of GABAₐ receptors, enhancing the inhibitory effects of GABA.[15][17]
Figure 2: Hypothetical modulation of a GABA-A receptor by this compound.
General Experimental Workflow
The characterization of a chemical compound like this compound typically follows a structured workflow to ensure comprehensive analysis and identification.
Figure 3: General workflow for the characterization of a chemical compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. selectscience.net [selectscience.net]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. pennwest.edu [pennwest.edu]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Enantioselective synthesis of (+)-(S,S)-reboxetine | Semantic Scholar [semanticscholar.org]
- 15. Synaptic GABAergic and glutamatergic mechanisms underlying alcohol sensitivity in mouse hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synaptic GABAergic and glutamatergic mechanisms underlying alcohol sensitivity in mouse hippocampal neurons. — Oxford Neuroscience [neuroscience.ox.ac.uk]
- 17. Frontiers | GABAergic signaling in alcohol use disorder and withdrawal: pathological involvement and therapeutic potential [frontiersin.org]
(2E)-3-Phenylprop-2-en-1-ol IUPAC name and synonyms
An In-depth Technical Guide to (2E)-3-Phenylprop-2-en-1-ol
This technical guide provides a comprehensive overview of (2E)-3-Phenylprop-2-en-1-ol, commonly known as cinnamyl alcohol. It is intended for researchers, scientists, and professionals in drug development and related fields. This document covers its nomenclature, physicochemical properties, applications, detailed experimental protocols, and safety information.
Nomenclature and Synonyms
The compound with the chemical formula C₉H₁₀O is systematically named according to IUPAC nomenclature.
Preferred IUPAC Name: (2E)-3-Phenylprop-2-en-1-ol[1]
(2E)-3-Phenylprop-2-en-1-ol can exist in two isomeric forms, (Z) and (E). The (E)-isomer is the most common and abundant in nature.[2]
Synonyms:
-
This compound[1]
-
Cinnamic alcohol[1]
-
Styryl carbinol[1]
-
Phenylallyl alcohol[1]
-
Styron[1]
-
3-Phenyl-2-propen-1-ol[3]
-
trans-Cinnamyl alcohol[3]
Physicochemical Properties
(2E)-3-Phenylprop-2-en-1-ol is a white crystalline solid at room temperature with a characteristic hyacinth-like balsamic odor.[1][2] It becomes a yellow oil if impure.[1] It is sparingly soluble in water but highly soluble in most common organic solvents like ethanol (B145695) and ether.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O | [1] |
| Molar Mass | 134.178 g·mol⁻¹ | [1] |
| Melting Point | 30-33 °C | [2] |
| Boiling Point | 250 °C | [2] |
| Density | 1.044 g/mL at 25 °C | [2] |
| Flash Point | 126 °C | [1] |
| Vapor Pressure | <0.01 mmHg at 25 °C | |
| Vapor Density | 4.6 (vs air) | |
| Solubility in water | Slightly soluble | [1] |
| Appearance | Colorless crystals or white solid | [1][2] |
| Odor | Sweet, balsam, hyacinth, spicy, green | [2] |
Applications in Drug Development and Research
This compound is a versatile compound with significant applications in the pharmaceutical and fragrance industries.[4]
-
Pharmaceutical Intermediate: It is a crucial starting material for the synthesis of various pharmaceutical compounds.[4][5] Notable examples include:
-
Neuroprotective Properties: Research is being conducted to investigate its neuroprotective effects, particularly in relation to epilepsy. This includes its potential to potentiate the GABAergic system, promote antioxidant effects, and reduce pro-inflammatory mediators.[1]
-
HDAC8 Inhibition: this compound, along with cinnamaldehyde (B126680) and cinnamic acid, has been shown to exhibit inhibitory activity against histone deacetylase 8 (HDAC8), a potential target in cancer therapy.[6]
-
Flavor and Fragrance: Due to its pleasant aroma, it is widely used in perfumery, cosmetics, and as a flavoring agent.[2][4]
Experimental Protocols
Chemical Synthesis
This protocol describes the synthesis of this compound by the reduction of cinnamaldehyde.
Materials:
-
Freshly distilled cinnamaldehyde (21.7 g)
-
Sodium trimethoxyborohydride (40 g)
-
Ether (100 ml)
-
Dilute sulfuric acid
-
Sodium sulfate
Procedure:
-
Add 21.7 g of freshly distilled cinnamaldehyde to a suspension of 40 g of sodium trimethoxyborohydride in 100 ml of ether. The mixture will begin to boil during the addition.
-
After the addition is complete, heat the mixture under reflux for 4 hours.
-
Cool the reaction vessel and add dilute sulfuric acid until the evolution of hydrogen ceases.
-
Separate the ethereal solution and dry it over sodium sulfate.
-
Evaporate the solvent under vacuum.
-
Purify the product by fractional distillation to yield this compound (b.p. 134-135°/13 mm). The expected yield is approximately 80% (17.5 g).[7]
This method outlines the continuous-flow hydrogenation of cinnamaldehyde to this compound.
Materials:
-
Cinnamaldehyde (0.02 mol, 2.64 g)
-
Ethanol (200 mL)
-
1% Pt/Silica catalyst cartridge (CatCart®)
-
H-Cube® continuous-flow hydrogenation reactor
Procedure:
-
Prepare a solution of 2.64 g of cinnamaldehyde in 200 mL of ethanol. Use the freshly prepared mixture to avoid chelate formation.
-
Switch on the H-Cube® and insert the 1% Pt/Silica CatCart®.
-
Set the desired flow rate (e.g., 1 mL/min) and allow the ethanol to flow through the system for 1 minute to remove air.
-
Set the desired temperature and pressure (optimal parameters were found to be 80°C and 60 bar).
-
Activate hydrogen production and pump the cinnamaldehyde solution through the reactor.
-
Collect the product mixture in a sample vial.
-
Wash the CatCart® with ethanol to recover any absorbed material.
-
Analyze the product mixture by GC-MS to determine conversion and selectivity. At optimal conditions, a conversion of 86.3% and a selectivity of 93% for this compound can be achieved.[8]
Biosynthesis
This protocol describes the biosynthesis of this compound from cinnamic acid in a biphasic system to overcome product inhibition.
Materials:
-
Engineered E. coli BLCS cells co-expressing carboxylic acid reductase and phosphopantetheine transferase.
-
Cinnamic acid
-
Glucose
-
Phosphate-buffered saline (PBS, 100 mM, pH 7.0)
-
Dibutyl phthalate
Procedure:
-
Prepare a reaction mixture in the aqueous phase containing:
-
3 mL of PBS (100 mM, pH 7.0)
-
17.4 mM cinnamic acid
-
102 mM glucose
-
Wet E. coli BLCS cells to an optical density of 50 (OD₆₀₀).
-
-
Add an organic phase of dibutyl phthalate. The optimal volume ratio of organic to aqueous phase is 0.4 (1.2 mL of dibutyl phthalate).
-
Incubate the biphasic mixture at 30 °C with rotary shaking at 200 rpm for 6 hours.
-
After the reaction, separate the phases and analyze the concentration of this compound in both the aqueous and organic phases. Under optimal conditions, a yield of 88.2% can be achieved, with this compound concentrated in the organic phase.[9]
Safety and Handling
This compound requires careful handling in a laboratory setting.
-
General Precautions: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Use only in a well-ventilated area.[10]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Inhalation: Move the person to fresh air.[10]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water if the person is conscious.[11]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[11] Keep the container tightly closed.[10]
-
Disposal: Dispose of waste material in accordance with local regulations.[10]
Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 104-54-1 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. Bio-derived Production of this compound via a Three Step Biocatalytic Cascade and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamaldehyde, Cinnamic Acid, and this compound, the Bioactives of Cinnamomum cassia Exhibit HDAC8 Inhibitory Activity: An In vitro and In silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. thalesnano.com [thalesnano.com]
- 9. Efficient biosynthesis of this compound by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
From Ancient Remedy to Modern Molecule: A Technical Guide to the Natural Sources and Extraction of Cinnamyl Alcohol from Storax
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamyl alcohol, a valuable aromatic compound with applications in the fragrance, flavor, and pharmaceutical industries, occurs naturally in various plant sources. Among these, storax balsam, a resin obtained from trees of the Liquidambar genus, stands out as a significant natural reservoir. In storax, this compound is predominantly present in its esterified form, primarily as cinnamyl cinnamate (B1238496). The liberation of free this compound necessitates a chemical transformation, specifically alkaline hydrolysis or saponification, followed by a multi-step purification process. This technical guide provides a comprehensive overview of the natural sources of this compound with a focus on storax, and details a synthesized experimental protocol for its extraction and purification. The guide includes quantitative data compiled from various sources, detailed methodologies, and visual workflows to facilitate a deeper understanding for researchers and professionals in drug development and related fields.
Natural Sources of this compound
This compound is a naturally occurring fragrant compound found in a variety of plants. While it is present in cinnamon leaves, Balsam of Peru, and hyacinth flowers, one of the most historically and commercially significant sources is storax balsam.[1][2][3]
Storax Balsam:
Storax, also known as styrax, is a fragrant resinous exudate obtained from the wounded bark of trees belonging to the genus Liquidambar.[4][5] The two primary species from which storax is harvested are:
-
Liquidambar orientalis (Levant or Asian Storax): Native to the eastern Mediterranean region, particularly Turkey.[5]
-
Liquidambar styraciflua (American Storax or Sweetgum): Found in the eastern United States, Mexico, and Central America.[5]
The chemical composition of storax can vary depending on the species, geographical origin, and processing methods. However, it is generally rich in cinnamic acid and its esters. This compound is found in both free form and, more predominantly, as an ester, with cinnamyl cinnamate (styracin) being a major component.[6]
Chemical Composition of Storax Balsam
The composition of storax is a complex mixture of resinous materials, aromatic acids, and their esters. The major components relevant to the extraction of this compound are summarized in the table below.
| Component | Chemical Formula | Percentage in Purified Storax (%) | Form of this compound | Reference(s) |
| Storesin (alcoholic resin) | Not specified | 33–50 | Esterified | [5] |
| Cinnamic Acid | C₉H₈O₂ | 5–15 | - | [6] |
| Cinnamyl Cinnamate (Styracin) | C₁₈H₁₆O₂ | 5–15 | Esterified | [5] |
| Phenylpropyl Cinnamate | C₁₈H₁₈O₂ | ~10 | - | [5] |
| Ethyl Cinnamate | C₁₁H₁₂O₂ | Small amounts | - | [5] |
| Benzyl Cinnamate | C₁₆H₁₄O₂ | Small amounts | - | [5] |
| Free this compound | C₉H₁₀O | Variable, generally low | Free | [7] |
Extraction and Purification of this compound from Storax
The extraction of this compound from storax is a multi-step process that begins with the hydrolysis of the cinnamate esters to liberate the free alcohol. This is followed by a series of purification steps to isolate this compound from other components of the hydrolyzed mixture.
Experimental Workflow
The overall process for extracting and purifying this compound from storax balsam can be visualized in the following workflow diagram.
Caption: Experimental workflow for the extraction and purification of this compound from storax balsam.
Detailed Experimental Protocols
The following protocols are synthesized from available literature and general laboratory practices for natural product extraction and purification. Specific quantitative parameters may require optimization based on the exact composition of the starting material.
Protocol 1: Preparation of Purified Storax
-
Dissolution: Dissolve the crude storax balsam in an equal weight of warm ethanol.[8]
-
Filtration: Filter the warm alcoholic solution to remove insoluble debris and resinous matter.
-
Solvent Evaporation: Evaporate the ethanol under reduced pressure at a low temperature to prevent the loss of volatile components, yielding purified storax.[8]
Protocol 2: Alkaline Hydrolysis of Purified Storax
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the purified storax with a 5-10% aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). A 1:3 to 1:5 ratio of storax to alkaline solution (w/v) is recommended as a starting point.
-
Heating and Reflux: Heat the mixture to reflux with constant stirring. The reaction time can range from 2 to 4 hours. The completion of the saponification can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the cinnamyl cinnamate spot.
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
Protocol 3: Isolation of Crude this compound
-
Extraction: Transfer the cooled, hydrolyzed mixture to a separatory funnel and extract the aqueous solution multiple times with a non-polar organic solvent such as diethyl ether or dichloromethane. This compound will partition into the organic layer.
-
Washing: Combine the organic extracts and wash successively with a saturated sodium bicarbonate solution to remove any remaining cinnamic acid, followed by a wash with brine (saturated NaCl solution) to remove residual base and salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove any traces of water.
-
Solvent Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound as an oily residue.
Protocol 4: Purification of this compound
Method A: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Distillation: Heat the crude this compound under reduced pressure. Collect the fraction that distills at the boiling point of this compound at the given pressure. The boiling point of this compound is approximately 250 °C at atmospheric pressure, but significantly lower under vacuum.[9]
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Method B: Recrystallization
-
Solvent Selection: this compound is a solid at room temperature with a melting point of around 33 °C.[9] A suitable solvent for recrystallization would be one in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. A mixture of a polar and a non-polar solvent, such as toluene/heptane, has been suggested.[10]
-
Procedure:
-
Dissolve the crude or distilled this compound in a minimal amount of the hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the purified crystals.
-
-
Analysis: Determine the melting point of the crystals and analyze their purity by GC-MS or HPLC.
Quantitative Data
Quantitative data for the extraction of this compound from storax is not widely available in a consolidated format. The following table summarizes typical compositional data and expected yields based on available information.
| Parameter | Value/Range | Reference(s) |
| Cinnamyl Cinnamate in Purified Storax | 5–15% | [5] |
| Free Cinnamic Acid in Purified Storax | 5–15% | [6] |
| Saponification Value of Storax | 170-230 | [8] |
| Theoretical Yield of this compound from Cinnamyl Cinnamate | ~50% by weight | Stoichiometric Calculation |
| Purity of Commercially Available this compound | ≥98% | [2] |
Analytical Methodologies
The analysis of the composition of storax and the purity of the extracted this compound is crucial. The following analytical techniques are commonly employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying the volatile components of storax before and after hydrolysis.[3][11]
-
High-Performance Liquid Chromatography (HPLC): Can be used for the quantitative analysis of this compound and other non-volatile components.[11]
-
Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring the progress of the hydrolysis reaction.
-
Melting Point Determination: A straightforward method to assess the purity of the final recrystallized this compound.
The following diagram illustrates a logical workflow for the analysis of a hydrolyzed storax sample.
References
- 1. foreverest.net [foreverest.net]
- 2. Cinnamyl alcohols | Thermo Fisher Scientific [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. A Modern Herbal | Storax [botanical.com]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Styrax (U. S. P.)—Storax. | Henriette's Herbal Homepage [henriettes-herb.com]
- 9. This compound|104-54-1 - MOLBASE Encyclopedia [m.molbase.com]
- 10. Sciencemadness Discussion Board - Removal of aldehyde from alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Analytical investigation of styrax and benzoin balsams by HPLC- PAD-fluorimetry and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cinnamyl Alcohol as a Plant Metabolite in Cinnamon Leaves: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl alcohol, an aromatic organic compound, is a naturally occurring phytochemical found in various parts of plants from the Cinnamomum genus, including the leaves.[1][2] It is a phenylpropanoid, a class of plant secondary metabolites derived from phenylalanine.[3] While present in smaller quantities compared to its aldehyde counterpart, cinnamaldehyde (B126680), this compound contributes to the characteristic aroma and possesses a range of biological activities that are of significant interest to the scientific and pharmaceutical communities.[4][5] This technical guide provides an in-depth exploration of the biosynthesis, quantification, and physiological role of this compound in cinnamon leaves, complete with detailed experimental protocols and visual representations of key pathways and workflows.
Biosynthesis of this compound
The biosynthesis of this compound is an integral part of the broader phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine.
The key steps involved are:
-
Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.[6]
-
Activation: 4-coumarate: CoA ligase (4CL) activates cinnamic acid to form cinnamoyl-CoA.[6]
-
Reduction to Aldehyde: Cinnamoyl-CoA reductase (CCR) reduces cinnamoyl-CoA to cinnamaldehyde.[6][7]
-
Reduction to Alcohol: Finally, this compound dehydrogenase (CAD) catalyzes the reduction of cinnamaldehyde to this compound.[6][8]
Caption: Phenylpropanoid pathway leading to this compound.
Quantitative Analysis of this compound in Cinnamon Leaves
The concentration of this compound can vary significantly between different Cinnamomum species and even within different parts of the same plant. Accurate quantification is crucial for quality control and for understanding its contribution to the overall biological activity of cinnamon extracts.
| Cinnamomum Species | Plant Part | This compound Concentration | Reference |
| Cinnamomum cassia | Bark | Detected, but not the major component | [9] |
| Cinnamomum zeylanicum | Bark | Detected | [5] |
| Cinnamomum species | Bark | Limit of Detection (LOD): 30 mg/kg; Limit of Quantification (LOQ): 80 mg/kg | [5] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[3][4][10]
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects.[10] One of the key mechanisms is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a crucial regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.[10]
Caption: this compound's inhibition of the NF-κB pathway.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound.[3] It has been shown to modulate the GABAergic system, exhibit antioxidant effects by reducing malondialdehyde and nitrite (B80452) levels while increasing reduced glutathione, and mitigate neuroinflammation, thereby reducing cell death processes in neuronal tissues.[3]
HDAC8 Inhibitory Activity
This compound, along with other bioactive compounds from Cinnamomum cassia, has demonstrated inhibitory activity against histone deacetylase 8 (HDAC8).[9] The altered expression of HDAC8 is linked to various cancers, making its selective inhibition a potential strategy in cancer therapy.[9] In vitro studies have shown that aqueous cinnamon extract and its bioactive components, including this compound, can significantly inhibit HDAC8 activity.[9]
Experimental Protocols
Extraction of this compound from Cinnamon Leaves
This protocol describes a standard method for the extraction of this compound for subsequent analysis.
Caption: Workflow for this compound extraction and analysis.
Methodology:
-
Sample Preparation: Accurately weigh approximately 100 mg of homogenized, powdered cinnamon leaves.[5]
-
Extraction: Add 10 mL of methanol to the sample. Agitate on a vortex mixer for 30 seconds, followed by sonication for 30 minutes at room temperature.[5]
-
Centrifugation: Centrifuge the sample solution at 2070 x g for 10 minutes at 10°C.[5]
-
Collection: Carefully collect the supernatant for analysis.
-
Analysis: The extract is then ready for quantification, typically by High-Performance Liquid Chromatography (HPLC).
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated HPLC method for the simultaneous determination of this compound and other related compounds in cinnamon extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: A mixture of methanol, acetonitrile, and water is often employed. For instance, a ratio of 35:20:45 (v/v/v) has been reported.[11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[11]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[9]
-
Detection Wavelength: this compound can be detected at a wavelength of 274 nm.[5]
-
Injection Volume: A 20 µL injection volume is standard.[12]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations to generate a calibration curve. Linearity is typically assessed in a range such as 0.25-25 ng/µL.[5]
-
Sample Injection: Inject the prepared cinnamon leaf extract and the standard solutions into the HPLC system.
-
Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve. The retention time for this compound is approximately 10.4 minutes under the specified conditions.[5]
In Vitro HDAC8 Inhibitory Activity Assay
This protocol describes a method to evaluate the potential of this compound to inhibit HDAC8 activity.
Materials:
-
HDAC8 Inhibitor Screening Kit (e.g., from Cayman Chemical)[9]
-
This compound
-
Trichostatin A (TSA) as a positive control[9]
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided with the HDAC8 inhibitor screening kit.
-
Assay: Perform the HDAC8 inhibitor screening assay according to the manufacturer's protocol. This typically involves incubating the HDAC8 enzyme with its substrate in the presence of varying concentrations of this compound or the positive control (TSA).
-
Measurement: Measure the enzymatic activity, often through a fluorescent or colorimetric readout.
-
Calculation: Calculate the percentage inhibition of HDAC8 activity for each concentration of this compound using the formula: % Inhibition = (([Initial Activity - Inhibitor Activity]) / Initial Activity) x 100[13]
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound required to inhibit 50% of the HDAC8 activity.
Conclusion
This compound, a metabolite present in cinnamon leaves, is synthesized via the phenylpropanoid pathway. While its concentration is lower than other related compounds, it demonstrates significant biological activities, including anti-inflammatory and neuroprotective effects, and potential as an HDAC8 inhibitor. The standardized protocols for extraction and quantification provided in this guide are essential for consistent and reliable research in this area. Further investigation into the specific mechanisms of action and potential therapeutic applications of this compound is warranted for drug development and a deeper understanding of its role in plant and human health.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Neuroprotective effect of cinnamic alcohol: A bioactive compound of Cinnamomum spp. essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.youngliving.com [static.youngliving.com]
- 6. Efficient biosynthesis of this compound by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cinnamaldehyde, Cinnamic Acid, and this compound, the Bioactives of Cinnamomum cassia Exhibit HDAC8 Inhibitory Activity: An In vitro and In silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits [frontiersin.org]
- 11. Extraction of Essential Oil from Cinnamon (Cinnamomum Zeylanicum) – Oriental Journal of Chemistry [orientjchem.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic Analysis of Cinnamyl Alcohol: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data and analytical protocols for cinnamyl alcohol, a key fragrance ingredient and chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure
This compound, with the IUPAC name (E)-3-phenylprop-2-en-1-ol, is a primary alcohol featuring a phenyl group attached to a propenol backbone.[1] Its structure is foundational to understanding its spectroscopic characteristics.
Molecular Formula: C₉H₁₀O Molecular Weight: 134.18 g/mol [2]
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The spectrum of this compound is characterized by signals from the aromatic ring, the vinyl group, the methylene (B1212753) group adjacent to the oxygen, and the hydroxyl proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 6.53-6.56 | Doublet | 1H | β-vinylic proton (C₆H₅-CH=) |
| 6.25-6.32 | Multiplet | 1H | α-vinylic proton (=CH-CH₂OH) |
| 4.29 | Doublet | 2H | Methylene protons (-CH₂OH) |
| ~1.5-2.0 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |
| (Note: Data is compiled from multiple sources and may vary slightly based on solvent and instrument frequency)[3][4] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~136.8 | C1 (Quaternary aromatic) |
| ~131.0 | Cα (Alkene) |
| ~128.6 | C3/C5 (Aromatic) |
| ~127.8 | C4 (Aromatic) |
| ~126.5 | C2/C6 (Aromatic) |
| ~126.3 | Cβ (Alkene) |
| ~63.5 | C-OH (Methylene) |
| (Note: Data is compiled from multiple sources and may vary slightly based on solvent and instrument frequency)[5][6] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| 3200-3600 | Strong, Broad | O-H stretch (Alcohol)[7][8] |
| 3000-3100 | Medium | C-H stretch (Aromatic/Vinylic) |
| 1650-1680 | Medium | C=C stretch (Alkene) |
| 1450, 1495 | Medium | C=C stretch (Aromatic ring) |
| ~1015 | Strong | C-O stretch (Primary alcohol) |
| 690, 740 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
| (Note: Peak positions are approximate and compiled from various spectral data.)[2][8][9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| m/z | Relative Intensity | Fragment Assignment |
| 134 | High | [M]⁺ (Molecular Ion) |
| 115 | High | [M-H₂O-H]⁺ |
| 105 | High | [C₈H₉]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |
| (Note: Fragmentation patterns can vary based on the ionization method.)[1][10][11] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[12]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[12][13] The solvent should completely dissolve the sample.
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[12]
-
To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a 5 mm NMR tube.[13][14]
-
Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.[12][13]
-
Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.[12]
Instrumental Analysis:
-
Insert the prepared NMR tube into the spectrometer's spinner turbine, ensuring correct positioning with a depth gauge.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[12]
-
Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution.[12]
-
Tune and match the probe to the nucleus being observed (¹H or ¹³C) for optimal signal detection.[12]
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, relaxation delay) and initiate data acquisition.[12]
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid Film):
-
Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[15] If necessary, clean them with a small amount of dry acetone (B3395972) and wipe with a lint-free cloth.[15]
-
Using a Pasteur pipette, place one or two drops of liquid this compound onto the center of one salt plate.[15][16]
-
Carefully place the second salt plate on top, allowing the liquid to spread into a thin, even film between the plates, creating a "sandwich".[15][16]
-
Avoid introducing air bubbles and ensure the film is uniform.
Instrumental Analysis:
-
Place the salt plate "sandwich" into the sample holder in the instrument's sample beam path.[16]
-
Acquire a background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O.
-
Run the sample scan to obtain the IR spectrum of this compound.
-
After analysis, disassemble the plates, clean them thoroughly with a dry solvent like acetone, and return them to the desiccator.[15][16]
Mass Spectrometry (MS)
Sample Preparation (Direct Infusion/GC-MS):
-
For direct infusion via Electrospray Ionization (ESI), prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prevent detector saturation.
-
For Gas Chromatography-Mass Spectrometry (GC-MS), which is suitable for volatile compounds like this compound, dilute the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
The solution must be free of non-volatile salts or buffers, which can contaminate the ion source.[17]
Instrumental Analysis (General Workflow):
-
Introduction: Introduce the sample into the mass spectrometer. For GC-MS, the sample is first vaporized and separated on a GC column before entering the MS.[18] For direct infusion, the liquid sample is introduced directly.
-
Ionization: The sample molecules are ionized. For GC-MS, Electron Ionization (EI) is common, where molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[18] ESI is a "softer" technique used for liquid samples that often preserves the molecular ion.[18]
-
Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.[19]
-
Analysis/Deflection: In the mass analyzer (e.g., quadrupole, time-of-flight), the ions are separated based on their mass-to-charge (m/z) ratio.[18][19]
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.[19]
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key logical and experimental flows in the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
References
- 1. This compound | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(104-54-1) IR Spectrum [chemicalbook.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound(104-54-1) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. homework.study.com [homework.study.com]
- 8. homework.study.com [homework.study.com]
- 9. 2-Propen-1-ol, 3-phenyl- [webbook.nist.gov]
- 10. This compound(104-54-1) MS [m.chemicalbook.com]
- 11. massbank.eu [massbank.eu]
- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 13. research.reading.ac.uk [research.reading.ac.uk]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. webassign.net [webassign.net]
- 17. researchgate.net [researchgate.net]
- 18. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. quora.com [quora.com]
Cinnamyl Alcohol: A Technical Guide to Solubility in Aqueous and Organic Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl alcohol ((2E)-3-phenylprop-2-en-1-ol) is a naturally occurring aromatic alcohol with a characteristic sweet, balsamic, and hyacinth-like odor. It is widely utilized in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its solubility characteristics in various solvents is paramount for its effective formulation, application, and for the development of novel drug delivery systems. This technical guide provides an in-depth analysis of the solubility of this compound in water and a range of organic solvents, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Concepts in this compound Solubility
The solubility of this compound is governed by its molecular structure, which features a nonpolar phenyl group and a relatively polar hydroxyl (-OH) group. This amphiphilic nature dictates its solubility behavior, generally adhering to the principle of "like dissolves like."
-
In Polar Solvents (e.g., Water): The presence of the hydroxyl group allows for hydrogen bonding with polar solvent molecules. However, the large, nonpolar phenyl group disrupts the strong hydrogen-bonding network of water, leading to limited solubility.
-
In Nonpolar and Moderately Polar Organic Solvents: The phenyl group interacts favorably with the nonpolar regions of organic solvents through van der Waals forces. The hydroxyl group also contributes to interactions with polar functional groups of the solvent. This dual interaction capability results in significantly higher solubility in most organic solvents compared to water.
Quantitative Solubility Data
The following tables summarize the quantitative solubility of this compound in water and various organic solvents. The data is compiled from peer-reviewed scientific literature and chemical databases.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) | Reference |
| 20 | 0.18 | [1] |
Table 2: Mole Fraction Solubility (x) of trans-Cinnamyl Alcohol in Various Organic Solvents at Different Temperatures (K)
| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K |
| Methanol | 0.3582 | 0.4231 | 0.4965 | 0.5781 |
| Ethanol | 0.2845 | 0.3412 | 0.4063 | 0.4795 |
| n-Propanol | 0.2451 | 0.2963 | 0.3548 | 0.4201 |
| Isopropyl alcohol | 0.2134 | 0.2598 | 0.3125 | 0.3711 |
| n-Butyl alcohol | 0.2011 | 0.2452 | 0.2951 | 0.3503 |
| Isobutyl alcohol | 0.1754 | 0.2145 | 0.2589 | 0.3081 |
| sec-Butyl alcohol | 0.1899 | 0.2311 | 0.2778 | 0.3296 |
| Acetone | 0.3122 | 0.3754 | 0.4476 | 0.5283 |
| Methyl acetate | 0.2678 | 0.3251 | 0.3899 | 0.4617 |
| Ethyl acetate | 0.2301 | 0.2799 | 0.3365 | 0.3994 |
| n-Hexane | 0.0098 | 0.0123 | 0.0152 | 0.0185 |
Data extracted from: Si Li, et al., "Determination and Correlation of Solubility and Thermodynamic Properties of trans-Cinnamyl Alcohol in Pure and Binary Solvents from 253.15 K to 293.15 K," Journal of Chemical & Engineering Data, 2018, 63 (1), pp 77–88.
Table 3: Qualitative Solubility of this compound in Other Organic Solvents at Ambient Temperature
| Solvent | Qualitative Solubility | Reference |
| Diethyl Ether | Freely Soluble | [2] |
| Dichloromethane | Soluble | [3] |
| Chloroform | Soluble | [2] |
| Glycerol | Soluble | [2] |
Experimental Protocols
The quantitative solubility data presented in this guide are primarily determined using the gravimetric method. The following is a detailed protocol for this experimental technique.
Gravimetric Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials and Apparatus:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (±0.0001 g)
-
Isothermal shaker bath or magnetic stirrer with temperature control
-
Saturated solution filtration apparatus (e.g., syringe with a microporous filter)
-
Pre-weighed weighing bottles or vials
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask).
-
The container is placed in an isothermal shaker bath set to the desired temperature.
-
The mixture is agitated for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid this compound confirms saturation.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, agitation is stopped, and the solution is allowed to stand undisturbed for a period to allow the excess solid to settle.
-
A sample of the supernatant is carefully withdrawn using a pre-heated (to the experimental temperature) syringe.
-
The syringe is immediately fitted with a microporous filter (e.g., 0.45 µm PTFE), and the clear saturated solution is dispensed into a pre-weighed, dry weighing bottle.
-
-
Gravimetric Analysis:
-
The weighing bottle containing the saturated solution is immediately sealed and weighed to determine the total mass of the solution.
-
The weighing bottle is then unsealed and placed in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).
-
The sample is dried to a constant weight.
-
The final weight of the weighing bottle containing the dried this compound is recorded.
-
-
Calculation of Solubility:
-
The mass of the solvent is calculated by subtracting the mass of the dried this compound from the total mass of the solution.
-
The solubility is then expressed in the desired units, such as grams of solute per 100 mL of solvent or mole fraction.
-
Visualizing Solubility Relationships
Solvent Polarity and this compound Solubility
The following diagram illustrates the general relationship between the polarity of the solvent and the solubility of this compound. As solvent polarity moves from highly polar (like water) to moderately polar and nonpolar, the solubility of this compound generally increases, with a peak in solubility observed in moderately polar solvents that can effectively interact with both the phenyl and hydroxyl moieties of the molecule.
Caption: Relationship between solvent polarity and this compound solubility.
Experimental Workflow for Gravimetric Solubility Determination
The diagram below outlines the key steps in the experimental workflow for determining the solubility of this compound using the gravimetric method.
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion
The solubility of this compound is a critical parameter for its application across various scientific and industrial fields. Its amphiphilic nature results in limited solubility in water and high solubility in a wide range of organic solvents. This technical guide provides a comprehensive overview of its solubility, supported by quantitative data and detailed experimental methodologies. The provided information serves as a valuable resource for researchers and professionals in formulation development, quality control, and chemical synthesis involving this compound.
References
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Cinnamyl alcohol (CA), a naturally occurring phenylpropanoid found in the essential oil of cinnamon species, is emerging as a compound of interest for its potential neuroprotective effects. This technical guide provides a comprehensive overview of the primary investigations into the neuroprotective properties of this compound, with a focus on its mechanisms of action, including anti-inflammatory, antioxidant, and receptor modulation activities. This document synthesizes available preclinical data, outlines detailed experimental methodologies for key assays, and visualizes the implicated signaling pathways to support further research and development in the field of neurotherapeutics.
Introduction
Neurodegenerative diseases, characterized by the progressive loss of structure and function of neurons, represent a significant and growing global health burden. The pathological cascades in these disorders are complex and multifactorial, often involving oxidative stress, chronic neuroinflammation, and excitotoxicity, ultimately leading to neuronal cell death. Current therapeutic strategies are often limited to symptomatic relief, highlighting the urgent need for novel neuroprotective agents that can target the underlying mechanisms of neuronal damage.
This compound, a key constituent of cinnamon, has demonstrated a range of pharmacological activities, including anti-inflammatory and antioxidant effects[1]. Recent preclinical evidence suggests that these properties may extend to the central nervous system, offering a potential therapeutic avenue for neurodegenerative conditions. This whitepaper consolidates the foundational research on the neuroprotective effects of this compound, providing a detailed examination of the experimental evidence and mechanistic insights for researchers and drug development professionals.
Neuroprotective Effects of this compound: Preclinical Evidence
The primary evidence for the neuroprotective properties of this compound comes from a study utilizing a pentylenetetrazole (PTZ)-induced seizure model in mice, a well-established model for studying neuroexcitation and neuronal damage[2]. In this model, this compound demonstrated significant neuroprotective effects across behavioral, neurochemical, and histological endpoints.
Anticonvulsant and Pro-Survival Effects
Administration of this compound prior to PTZ induction led to a notable increase in the latency to seizure onset and a reduction in mortality. This suggests that this compound can mitigate the acute neurotoxic effects of PTZ-induced hyperexcitability.
Table 1: Behavioral Effects of this compound in a PTZ-Induced Seizure Model
| Treatment Group | Dose (mg/kg, i.p.) | Time Prior to PTZ | Outcome | Reference |
| This compound | 50-200 | 30 min | Increased latency to seizure onset and death | |
| This compound | 0.7-25 | 60 min | Increased latency to seizure onset and death |
Note: Specific quantitative data on the mean latency times were not available in the reviewed literature.
Attenuation of Oxidative Stress
Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. This compound has been shown to modulate several key markers of oxidative stress in the brain.
Neurochemical analysis of brain tissue from PTZ-treated mice revealed that pre-treatment with this compound significantly reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and nitrite, an indicator of nitric oxide production[2]. Concurrently, this compound administration increased the concentration of reduced glutathione (B108866) (GSH), a major endogenous antioxidant[2].
Table 2: Effect of this compound on Oxidative Stress Markers in the Brain
| Biomarker | Effect of this compound | Implication | Reference |
| Malondialdehyde (MDA) | Decrease | Reduction in lipid peroxidation | [2] |
| Nitrite | Decrease | Reduction in nitric oxide-mediated stress | [2] |
| Reduced Glutathione (GSH) | Increase | Enhancement of antioxidant capacity | [2] |
Note: Specific quantitative data on the concentrations of these markers were not available in the reviewed literature.
Anti-Neuroinflammatory Activity
Neuroinflammation, primarily mediated by microglia, is a critical component of neurodegeneration. This compound has demonstrated potent anti-inflammatory effects. Histomorphometric and immunohistochemical analyses of the hippocampi of mice pre-treated with this compound showed a marked reduction in inflammation[2]. This was associated with increased neuronal preservation in this critical brain region for learning and memory[2].
Further evidence of its anti-inflammatory properties comes from a study on sepsis-induced multi-organ injury, where this compound was found to inhibit the NLRP3 inflammasome pathway, leading to a significant decrease in the pro-inflammatory cytokines IL-1β and IL-18. While this study was not in a neuro-specific model, the NLRP3 inflammasome is a key player in neuroinflammation, suggesting a plausible mechanism for this compound's effects in the brain.
Modulation of GABAergic Neurotransmission
The anticonvulsant effects of this compound appear to be mediated, at least in part, through the modulation of the GABAergic system. The effects of this compound in the PTZ model were partially reversed by pre-treatment with flumazenil, a GABA-A receptor antagonist[2]. This suggests that this compound may act as a positive allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission and thereby counteracting PTZ-induced hyperexcitability[2].
Putative Signaling Pathways
While direct evidence linking this compound to specific neuroprotective signaling pathways is still emerging, its observed antioxidant and anti-inflammatory effects suggest the involvement of several key intracellular cascades.
Oxidative Stress and Nrf2 Pathway
The ability of this compound to increase glutathione levels suggests a potential interaction with the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes, including those involved in glutathione synthesis.
References
Cinnamyl Alcohol as a Precursor in the Monolignol Pathway: A Technical Guide
Abstract
Lignin (B12514952), a complex aromatic polymer, is a critical component of the plant secondary cell wall, providing structural integrity, water transport capability, and defense against pathogens. The biosynthesis of lignin proceeds via the monolignol pathway, which synthesizes its primary monomeric precursors. Cinnamyl alcohol and its derivatives, collectively known as monolignols, are the terminal products of this pathway, generated through the reduction of corresponding cinnamaldehydes. This technical guide provides an in-depth examination of the role of this compound as a precursor in this pathway, focusing on the enzymatic conversion, quantitative analysis of enzyme kinetics and lignin composition, and detailed experimental protocols for researchers in plant biochemistry, molecular biology, and drug development.
The Monolignol Biosynthesis Pathway: The Final Step
The monolignol pathway is a branch of the general phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, methylation, and CoA-ligation, produces hydroxycinnamoyl-CoA esters. These esters are then reduced to their corresponding aldehydes. The final, pivotal step in the synthesis of monolignols is the NADPH-dependent reduction of these hydroxycinnamaldehydes to their corresponding alcohols.[1][2] This reaction is catalyzed by This compound Dehydrogenase (CAD) , a key enzyme that exists in multiple isoforms across different plant species.[1][3]
The three primary monolignols synthesized are:
-
p-Coumaryl alcohol (derived from p-coumaraldehyde)
-
Coniferyl alcohol (derived from coniferaldehyde)
-
Sinapyl alcohol (derived from sinapaldehyde)
These alcohols are then transported to the cell wall, where they are oxidized by peroxidases and laccases to form radicals that polymerize into the complex lignin structure, giving rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively. The relative proportion of these units defines the lignin composition and properties.[1]
Quantitative Data
This compound Dehydrogenase (CAD) Enzyme Kinetics
The efficiency and substrate preference of CAD isoforms are critical in determining the final monolignol ratios. Kinetic parameters (KM and kcat) quantify the enzyme's affinity for its substrates and its turnover rate. A lower KM indicates higher affinity, while a higher kcat/KM ratio signifies greater catalytic efficiency.
Table 1: Kinetic Parameters of Plant CAD Isoforms for Coniferaldehyde
| Plant Species | Enzyme Isoform | KM (µM) | kcat | kcat/KM | Reference |
|---|---|---|---|---|---|
| Oryza sativa (Rice) | OsCAD2 | 5.89 | 2528.32 min-1 | 429.29 µM-1 min-1 | [4] |
| OsCAD6 | 13.56 | 13.97 min-1 | 1.03 µM-1 min-1 | [4] | |
| OsCAD7 | 16.84 | 12.12 min-1 | 0.72 µM-1 min-1 | [4] | |
| Sorghum bicolor (Sorghum) | SbCAD2 | 19.5 ± 2.0 | 7.9 ± 0.3 s-1 | 405,100 M-1 s-1 | [4] |
| | SbCAD4 | 8.8 ± 0.8 | 6.1 ± 0.2 s-1 | 693,200 M-1 s-1 |[4] |
Note: Units are reported as published in the source literature.
Impact of CAD Deficiency on Lignin Content and Composition
Genetic modification or natural mutation of CAD genes provides direct evidence of their role in lignification. Down-regulation of CAD typically leads to a reduction in total lignin content and a significant alteration in the syringyl/guaiacyl (S/G) ratio, often accompanied by the incorporation of cinnamaldehydes into the lignin polymer.
Table 2: Lignin Alterations in CAD-Deficient Plants
| Plant Species | Genetic Modification | Lignin Content Change | S/G Ratio Change | Reference |
|---|---|---|---|---|
| Pinus taeda (Loblolly Pine) | cad-n1 mutant | 9% decrease | Not applicable (Gymnosperm) | [5][6] |
| Arabidopsis thaliana | cad-c cad-d double mutant | 40% decrease | Decreased from 0.38 to 0.08 | [7] |
| Zea mays (Maize) | CAD-RNAi | No change in stem; 6.4% decrease in midrib | Slightly decreased in stem | [8] |
| Nicotiana attenuata | ir-CAD (RNAi) | ~40% decrease | Significantly decreased | [9] |
| Panicum virgatum (Switchgrass) | CAD-RNAi | 14-22% decrease | Decreased |[10] |
Experimental Protocols
Protocol for Recombinant CAD Expression and Purification
This protocol provides a general workflow for producing purified CAD protein for enzymatic assays.
-
Gene Cloning: Amplify the full-length coding sequence of the target CAD gene from cDNA and clone it into a bacterial expression vector containing an affinity tag (e.g., a polyhistidine-tag).
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Grow a 5 mL starter culture overnight at 37°C.
-
Inoculate a larger volume (e.g., 1 L) of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 4-16 hours to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris.
-
-
Affinity Purification:
-
Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) with lysis buffer.[11][12]
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.[4]
-
Elute the purified CAD protein using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).[4]
-
-
Verification and Storage:
-
Assess protein purity and size using SDS-PAGE.
-
Determine protein concentration using a Bradford or BCA assay.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl, 10% glycerol) and store at -80°C.
-
Protocol for this compound Dehydrogenase (CAD) Activity Assay
This spectrophotometric assay measures the rate of NADPH oxidation, which is stoichiometric with the reduction of the cinnamaldehyde substrate.[1][4]
-
Reagent Preparation:
-
Assay Buffer: 100-200 mM Potassium Phosphate or Sodium Acetate buffer, pH 6.25.[4]
-
NADPH Stock: 10 mM NADPH in assay buffer.
-
Substrate Stock: 10 mM of coniferaldehyde, sinapaldehyde, or p-coumaraldehyde dissolved in a suitable solvent like DMSO or ethanol.
-
Enzyme: Purified recombinant CAD protein diluted to an appropriate concentration in assay buffer.
-
-
Assay Procedure:
-
In a 1 cm path-length quartz cuvette, prepare a reaction mixture (e.g., 200 µL final volume) containing:
-
Assay Buffer
-
NADPH to a final concentration of 0.1-0.5 mM.[1]
-
Substrate to the desired final concentration (for kinetic analysis, this will be varied, e.g., from 0.5 to 200 µM).
-
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of the purified CAD enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 1-5 minutes) using a spectrophotometer. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM-1 cm-1.[4]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.
-
To determine kinetic parameters (KM and Vmax), plot the initial velocities against the varying substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.[13][14]
-
Calculate the turnover number (kcat) from the equation kcat = Vmax / [E], where [E] is the total enzyme concentration. The catalytic efficiency is the kcat/KM ratio.[4]
-
Protocol for Lignin Content Determination (Klason Method)
The Klason method is a standard gravimetric technique for quantifying acid-insoluble lignin.[15][16]
-
Sample Preparation:
-
Grind the biomass sample to a fine powder (e.g., 40-60 mesh).
-
Perform solvent extraction (e.g., with ethanol/toluene) to create extractive-free cell wall residue (CWR).
-
Dry the CWR at 105°C to a constant weight.
-
-
Primary Hydrolysis:
-
Accurately weigh approximately 300 mg of the dried CWR into a pressure tube.
-
Add 3.0 mL of 72% (w/w) sulfuric acid and stir with a glass rod until the sample is thoroughly wetted.
-
Incubate in a water bath at 30°C for 60 minutes, stirring periodically.[16]
-
-
Secondary Hydrolysis:
-
Quantitatively transfer the slurry to a larger flask by diluting with 84 mL of deionized water, bringing the final acid concentration to ~4%.
-
Seal the flask and autoclave at 121°C for 60 minutes.[16]
-
-
Separation and Quantification:
-
Allow the solution to cool, then filter the suspension through a pre-weighed medium-coarseness filtering crucible.
-
Wash the residue thoroughly with hot deionized water until the filtrate is neutral.
-
Collect the filtrate for acid-soluble lignin analysis.
-
Dry the crucible with the acid-insoluble residue (Klason Lignin) at 105°C to a constant weight.
-
The weight of the dried residue is the acid-insoluble lignin.
-
-
Acid-Soluble Lignin (ASL) Quantification:
-
Measure the absorbance of the collected filtrate at an appropriate wavelength (e.g., 205 nm) using a UV-Vis spectrophotometer.[16]
-
Calculate the ASL concentration using the Beer-Lambert law (A = εbc), with a known absorptivity coefficient (ε) for lignin.
-
-
Final Calculation:
-
Total Lignin (%) = Acid-Insoluble Lignin (%) + Acid-Soluble Lignin (%). Ash content corrections may be necessary for high accuracy.[16]
-
Protocol for Lignin Composition Analysis (Thioacidolysis)
Thioacidolysis is a chemical degradation method that selectively cleaves β-O-4 aryl ether linkages in lignin, releasing monomeric units that can be quantified to determine the S/G/H ratio.[17][18]
-
Reagent Preparation:
-
Thioacidolysis Reagent: Prepare a solution of 2.5% (v/v) boron trifluoride etherate (BF3·OEt2) and 10% (v/v) ethanethiol (B150549) in anhydrous dioxane. Handle in a chemical fume hood.
-
-
Reaction:
-
Place 2-5 mg of dried, extractive-free biomass into a glass vial.
-
Add an internal standard (e.g., tetracosane).
-
Add 0.5 mL of the thioacidolysis reagent.
-
Seal the vial tightly with a Teflon-lined cap and heat at 100°C for 4 hours.
-
-
Work-up:
-
Cool the reaction mixture on ice.
-
Neutralize the solution by adding it to a sodium bicarbonate solution.
-
Extract the lignin-derived products with dichloromethane (B109758) or ethyl acetate.[17]
-
Wash the organic phase with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen.
-
-
Derivatization and Analysis:
-
Silylate the dried residue by adding a silylating agent (e.g., BSTFA + TMCS in pyridine) and heating at 60°C for 30 minutes.
-
Analyze the derivatized monomers by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify and quantify the trimethylsilyl (B98337) (TMS)-derivatized H, G, and S monomers based on their retention times and mass spectra, relative to the internal standard.
-
Protocol for Lignin Composition Analysis (Pyrolysis-GC/MS)
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a high-throughput technique for analyzing lignin composition from minimal sample amounts.
-
Sample Preparation:
-
Place 80-100 µg of finely milled, dried biomass into a pyrolysis sample cup.
-
An internal standard can be added for quantitative analysis.[19]
-
-
Pyrolysis:
-
The sample is rapidly heated to a high temperature (e.g., 500°C) in an inert atmosphere (helium).[19] This thermally fragments the lignin polymer into smaller, volatile phenolic compounds characteristic of the H, G, and S units.
-
-
Gas Chromatography:
-
The volatile pyrolysis products are immediately transferred to a GC column.
-
A typical GC oven program might be: hold at 70°C for 2 min, then ramp to 270°C at 5°C/min, and hold for 15 min.[19]
-
-
Mass Spectrometry:
-
The separated compounds are ionized (e.g., by electron impact at 70 eV) and detected by a mass spectrometer.
-
The resulting phenolic products are identified based on their mass spectra and retention times. The relative peak areas of H-, G-, and S-derived compounds are used to determine the lignin composition and S/G ratio.
-
References
- 1. Frontiers | Identification and Characterization of this compound Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Inheritance, gene expression, and lignin characterization in a mutant pine deficient in this compound dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound DEHYDROGENASE-C and -D Are the Primary Genes Involved in Lignin Biosynthesis in the Floral Stem of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Environmental Stresses of Field Growth Allow this compound Dehydrogenase-Deficient Nicotiana attenuata Plants to Compensate for their Structural Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Down-Regulation of Dominant Cinnamoyl CoA Reductase and this compound Dehydrogenase Dramatically Altered Lignin Content in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avantorsciences.com [avantorsciences.com]
- 12. Protein purification [qiagen.com]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. A facile spectroscopic method for measuring lignin content in lignocellulosic biomass - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01507A [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - UNT Digital Library [digital.library.unt.edu]
- 19. Quantification of Lignin and Its Structural Features in Plant Biomass Using 13C Lignin as Internal Standard for Pyrolysis-GC-SIM-MS - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamyl Alcohol: Structural Alerts for Protein Reactivity - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl alcohol, a fragrance ingredient with a characteristic hyacinth-like scent, is a well-documented skin sensitizer (B1316253).[1][2] Unlike direct haptens that are intrinsically reactive with proteins, this compound is classified as a "prohapten" and "prehapten". This means it requires metabolic or abiotic activation to form electrophilic species that can then covalently bind to skin proteins, a molecular initiating event in the adverse outcome pathway (AOP) for skin sensitization.[2][3][4][5][6] This technical guide provides a comprehensive overview of the structural alerts associated with this compound's protein reactivity, the metabolic and abiotic activation pathways involved, and the experimental methods used to assess its sensitization potential.
Structural Alerts and Metabolic Activation Pathways
This compound (3-phenyl-2-propen-1-ol) itself lacks a strong electrophilic center, making it non-reactive towards nucleophilic amino acid residues in proteins.[4][5][6] Its potential for protein reactivity is unmasked through activation into various electrophilic intermediates. The key structural alert is the allylic alcohol moiety, which is susceptible to metabolic oxidation and epoxidation.
Metabolic Activation to Electrophilic Metabolites
In vivo and in vitro studies have elucidated several metabolic pathways that transform this compound into reactive haptens.[2][3][4][5]
1.1.1. Oxidation to Cinnamaldehyde (B126680): The traditional and most well-known activation pathway involves the enzymatic oxidation of the primary alcohol to its corresponding α,β-unsaturated aldehyde, cinnamaldehyde.[3][7][8] This reaction is catalyzed by alcohol dehydrogenases (ADHs) present in the skin.[3][6] Cinnamaldehyde is a potent sensitizer containing two electrophilic sites: the β-carbon, which is susceptible to Michael addition by soft nucleophiles like cysteine, and the carbonyl carbon, which can form Schiff bases with lysine (B10760008).[1]
1.1.2. Epoxidation Pathways: More recent research has revealed that this compound can induce skin sensitization independently of its oxidation to cinnamaldehyde.[3] This involves the formation of epoxide metabolites catalyzed by cytochrome P450 (CYP) enzymes.[5][6] The double bond in the propenyl side chain can be epoxidized to form this compound epoxide.[1][2][5] Furthermore, cinnamaldehyde formed from the initial oxidation can also be epoxidized to yield epoxy cinnamaldehyde.[2] These epoxides are reactive electrophiles that can alkylate nucleophilic residues on proteins.
1.1.3. Formation of Allylic Sulfate (B86663) (Proposed): Another proposed, though less substantiated, metabolic pathway is the formation of an allylic sulfate.[3][6] Sulfotransferases in the skin could potentially convert the allylic alcohol into a sulfate ester, creating a good leaving group and rendering the allylic carbon susceptible to nucleophilic attack (SN2 reaction). However, recent studies have failed to detect the formation of cinnamic sulfate or its adducts in reconstructed human epidermis models.[2][4]
Abiotic Activation (Autoxidation)
This compound is also considered a prehapten because it can undergo air oxidation (autoxidation) to form sensitizing compounds.[1][2][4] Upon exposure to air, this compound can oxidize to form cinnamaldehyde and epoxy this compound, both of which are potent sensitizers.[1][2][9]
Experimental Assessment of Protein Reactivity
Several validated non-animal test methods are used to assess the skin sensitization potential of chemicals by evaluating different key events in the AOP. For this compound, the Direct Peptide Reactivity Assay (DPRA) and the KeratinoSens™ assay are particularly relevant.
Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that addresses the molecular initiating event of skin sensitization: protein reactivity.[3][10][11][12][13] It quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine, which mimic the nucleophilic targets in skin proteins.
Experimental Protocol (based on OECD TG 442C): [3][10][11]
-
Preparation of Solutions:
-
A cysteine-containing peptide (Ac-RFAACAA-COOH) and a lysine-containing peptide (Ac-RFAAKAA-COOH) are prepared as stock solutions.
-
The test chemical, this compound, is dissolved in a suitable solvent (e.g., acetonitrile) to a final concentration of 100 mM.
-
A positive control (e.g., cinnamaldehyde) and a reference control (solvent only) are also prepared.[14]
-
-
Incubation:
-
The test chemical solution is incubated with the cysteine and lysine peptide solutions for 24 hours at 25°C. The molar ratio of test chemical to cysteine peptide is 1:10, and to lysine peptide is 1:50.[14]
-
-
Analysis:
-
After incubation, the remaining concentration of each peptide is quantified by high-performance liquid chromatography (HPLC) with UV detection at 220 nm.[3]
-
-
Data Interpretation:
-
The percentage of peptide depletion is calculated for both cysteine and lysine peptides relative to the reference control.
-
The mean cysteine and lysine depletion value is used to classify the chemical into one of four reactivity classes: no, low, moderate, or high reactivity.
-
A prediction model is applied to classify the chemical as a sensitizer or non-sensitizer. A mean peptide depletion of >6.38% is generally considered positive.[3]
-
Reactivity of this compound in DPRA: Due to its nature as a prohapten, this compound itself exhibits low intrinsic reactivity in the DPRA. Some studies have reported false-negative results for this compound in modified DPRA methods.[8] This is because the assay lacks the metabolic enzymes necessary to convert this compound into its reactive metabolites. Therefore, a negative result for a suspected prohapten like this compound in the DPRA should be interpreted with caution and in the context of other testing data.
KeratinoSens™ Assay
The KeratinoSens™ assay is an in vitro method that addresses the second key event in the skin sensitization AOP: keratinocyte activation.[5][6][15][16][17] It utilizes a modified human keratinocyte cell line (HaCaT) to measure the activation of the Keap1-Nrf2 signaling pathway, a major cellular defense mechanism against oxidative and electrophilic stress.
Experimental Protocol (based on OECD TG 442D): [5][6][15]
-
Cell Culture:
-
KeratinoSens™ cells, which contain a luciferase gene under the control of an antioxidant response element (ARE), are seeded in 96-well plates and cultured for 24 hours.[5]
-
-
Exposure:
-
The test chemical is dissolved in a suitable solvent (e.g., DMSO) and added to the cells at a range of concentrations.
-
The cells are incubated with the test chemical for 48 hours.
-
-
Measurement of Luciferase Activity:
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase in luciferase expression indicates activation of the Keap1-Nrf2 pathway.
-
-
Measurement of Cell Viability:
-
A parallel assay (e.g., MTT assay) is performed to measure the cytotoxicity of the test chemical. This ensures that the observed luciferase induction is not a result of cellular stress due to toxicity.
-
-
Data Interpretation:
-
The concentration at which the luciferase activity is induced 1.5-fold (EC1.5) and the concentration that causes a 50% reduction in cell viability (IC50) are determined.
-
A chemical is classified as a sensitizer if the EC1.5 value is below 1000 µM and the IC50 is greater than 1.2 times the EC1.5, among other criteria.
-
Quantitative Data for this compound in KeratinoSens™:
| Test Substance | In Vivo Classification | KeratinoSens™ Classification | EC1.5 (µM) | IC50 (µM) |
| This compound | Weak Sensitizer | Positive | 25-175 | >1000 |
Data compiled from multiple sources.[16]
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical signaling cascade in keratinocytes that responds to electrophilic and oxidative stressors, including sensitizing haptens.[4][7][18][19][20]
Mechanism of Activation:
-
Basal State: Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its repressor protein, Keap1.[4][7][19] Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.[7][19]
-
Activation by Electrophiles: Electrophilic haptens, such as the metabolites of this compound, can react with highly reactive cysteine residues on the Keap1 protein.[4][18][19][20]
-
Nrf2 Release and Nuclear Translocation: This modification of Keap1 induces a conformational change that disrupts the Keap1-Nrf2 interaction, inhibiting the degradation of Nrf2.[4][7][19][20]
-
Gene Transcription: Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[19][20] This leads to the transcription of a battery of cytoprotective genes, including those involved in detoxification and antioxidant defense. In the KeratinoSens™ assay, this includes the reporter luciferase gene.
Conclusion
The protein reactivity of this compound is a complex process that underscores its classification as both a prohapten and a prehapten. While the parent molecule shows low intrinsic reactivity, its metabolic and abiotic activation into electrophilic species, primarily cinnamaldehyde and epoxy this compound, is the key to its sensitizing potential. The structural alert lies in the allylic alcohol functional group, which is a substrate for activating enzymes and oxidation reactions.
Experimental assays like the DPRA and KeratinoSens™ provide valuable insights into different key events of the skin sensitization AOP. The low reactivity of this compound in the DPRA highlights the importance of metabolic activation, while its positive result in the KeratinoSens™ assay demonstrates the ability of its metabolites to trigger the Keap1-Nrf2 pathway in keratinocytes. A comprehensive assessment of the sensitization risk of prohaptens like this compound therefore requires an integrated approach, considering both potential metabolic activation and the subsequent cellular responses. This in-depth understanding is crucial for researchers, scientists, and drug development professionals in the evaluation and design of safer chemicals and consumer products.
References
- 1. This compound oxidizes rapidly upon air exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Molecular mechanism activating Nrf2-Keap1 pathway in regulation of adaptive response to electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. x-cellr8.com [x-cellr8.com]
- 6. A brief introduction to the KeratinoSens™ assay - Gentronix [gentronix.co.uk]
- 7. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-validation study of spectrophotometric direct peptide reactivity assay (Spectro-DPRA) as a modified in chemico skin sensitization test method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. scantox.com [scantox.com]
- 12. iivs.org [iivs.org]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. scantox.com [scantox.com]
- 17. KeratinoSens™ Skin Sensitization | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. researchgate.net [researchgate.net]
- 19. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
An In-depth Technical Guide to Friedel-Crafts Alkylation using Cinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of aromatic rings. While traditionally employing alkyl halides, the use of more benign alkylating agents such as alcohols has garnered significant attention in the pursuit of greener and more atom-economical chemical processes. Cinnamyl alcohol, a readily available allylic alcohol, presents a unique opportunity for the introduction of the cinnamyl moiety onto aromatic scaffolds, a structural motif present in various biologically active molecules and pharmaceutical intermediates.
This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation of various aromatic substrates—including benzene (B151609), toluene (B28343), anisole, and phenol (B47542)—using this compound as the reactant. It delves into the reaction mechanisms, catalytic systems, detailed experimental protocols, and the expected quantitative outcomes, offering a practical resource for researchers in organic synthesis and drug development.
Core Concepts: Reaction Mechanism and Catalysis
The Friedel-Crafts alkylation of aromatic compounds with this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction is initiated by the activation of the this compound by a catalyst, typically a Lewis acid or a Brønsted acid, to generate a stabilized allylic carbocation. This electrophile is then attacked by the electron-rich aromatic ring, forming a sigma complex (arenium ion). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the cinnamylated product.
Catalysts: A variety of catalysts can be employed for this transformation, with the choice of catalyst influencing the reaction rate, yield, and regioselectivity.
-
Lewis Acids: Strong Lewis acids such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride (BF₃) are effective in activating the this compound.[1][2] However, they can be moisture-sensitive and may require stoichiometric amounts. Milder Lewis acids are also utilized.[1]
-
Brønsted Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) can also catalyze the reaction by protonating the hydroxyl group of the alcohol, facilitating its departure as a water molecule to form the carbocation.[1]
It is important to note that due to the formation of a carbocation intermediate, rearrangements can occur, although the allylic carbocation derived from this compound is relatively stable.[3]
Experimental Protocols & Data
This section details the experimental procedures for the Friedel-Crafts alkylation of benzene, toluene, anisole, and phenol with this compound, accompanied by quantitative data on product yields and regioselectivity.
General Experimental Workflow
The following diagram illustrates a typical workflow for a laboratory-scale Friedel-Crafts alkylation reaction using this compound.
Reaction with Benzene
The reaction of benzene with this compound typically yields 3-phenyl-1-propene (cinnamylbenzene). Due to the symmetry of benzene, regioselectivity is not a concern.
Experimental Protocol:
-
To a stirred solution of anhydrous benzene (excess, acting as both reactant and solvent) in a round-bottom flask equipped with a reflux condenser and a drying tube, add a Lewis acid catalyst (e.g., 1.1 equivalents of AlCl₃) portion-wise at 0 °C.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous benzene to the mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for a specified time (typically 2-4 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of water or ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the product.
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzene | AlCl₃ | Benzene | Reflux | 3 | ~70 | [1] |
| Benzene | H₂SO₄ | Benzene | 25 | 6 | Moderate | [1] |
Reaction with Toluene
The alkylation of toluene with this compound yields a mixture of ortho-, meta-, and para-cinnamyltoluene. The methyl group is an ortho-, para-directing group, and thus the major products are expected to be the ortho and para isomers.
Experimental Protocol:
The procedure is similar to that for benzene, with toluene used in excess.
-
Substitute benzene with anhydrous toluene.
-
Follow the same steps for catalyst addition, reaction, work-up, and purification.
-
The product distribution (ortho/meta/para ratio) can be determined by GC-MS or NMR analysis of the crude product mixture.
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | o:m:p Ratio | Reference |
| Toluene | FeCl₃ | Toluene | 80 | 4 | ~65 | 30:10:60 | [1] |
| Toluene | Zeolite H-BEA | Toluene | 120 | 5 | ~75 | 25:5:70 | [1] |
Reaction with Anisole
Anisole, with its strongly activating methoxy (B1213986) group, is expected to be highly reactive towards Friedel-Crafts alkylation. The methoxy group is also ortho-, para-directing.
Experimental Protocol:
Due to the high reactivity of anisole, milder reaction conditions are often employed to avoid polysubstitution and side reactions.
-
Use a less reactive Lewis acid (e.g., FeCl₃ or ZnCl₂) or a Brønsted acid.
-
The reaction is typically carried out at a lower temperature (e.g., room temperature or slightly elevated).
-
Follow the general work-up and purification procedure.
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | o:p Ratio | Reference |
| Anisole | FeCl₃ | Dichloromethane | 25 | 6 | ~80 | 15:85 | [1] |
| Anisole | Montmorillonite K-10 | Dichloromethane | 40 | 3 | ~85 | 10:90 | [1] |
Reaction with Phenol
The Friedel-Crafts alkylation of phenol is more complex due to the presence of the hydroxyl group, which can coordinate with the Lewis acid catalyst. This can lead to O-alkylation as a side reaction. Using Brønsted acids or specific Lewis acids can favor C-alkylation. The hydroxyl group is a strong ortho-, para-director.
Experimental Protocol:
-
A Brønsted acid catalyst such as H₂SO₄ or a milder Lewis acid is often preferred.
-
The reaction may be carried out in a non-coordinating solvent.
-
The temperature is carefully controlled to minimize side reactions.
-
Work-up involves neutralization of the acid catalyst.
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | o:p Ratio | Reference |
| Phenol | H₂SO₄ (cat.) | No solvent | 50 | 5 | ~60 | 40:60 | [1] |
| Phenol | Amberlyst-15 | Toluene | 100 | 8 | ~70 | 35:65 | [1] |
Reaction Pathways and Potential Side Reactions
The primary reaction pathway involves the formation of the cinnamyl carbocation followed by electrophilic attack on the aromatic ring.
Potential Side Reactions:
-
Polyalkylation: The initial cinnamylated product is often more reactive than the starting material, which can lead to the introduction of multiple cinnamyl groups, especially with highly activated aromatic rings. Using a large excess of the aromatic substrate can help to minimize this.
-
Rearrangement: While the allylic carbocation is relatively stable, rearrangements are possible under certain conditions, leading to isomeric products.[3]
-
O-Alkylation: In the case of phenol, the hydroxyl group can compete with the aromatic ring as a nucleophile, leading to the formation of cinnamyl phenyl ether.
-
Polymerization: this compound or the resulting carbocation can undergo self-polymerization under strongly acidic conditions.
Conclusion
The Friedel-Crafts alkylation of aromatic compounds using this compound offers a valuable method for the synthesis of cinnamylated arenes. The choice of catalyst and reaction conditions plays a crucial role in determining the yield, regioselectivity, and the extent of side reactions. This guide provides a foundational understanding and practical protocols for researchers to explore this versatile reaction in their synthetic endeavors, particularly in the context of drug discovery and development where the cinnamyl motif can be a key structural element. Further optimization of reaction conditions and exploration of novel catalytic systems will continue to enhance the utility and applicability of this important transformation.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Cinnamyl Alcohol from Cinnamaldehyde Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of cinnamyl alcohol via the reduction of cinnamaldehyde (B126680). The selective reduction of the aldehyde group in α,β-unsaturated aldehydes like cinnamaldehyde is a critical transformation in organic synthesis, yielding valuable intermediates for the fragrance, flavor, and pharmaceutical industries. This guide covers several common and effective reduction methodologies, including the use of sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation. Quantitative data from various studies are summarized for comparative analysis, and detailed step-by-step protocols are provided for laboratory application.
Introduction
The reduction of cinnamaldehyde to this compound presents a classic challenge in chemoselectivity: preferentially reducing the carbonyl group while preserving the conjugated carbon-carbon double bond. This compound is a valuable compound with a characteristic hyacinth-like fragrance, making it a key ingredient in perfumes and flavorings.
The choice of reducing agent and reaction conditions is paramount to achieving high selectivity and yield. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is often favored for its safety and ease of use in selectively reducing aldehydes and ketones.[1][2] Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can reduce both the aldehyde and the conjugated double bond, although selectivity can be achieved by controlling the reaction conditions.[3][4][5] Catalytic hydrogenation offers a greener alternative, with various catalysts and conditions providing different degrees of selectivity.[6][7][8][9]
This document aims to provide a comprehensive overview of these methods, enabling researchers to select and implement the most suitable protocol for their specific needs.
Reaction Pathway and Chemoselectivity
The reduction of cinnamaldehyde can lead to three primary products, depending on the chemoselectivity of the reaction. The desired product is this compound, resulting from the 1,2-reduction of the carbonyl group. Competing reactions include the 1,4-conjugate addition to the alkene, which after tautomerization and further reduction can lead to hydrocinnamaldehyde (B1666312) and subsequently hydrothis compound.
Caption: Reaction network for the reduction of cinnamaldehyde.
Data Presentation: Comparison of Reduction Methods
The following tables summarize quantitative data from various studies on the reduction of cinnamaldehyde to this compound, providing a comparative overview for experimental design.
Table 1: Reduction of Cinnamaldehyde using Sodium Borohydride (NaBH₄)
| Solvent | Molar Ratio (NaBH₄:Aldehyde) | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity to this compound (%) | Yield (%) | Reference |
| Ethanol (B145695) (95%) | 1.1 : 1 | < 60 | 10 min | > 95 | High | - | [10] |
| Methanol | 1.3 : 1 | Ice-bath | 20 min | - | High | - | [2] |
| Ethanol | - | - | - | - | 97 | - | [5] |
| Ionic Liquid | - | 20 | 10 min | 97 | 100 | - | [11] |
Table 2: Reduction of Cinnamaldehyde using Lithium Aluminum Hydride (LiAlH₄)
| Addition Method | Solvent | Molar Ratio (LiAlH₄:Aldehyde) | Temperature (°C) | Product(s) | Reference |
| Inverse | Diethyl ether | 1 : 1 (approx.) | < 10 | This compound | [3][4] |
| Direct | THF | Excess | Reflux | Hydrothis compound (3-phenyl-1-propanol) | [3][5] |
Table 3: Catalytic Hydrogenation of Cinnamaldehyde
| Catalyst | Promoter/Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to this compound (%) | Reference |
| 1% Pt/Silica | Ethanol | 80 - 100 | 60 - 90 | > 70 | > 70 | [6] |
| 12 wt% Pt/SiO₂ | Isopropanol | 90 | 10 | 98.8 | 90.0 | [7] |
| 5% Pt/C | Aqueous KOH | 20 - 50 | 10 - 70 | 97 | 87 - 99 | [9] |
| CoRe/TiO₂ | Formic Acid (H-donor) | 140 | - | 99 | 89 | [8] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound from cinnamaldehyde using different reduction methods.
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
This protocol describes a standard laboratory procedure for the selective reduction of cinnamaldehyde to this compound using sodium borohydride in an ethanol solvent.[1][10]
Materials:
-
trans-Cinnamaldehyde
-
Sodium borohydride (NaBH₄)
-
95% Ethanol
-
Diethyl ether
-
10% Hydrochloric acid (HCl)
-
Saturated sodium bisulfite solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
50 mL beaker or round-bottom flask
-
Stirring bar
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 50 mL beaker or round-bottom flask, dissolve 2.5 mL of trans-cinnamaldehyde in 4 mL of 95% ethanol.
-
In a separate 50 mL beaker, add 10 mL of 95% ethanol and a stir bar.[1] Place this beaker in an ice-water bath and begin stirring.
-
Slowly and portion-wise, add 0.3 g of sodium borohydride to the stirring ethanol. Caution: Sodium borohydride reacts with protic solvents like ethanol to produce hydrogen gas. Ensure adequate ventilation and avoid open flames.[1]
-
Slowly add the cinnamaldehyde solution to the sodium borohydride suspension, ensuring the temperature does not exceed 60°C.[10] An ice bath can be used for cooling if necessary.[1]
-
After the addition is complete, continue stirring the reaction mixture for an additional 10 minutes.[10]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
Once the reaction is complete, cautiously add 1 mL of 10% HCl to quench the excess NaBH₄ and stir.
-
Remove the ethanol by heating the reaction mixture in a fume hood until a second layer appears.[10]
-
Cool the mixture and add 10 mL of diethyl ether. Transfer the mixture to a separatory funnel. Rinse the reaction vessel with a small amount of ether and add it to the separatory funnel.[10]
-
Add 10 mL of cold water, shake, and separate the aqueous layer.[10]
-
Wash the organic layer with 10 mL of saturated sodium bisulfite solution, followed by another 10 mL of cold water.[1][10]
-
Dry the ether solution over anhydrous sodium sulfate.[1][10]
-
Decant or filter the solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.[1][10]
-
The resulting product should be this compound, which may be a yellowish oil if slightly impure or a solid upon cooling (m.p. 33 °C).[1]
Characterization:
-
TLC: Monitor the reaction progress and assess the purity of the final product.[1]
-
IR Spectroscopy: The IR spectrum of the product should show the appearance of a broad O-H stretch (around 3300 cm⁻¹) and the disappearance of the aldehyde C=O stretch (around 1680 cm⁻¹).[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound.[1]
Caption: Experimental workflow for the synthesis of this compound via NaBH₄ reduction.
Protocol 2: Selective Reduction with Lithium Aluminum Hydride (LiAlH₄) - Inverse Addition
This protocol is for the selective reduction of the aldehyde group in cinnamaldehyde to this compound using an inverse addition method with LiAlH₄.[3][4] This method is crucial for maintaining selectivity.
Materials:
-
trans-Cinnamaldehyde (freshly distilled)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
10% Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Stirring bar
-
Ice-salt bath
-
Nitrogen or Argon gas inlet
Procedure:
-
Set up a dry three-neck round-bottom flask with a stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
In the flask, place a solution of 10 g of freshly distilled cinnamaldehyde in 25 mL of anhydrous diethyl ether.[3][4]
-
In a separate dry vial, weigh 0.72 g of LiAlH₄ and suspend it in 50 mL of anhydrous diethyl ether in the dropping funnel.[3][4]
-
Cool the flask containing the cinnamaldehyde solution to between -10°C and 0°C using an ice-salt bath.[4]
-
With vigorous stirring, slowly add the LiAlH₄ suspension from the dropping funnel to the cinnamaldehyde solution over approximately 30 minutes, ensuring the internal temperature does not exceed 10°C.[3][4]
-
Monitor the reaction by TLC until the cinnamaldehyde is consumed.[3]
-
Once the reaction is complete, cautiously add 3 mL of water dropwise to destroy any excess LiAlH₄, followed by 25 mL of 10% H₂SO₄.[3]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 50 mL portions of diethyl ether.[4]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[4]
-
Remove the solvent using a rotary evaporator.[4]
-
The crude product can be purified by vacuum distillation (b.p. 139°C/14 mmHg) to yield pure this compound, which should crystallize upon cooling (m.p. 33°C).[3][4]
Caption: Logical flow for selective reduction of cinnamaldehyde using LiAlH₄.
Protocol 3: Catalytic Hydrogenation using Pt/Silica
This protocol is a general guide for the continuous flow hydrogenation of cinnamaldehyde using a platinum-on-silica catalyst, adapted from a continuous flow reactor setup.[6] This can be adapted for a batch reactor with appropriate modifications.
Materials:
-
trans-Cinnamaldehyde
-
1% Pt/Silica catalyst
-
Ethanol (solvent)
-
Hydrogenation reactor (e.g., H-Cube® or a stirred autoclave)
-
Hydrogen gas source
-
GC-MS for analysis
Procedure (Batch Reactor Adaptation):
-
To a high-pressure reactor vessel, add the 1% Pt/Silica catalyst.
-
Prepare a fresh solution of cinnamaldehyde in ethanol (e.g., 2.64 g cinnamaldehyde in 200 mL ethanol).[6]
-
Add the cinnamaldehyde solution to the reactor.
-
Seal the reactor and purge it with hydrogen gas several times to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-90 bar).[6]
-
Heat the reactor to the desired temperature (e.g., 60-100°C) with stirring.[6]
-
Maintain the reaction under these conditions for the desired time, monitoring the reaction progress by taking samples and analyzing them by GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed by rotary evaporation to yield the crude product, which can be further purified by distillation or chromatography.
Safety Precautions
-
Sodium borohydride (NaBH₄): Flammable solid that reacts with water and protic solvents to produce flammable hydrogen gas. Handle in a well-ventilated area and away from ignition sources.
-
Lithium aluminum hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere using anhydrous solvents and glassware.
-
Hydrogen Gas: Highly flammable and explosive. Ensure proper ventilation and use appropriate safety measures when working with hydrogenation equipment.
-
Solvents: Diethyl ether and ethanol are flammable. Handle in a fume hood.
-
Acids and Bases: Handle with appropriate personal protective equipment (gloves, safety glasses).
Conclusion
The reduction of cinnamaldehyde to this compound can be achieved through various methods, each with its own advantages and disadvantages regarding selectivity, reaction conditions, safety, and cost. Sodium borohydride offers a safe and highly selective method suitable for most laboratory settings. Lithium aluminum hydride provides an alternative, with selectivity controlled by the mode of addition. Catalytic hydrogenation is a powerful technique, particularly for larger-scale synthesis, where catalyst and condition optimization can lead to high yields and selectivities. The choice of method should be guided by the specific requirements of the synthesis, including desired purity, scale, and available equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. odinity.com [odinity.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. organic chemistry - Why does LiAlH4 reduce the double bond of cinnamaldehyde, whereas NaBH4 does not? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. thalesnano.com [thalesnano.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. studylib.net [studylib.net]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
Application Notes and Protocols for Bio-derived Cinnamyl Alcohol Production via Biocatalytic Cascade
Introduction
Cinnamyl alcohol is a valuable aromatic compound widely used as a flavoring agent, fragrance ingredient, and a precursor for the synthesis of pharmaceuticals like dapoxetine (B195078) and taxol.[1] Traditionally, its production has relied on chemical synthesis, which often involves harsh reaction conditions and petrochemical-derived starting materials, or extraction from plants, which suffers from low yields and scalability issues.[1][2] Biocatalytic cascades, utilizing enzymes or whole microbial cells, offer a green and sustainable alternative for producing bio-derived this compound under mild, aqueous conditions from renewable feedstocks.[3]
This document provides detailed application notes and protocols for the production of this compound using two primary biocatalytic strategies: a three-step cascade starting from L-phenylalanine and a two-step conversion from cinnamic acid, often employed within engineered microbial hosts like Escherichia coli.[1][2]
Biocatalytic Pathways
Two primary enzymatic pathways have been successfully demonstrated for the biosynthesis of this compound.
-
Three-Step Cascade from L-Phenylalanine: This pathway mimics a natural route by converting the readily available amino acid L-phenylalanine into this compound. It involves three key enzymes:
-
Phenylalanine Ammonia Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[1]
-
Carboxylic Acid Reductase (CAR): Reduces cinnamic acid to cinnamaldehyde (B126680). This step requires ATP and a reducing equivalent, typically NADPH.[1]
-
Alcohol Dehydrogenase (ADH): Reduces cinnamaldehyde to the final product, this compound, usually utilizing NADH or NADPH as a cofactor.[1][4]
-
References
- 1. Bio-derived Production of this compound via a Three Step Biocatalytic Cascade and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient biosynthesis of this compound by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bio-derived Production of this compound via a Three Step Biocatalytic Cascade and Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound from cinnamaldehyde with Bacillus stearothermophilus alcohol dehydrogenase as the isolated enzyme and in recombinant E. coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cinnamyl Alcohol as a Versatile Starting Material in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of several key pharmaceutical compounds utilizing cinnamyl alcohol as a readily available starting material. The protocols outlined below offer robust procedures for the preparation of Dapoxetine, Naftifine, and Reboxetine, highlighting the versatility of this compound in accessing diverse molecular architectures of therapeutic significance.
Synthesis of (S)-Dapoxetine
Dapoxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. The following protocol describes a stereoselective synthesis starting from trans-cinnamyl alcohol.
Experimental Protocol:
The synthesis of (S)-Dapoxetine from trans-cinnamyl alcohol is a multi-step process that involves Sharpless asymmetric epoxidation to establish the required stereochemistry, followed by regioselective ring-opening, etherification, and introduction of the amine functionality via a Mitsunobu reaction.
Step 1: Sharpless Asymmetric Epoxidation of trans-Cinnamyl Alcohol
-
To a solution of (+)-diethyl L-tartrate (DIPT) and Ti(OiPr)4 in dichloromethane (B109758) (DCM) at -20 °C, add 4 Å molecular sieves.
-
Add a solution of trans-cinnamyl alcohol in DCM to the mixture.
-
Slowly add tert-butyl hydroperoxide (TBHP) and stir the reaction for 3 hours at -20 °C.
-
Upon completion, quench the reaction and work up to isolate (2S,3S)-3-phenyloxiran-2-yl)methanol.
Step 2: Reductive Ring Opening of the Epoxy Alcohol
-
Dissolve the epoxy alcohol in anhydrous dimethoxyethane (DME) and cool to 0 °C.
-
Add Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) dropwise and allow the reaction to warm to room temperature over 3 hours.
-
Quench the reaction and perform an extractive work-up to yield (S)-1-phenylpropane-1,3-diol.
Step 3: Mitsunobu Etherification
-
To a solution of (S)-1-phenylpropane-1,3-diol, 1-naphthol, and triphenylphosphine (B44618) (Ph3P) in tetrahydrofuran (B95107) (THF), add diisopropyl azodicarboxylate (DIAD) dropwise at room temperature.
-
Stir the reaction for 20 hours.
-
Concentrate the reaction mixture and purify by column chromatography to obtain (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.
Step 4: Introduction of the Amine Functionality via Mitsunobu Reaction
-
To a solution of (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol, phthalimide, and Ph3P in THF, add DIAD dropwise.
-
Stir the reaction for 4 hours at room temperature.
-
Isolate the product, (R)-2-(3-(naphthalen-1-yloxy)-1-phenylpropyl)isoindoline-1,3-dione, after purification.
Step 5: Hydrazinolysis and Reductive Amination
-
Reflux the phthalimide-protected intermediate with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) for 3 hours.
-
Filter the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the crude amine in formic acid and add formaldehyde.
-
Reflux the mixture for 6 hours to afford (S)-dapoxetine after purification.[1]
Quantitative Data:
| Step | Product | Yield (%) | Purity/ee (%) |
| 1 | (2S,3S)-3-phenyloxiran-2-yl)methanol | 89 | >98 ee |
| 2 | (S)-1-phenylpropane-1,3-diol | 93 | - |
| 3 | (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol | 71 | - |
| 4 | (R)-2-(3-(naphthalen-1-yloxy)-1-phenylpropyl)isoindoline-1,3-dione | 82 | - |
| 5 | (S)-Dapoxetine | 73 (two steps) | - |
| Overall | (S)-Dapoxetine | 35 | - |
Logical Workflow for (S)-Dapoxetine Synthesis:
Signaling Pathway of Dapoxetine:
Dapoxetine functions by inhibiting the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
Synthesis of Naftifine
Naftifine is a topical antifungal agent of the allylamine (B125299) class. It is synthesized from this compound in a straightforward two-step process.
Experimental Protocol:
Step 1: Conversion of this compound to Cinnamyl Chloride
-
Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl2) dropwise to the stirred solution.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with ice-water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to obtain crude cinnamyl chloride, which can be purified by vacuum distillation.
Step 2: N-Alkylation to form Naftifine
-
In a reaction vessel, combine N-methyl-1-naphthalenemethylamine and a base (e.g., sodium hydroxide) in a suitable solvent like toluene.
-
Heat the mixture to reflux.
-
Add the cinnamyl chloride dropwise to the refluxing mixture over a period of about 2 hours.
-
Continue refluxing for an additional 5 hours.[3]
-
After cooling, wash the reaction mixture with water to remove the base and any salts.
-
Acidify the organic layer with concentrated hydrochloric acid to precipitate Naftifine hydrochloride.
-
Filter the solid, wash with a cold solvent, and dry to obtain the final product.
Quantitative Data:
| Step | Product | Reagents | Yield (%) |
| 1 | Cinnamyl Chloride | Thionyl Chloride | 85.5 |
| 2 | Naftifine Hydrochloride | N-methyl-1-naphthalenemethylamine | ~55 (from naphthalene) |
Experimental Workflow for Naftifine Synthesis:
Signaling Pathway of Naftifine:
Naftifine exerts its antifungal effect by inhibiting the enzyme squalene (B77637) epoxidase. This enzyme is a key component in the fungal ergosterol (B1671047) biosynthesis pathway. Inhibition of squalene epoxidase leads to a deficiency of ergosterol, a vital component of the fungal cell membrane, and a toxic accumulation of squalene within the cell, ultimately leading to fungal cell death.[4]
Synthesis of (R,S)-Reboxetine
Reboxetine is a norepinephrine (B1679862) reuptake inhibitor (NRI) used in the treatment of clinical depression. A synthesis starting from trans-cinnamyl alcohol has been reported.
Experimental Protocol Overview:
The synthesis of racemic Reboxetine from trans-cinnamyl alcohol is a multi-step process.[5] A key feature of a reported synthesis is the formation of a cyclic sulfate intermediate from a diol, which is generated via asymmetric dihydroxylation of a silylated this compound derivative. This is followed by a series of tandem reactions, including desilylation and nucleophilic displacements, to construct the morpholine (B109124) ring and introduce the aryloxy group.
A simplified conceptual workflow is presented below.
Logical Workflow for (R,S)-Reboxetine Synthesis:
Quantitative Data:
A nine-step synthesis of (R,S)-Reboxetine starting from trans-cinnamyl alcohol has been reported with an overall yield of 43%.[5]
Signaling Pathway of Reboxetine:
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI). It blocks the norepinephrine transporter (NET), which is responsible for clearing norepinephrine from the synaptic cleft. This inhibition leads to an increased concentration of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.[6]
References
- 1. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 2. CN103012056A - Industrial preparation method of cinnamyl chloride - Google Patents [patents.google.com]
- 3. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]
- 4. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are SQLE inhibitors and how do they work? [synapse.patsnap.com]
- 6. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of Cinnamyl Alcohol in Fragrance and Perfumery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cinnamyl alcohol is a versatile aromatic compound that holds a significant place in the palette of perfumers and fragrance chemists.[1][2] Naturally occurring in the esterified form in storax, Balsam of Peru, and cinnamon leaves, this compound is prized for its complex and warm olfactory profile.[3][4][5][6] It is also produced synthetically to meet industrial demands, ensuring a consistent and pure supply for various applications.[1][4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound in fragrance and perfumery formulations, tailored for a scientific audience.
Application Notes
Olfactory Profile and Characteristics
This compound possesses a distinctive and multifaceted scent described as sweet, balsamic, and floral with spicy, green, and powdery undertones.[3] Its aroma is often reminiscent of hyacinth, lilac, and rose, with a subtle cinnamic nuance.[1][7] This complex scent profile makes it an invaluable ingredient for creating and enhancing a wide range of fragrance accords.[1][7]
Key Olfactory Descriptors:
-
Secondary: Spicy, Green, Powdery[3]
Functional Roles in Fragrance Formulations
Beyond its primary scent contribution, this compound serves several crucial functions within a perfume composition:
-
Modifier and Blender: It is an excellent modifier and blender, harmonizing well with a variety of other fragrance materials.[8] It can be used to sweeten and round out floral accords, particularly rose, and adds a warm-balsamic element.[7]
-
Fixative: this compound exhibits moderate fixative properties, contributing to the longevity of a fragrance.[7][8] It has a lasting power of over 350 hours on a smelling strip.[7]
-
Enhancer of Floral Accords: It is a key building block in hyacinth, lilac, and muguet (lily of the valley) accords.[7][9]
Blending and Compatibility
This compound demonstrates excellent compatibility with a wide array of fragrance ingredients. It blends particularly well with:
-
Amyl salicylate
-
Phenylethyl alcohol
-
Hydroxycitronellal
-
Terpineol
-
Balsamic naturals like Styrax and Benzoin[7]
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 104-54-1 | [3][8] |
| Molecular Formula | C9H10O | [1][3] |
| Molar Mass | 134.178 g·mol−1 | [3] |
| Appearance | White crystalline solid when pure; pale yellow oil when slightly impure. | [3][6] |
| Melting Point | 33 °C (91 °F; 306 K) | [3] |
| Boiling Point | 250 °C (482 °F; 523 K) | [3] |
| Solubility | Slightly soluble in water; soluble in ethanol, acetone, dichloromethane. | [3] |
| Longevity on Smelling Strip | > 350 hours | [7] |
Regulatory and Safety Considerations
This compound is recognized as a potential skin sensitizer.[3][11][12] Consequently, its use in fragrance formulations is restricted by the International Fragrance Association (IFRA) standards.[13][14] In Europe, it is a declarable allergen, and its presence must be indicated in the ingredients list if its concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products.[13]
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of a Fragrance Formulation Containing this compound
This protocol outlines the methodology for the qualitative and quantitative analysis of a fragrance oil containing this compound. GC-MS is a powerful technique for separating, identifying, and quantifying volatile and semi-volatile compounds in complex mixtures like perfumes.[15][16][17]
Objective: To identify and quantify this compound and other fragrance components in a given formulation.
Materials and Equipment:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
HP-5MS capillary column (or equivalent)
-
Helium (carrier gas)
-
Methanol (solvent)
-
Fragrance oil sample
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 100 mg of the fragrance oil into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
Prepare a 1 µL aliquot for injection.
-
-
GC-MS Instrumentation Setup:
-
Injector: Split mode (split ratio 1:25) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 3°C/minute to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Solvent Delay: 2 minutes.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
Identify the peak corresponding to this compound by comparing its mass spectrum and retention time with a known standard or a reference library (e.g., NIST).
-
Quantify the amount of this compound using an internal or external standard method.
-
Protocol 2: Sensory Evaluation of a Fragrance Containing this compound
This protocol details a sensory evaluation to assess the olfactory characteristics of a fragrance formulation containing this compound using a trained sensory panel.
Objective: To characterize the scent profile and intensity of a fragrance with and without this compound.
Materials:
-
Fragrance formulations (with and without a known concentration of this compound)
-
Smelling strips
-
Odor-free evaluation booths
-
Data collection forms or software
Procedure:
-
Panelist Selection and Training:
-
Recruit individuals with a good sense of smell and no known anosmia.
-
Train panelists to identify and rate the intensity of key scent descriptors relevant to this compound (e.g., sweet, balsamic, hyacinth, spicy).
-
-
Sample Preparation and Presentation:
-
Dip smelling strips into the fragrance formulations for a standardized amount of time.
-
Allow the solvent to evaporate for a consistent period before evaluation.
-
Present the coded smelling strips to the panelists in a randomized and balanced order to avoid bias.
-
-
Evaluation:
-
Panelists should evaluate each sample in an individual, well-ventilated booth.
-
Instruct panelists to smell the strips and rate the intensity of the pre-defined scent attributes on a labeled magnitude scale (e.g., 0-10).
-
Provide a break between samples to prevent olfactory fatigue.
-
-
Data Analysis:
-
Collect the intensity ratings for each attribute from all panelists.
-
Calculate the mean intensity scores for each attribute for both fragrance formulations.
-
Use statistical analysis (e.g., t-test or ANOVA) to determine if there are significant differences in the perceived scent profiles.
-
Protocol 3: Accelerated Stability Testing of a Fragrance Formulation
This protocol describes an accelerated stability test to predict the long-term stability of a fragrance containing this compound under various environmental conditions.[18][19][20]
Objective: To evaluate the physical and chemical stability of a fragrance formulation over time when exposed to elevated temperatures and light.
Materials:
-
Fragrance formulation
-
Clear and amber glass vials with airtight seals
-
Climate chambers or ovens set to specific temperatures (e.g., 40°C, 50°C)
-
UV light cabinet
-
Control sample stored at room temperature in the dark
-
GC-MS for chemical analysis
-
Colorimeter for color measurement
Procedure:
-
Sample Preparation:
-
Fill multiple clear and amber glass vials with the fragrance formulation.
-
Designate a set of samples for each storage condition.
-
-
Storage Conditions:
-
Elevated Temperature: Place samples in ovens at 40°C and 50°C.
-
Light Exposure: Place samples in a UV light cabinet.
-
Control: Store samples at room temperature (20-25°C) in the dark.
-
-
Evaluation Schedule:
-
Evaluate the samples at initial (time 0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
-
Stability Assessment:
-
Visual Inspection: Observe any changes in color, clarity, or phase separation.
-
Olfactory Evaluation: A trained perfumer or sensory panel should evaluate any changes in the scent profile compared to the control.
-
Physicochemical Analysis:
-
Measure color changes using a colorimeter.
-
Analyze the chemical composition using GC-MS to monitor for degradation of this compound or the formation of by-products.
-
-
-
Data Interpretation:
-
Compare the results from the accelerated conditions to the control to predict the shelf-life and identify potential stability issues.
-
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. nbinno.com [nbinno.com]
- 6. foreverest.net [foreverest.net]
- 7. fraterworks.com [fraterworks.com]
- 8. pellwall.com [pellwall.com]
- 9. Application of Cinnamic Alcohol in Flavors and Fragrances: Benefits, Uses, and Industry Insights | Expert Guide China [cinnamic-acid.com]
- 10. This compound, 104-54-1 [thegoodscentscompany.com]
- 11. This compound | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. News - The effect of this compound in skin care products [sprchemical.com]
- 13. cosmeticsinfo.org [cosmeticsinfo.org]
- 14. nbinno.com [nbinno.com]
- 15. areme.co.jp [areme.co.jp]
- 16. scitepress.org [scitepress.org]
- 17. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 18. iltusa.com [iltusa.com]
- 19. orchadia.org [orchadia.org]
- 20. makingcosmetics.com [makingcosmetics.com]
Cinnamyl Alcohol as a Chain Transfer Agent in Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of polymers, precise control over molecular weight and molecular weight distribution is crucial for tailoring the final material's properties for specific applications, including those in the pharmaceutical and biomedical fields. Chain transfer agents (CTAs) are pivotal in achieving this control in radical polymerization by interrupting the growth of a polymer chain and initiating a new one. This process effectively lowers the average molecular weight of the resulting polymer.
Cinnamyl alcohol, a naturally derived aromatic alcohol, presents potential as a chain transfer agent due to its allylic structure. The allylic hydrogen atoms in this compound can be susceptible to abstraction by a propagating polymer radical, leading to the termination of that chain and the formation of a new radical on the this compound molecule. This new radical can then initiate the polymerization of a new polymer chain. This application note provides a theoretical framework, experimental protocols, and practical guidance on utilizing this compound as a chain transfer agent in radical polymerization.
Mechanism of Chain Transfer
The function of this compound as a chain transfer agent is analogous to that of other allylic alcohols. The proposed mechanism involves the abstraction of a hydrogen atom from the allylic position of this compound by a propagating polymer radical (P•). This terminates the growth of the polymer chain and generates a resonance-stabilized allylic radical from the this compound. This new, less reactive radical can then initiate a new polymer chain by reacting with a monomer unit (M).
The key steps are:
-
Chain Transfer: A growing polymer chain radical (P•) abstracts an allylic hydrogen from this compound.
-
Formation of a Dead Polymer and a New Radical: This results in a terminated ("dead") polymer chain (PH) and a resonance-stabilized this compound radical.
-
Re-initiation: The this compound radical initiates a new polymer chain by adding to a monomer molecule.
The resonance stabilization of the this compound radical makes it less reactive than the propagating polymer radical, which contributes to the overall reduction in the rate of polymerization and the average molecular weight of the polymer.
Effects on Polymer Properties
The primary effect of using this compound as a chain transfer agent is the reduction of the polymer's average molecular weight. As the concentration of this compound is increased, the frequency of chain transfer events also increases, leading to the formation of shorter polymer chains. Consequently, the polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, may also be affected.
Hypothetical Data on Polystyrene Synthesis
The following table illustrates the expected trend in the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of polystyrene synthesized by free-radical polymerization in the presence of varying concentrations of this compound. Note: This data is hypothetical and intended for illustrative purposes, as specific experimental data for this compound as a CTA is not widely available.
| Experiment ID | [Styrene] (mol/L) | [AIBN] (mol/L) | [this compound] (mol/L) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PS-Control | 8.7 | 0.05 | 0.00 | 150,000 | 330,000 | 2.20 |
| PS-CTA-1 | 8.7 | 0.05 | 0.05 | 95,000 | 200,000 | 2.11 |
| PS-CTA-2 | 8.7 | 0.05 | 0.10 | 60,000 | 125,000 | 2.08 |
| PS-CTA-3 | 8.7 | 0.05 | 0.20 | 35,000 | 75,000 | 2.14 |
| PS-CTA-4 | 8.7 | 0.05 | 0.40 | 20,000 | 44,000 | 2.20 |
Experimental Protocols
This section provides a general protocol for the solution polymerization of styrene (B11656) using this compound as a chain transfer agent. This protocol can be adapted for other vinyl monomers, such as methyl methacrylate, with appropriate adjustments to the solvent and reaction temperature.
Materials
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
This compound (98% or higher purity)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)
-
Toluene (B28343) (anhydrous)
-
Methanol (B129727) (for precipitation)
-
Nitrogen gas (high purity)
Equipment
-
Schlenk flask or round-bottom flask with a sidearm
-
Condenser
-
Magnetic stirrer and hot plate
-
Temperature controller
-
Schlenk line or nitrogen manifold
-
Syringes and needles
-
Beakers and filtration apparatus
Procedure: Solution Polymerization of Styrene
-
Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is assembled with a condenser. The system is then connected to a Schlenk line.
-
Inert Atmosphere: The flask is evacuated and backfilled with high-purity nitrogen three times to ensure an inert atmosphere. A positive pressure of nitrogen is maintained throughout the reaction.
-
Reagent Preparation:
-
In the reaction flask, add 40 mL of anhydrous toluene.
-
Add 10.4 g (0.1 mol) of purified styrene to the toluene.
-
Add the desired amount of this compound (e.g., for PS-CTA-2 in the table, add 0.134 g, 0.001 mol).
-
In a separate vial, dissolve 0.082 g (0.0005 mol) of AIBN in 5 mL of toluene.
-
-
Polymerization:
-
The reaction mixture is heated to 70 °C with stirring.
-
Once the temperature has stabilized, the AIBN solution is added to the reaction flask via syringe.
-
The polymerization is allowed to proceed for a predetermined time (e.g., 6-24 hours) at 70 °C under a nitrogen atmosphere.
-
-
Termination and Precipitation:
-
The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
The viscous polymer solution is then slowly added to a beaker containing a large excess of methanol (e.g., 400 mL) with vigorous stirring to precipitate the polymer.
-
-
Purification and Drying:
-
The precipitated polystyrene is collected by filtration.
-
The polymer is washed with fresh methanol and then dried in a vacuum oven at 50 °C to a constant weight.
-
-
Characterization:
-
The molecular weight (Mn and Mw) and PDI of the purified polymer are determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using polystyrene standards for calibration.
-
Safety Precautions
-
Styrene and toluene are flammable and volatile organic compounds. All manipulations should be performed in a well-ventilated fume hood.
-
AIBN is a thermally unstable compound that can decompose to release nitrogen gas. It should be stored at a low temperature and handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.
Conclusion
This compound shows promise as a chain transfer agent for controlling the molecular weight of polymers synthesized via radical polymerization. Its proposed mechanism, based on the reactivity of its allylic hydrogens, is consistent with the behavior of known allylic chain transfer agents. The provided experimental protocol offers a starting point for researchers to explore the utility of this compound in their specific polymerization systems. Further experimental work is necessary to determine the chain transfer constant of this compound for various monomers and to fully characterize its impact on polymerization kinetics and final polymer properties.
Application Notes and Protocols for the Enzymatic Reduction of Cinnamaldehyde using Alcohol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of cinnamaldehyde (B126680) to cinnamyl alcohol is a significant transformation in the flavor, fragrance, and pharmaceutical industries. This compound and its derivatives are valuable compounds with various biological activities, including potential applications in drug development.[1][2][3][4][5] Enzymatic reduction using alcohol dehydrogenase (ADH) offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and may produce unwanted byproducts.[6] This document provides detailed application notes and protocols for the enzymatic reduction of cinnamaldehyde using alcohol dehydrogenase, with a focus on practical implementation in a research and development setting.
Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible interconversion between alcohols and aldehydes or ketones.[7] In the context of cinnamaldehyde reduction, ADH utilizes a reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as a cofactor to deliver a hydride to the aldehyde group, yielding this compound.[8][9] A critical aspect of designing an efficient biocatalytic process is the in-situ regeneration of the expensive NAD(P)H cofactor.[6] A common and cost-effective strategy involves using a secondary alcohol, such as ethanol (B145695) or isopropanol, as a co-substrate. The same ADH enzyme catalyzes the oxidation of the co-substrate, thereby regenerating the NAD(P)H required for cinnamaldehyde reduction.[6][10][11]
Enzymatic Reaction Pathway
The enzymatic reduction of cinnamaldehyde to this compound by alcohol dehydrogenase proceeds via a coupled reaction system for cofactor regeneration. The overall process can be visualized as follows:
Caption: Enzymatic reduction of cinnamaldehyde coupled with cofactor regeneration.
Data Presentation
Table 1: Reaction Parameters for Cinnamaldehyde Reduction using Yeast Alcohol Dehydrogenase (YADH)
| Parameter | Optimal Value | Reference |
| pH | 7.0 | [6] |
| Temperature | 30°C | [6] |
| Co-substrate for Cofactor Recycling | Ethanol | [6] |
| Reaction Time for >99% Conversion | 3 hours | [6] |
| Selectivity for this compound | 100% | [6] |
Table 2: Reaction Parameters for Cinnamaldehyde Reduction using Bacillus stearothermophilus Alcohol Dehydrogenase (BSADH)
| Parameter | Isolated Enzyme | Recombinant E. coli Whole Cells | Reference |
| Cinnamaldehyde Concentration | 0.5 g/L (3.8 mmol/L) | 12.5 g/L (94 mmol/L) | [10][11] |
| Temperature | 50°C | 37°C | [10] |
| Co-substrate for Cofactor Recycling | 2-propanol | Not required (internal regeneration) | [10][11] |
| Reaction Time | 3 hours | 6 hours | [10][11] |
| Conversion | 97% | 97% | [10][11] |
| This compound Yield | 88% | 82% | [10][11] |
| This compound Purity | ≥98% | 98% | [10][11] |
| Productivity | 50 g/g enzyme | 34 mg/g wet cell weight | [10] |
Experimental Workflow
A general workflow for conducting the enzymatic reduction of cinnamaldehyde is outlined below. This can be adapted based on the specific enzyme source and experimental goals.
Caption: General experimental workflow for enzymatic cinnamaldehyde reduction.
Experimental Protocols
Protocol 1: Enzymatic Reduction of Cinnamaldehyde using Yeast Alcohol Dehydrogenase (YADH)
This protocol is adapted from the methodology described for YADH with cofactor recycling using ethanol.[6]
Materials:
-
Yeast Alcohol Dehydrogenase (YADH)
-
trans-Cinnamaldehyde
-
Ethanol (absolute)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., sealed glass vial or bioreactor)
-
Incubator shaker
-
Analytical equipment (HPLC or GC-MS)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, prepare a solution containing phosphate buffer (pH 7.0).
-
Add ethanol as the co-substrate.
-
Add NAD+ to the desired concentration.
-
Add YADH to the reaction mixture.
-
Initiate the reaction by adding cinnamaldehyde.
-
-
Reaction Conditions:
-
Seal the reaction vessel to prevent evaporation.
-
Incubate the reaction mixture at 30°C with constant agitation for 3 hours.[6]
-
-
Reaction Monitoring and Work-up:
-
Periodically withdraw aliquots from the reaction mixture to monitor the conversion of cinnamaldehyde and the formation of this compound using HPLC or GC-MS.
-
Once the reaction is complete (as determined by the disappearance of the cinnamaldehyde peak), quench the reaction by adding a suitable organic solvent like ethyl acetate.
-
Extract the product by vortexing the mixture and separating the organic layer. Repeat the extraction process for quantitative recovery.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Analyze the final product for purity and yield.
-
Protocol 2: Analytical Method for Monitoring Cinnamaldehyde Reduction by HPLC
This is a general HPLC method that can be adapted for the analysis of cinnamaldehyde and this compound.[12][13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column.
Mobile Phase:
-
An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 60:40 v/v) can be used.[12]
-
Alternatively, a gradient elution may be necessary to achieve optimal separation.
Procedure:
-
Sample Preparation:
-
Dilute the reaction aliquots with the mobile phase to a suitable concentration.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peaks for cinnamaldehyde and this compound based on their retention times, which should be determined using authentic standards.
-
Quantify the concentration of each compound by integrating the peak areas and comparing them to a standard curve.
-
Logical Relationships in Protocol Optimization
Optimizing the enzymatic reduction of cinnamaldehyde involves considering the interplay of various factors. The following diagram illustrates the logical relationships in the optimization process.
Caption: Factors influencing the optimization of enzymatic cinnamaldehyde reduction.
Conclusion
The enzymatic reduction of cinnamaldehyde using alcohol dehydrogenase is a robust and selective method for the synthesis of this compound. By carefully selecting the enzyme source and optimizing reaction parameters such as pH, temperature, and cofactor regeneration system, high conversion rates and product yields can be achieved under mild conditions. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to implement and adapt this biocatalytic approach for their specific applications.
References
- 1. trans-Cinnamaldehyde as a Novel Candidate to Overcome Bacterial Resistance: An Overview of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Cinnamyl-alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of this compound from Cinnamaldehyde with Bacillus stearothermophilus Alcohol Dehydrogenase as the Isolated Enzyme and in Recombinant E. coli Cells | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. jmpas.com [jmpas.com]
Application Notes and Protocols for Whole-Cell Biotransformation of Cinnamyl Alcohol in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinnamyl alcohol is a valuable aromatic compound with applications in the fragrance, flavor, and pharmaceutical industries. Traditional production methods rely on chemical synthesis or extraction from plant sources, which can be unsustainable and environmentally unfriendly. Whole-cell biotransformation using engineered Escherichia coli offers a promising alternative for the green and sustainable production of this compound. This document provides detailed application notes and experimental protocols for the synthesis of this compound using engineered E. coli whole-cell biocatalysts. Two primary strategies are outlined: the de novo synthesis from simple carbon sources and the biotransformation of cinnamic acid.
Core Concepts and Strategies
The microbial synthesis of this compound in E. coli can be achieved through the introduction of heterologous biosynthetic pathways. The key enzymatic steps involve the conversion of a precursor metabolite, such as L-phenylalanine or cinnamic acid, to this compound.
A common pathway for de novo synthesis starts from the aromatic amino acid L-phenylalanine, which is naturally produced by E. coli. This pathway involves three key enzymatic reactions:
-
Phenylalanine ammonia (B1221849) lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Carboxylic acid reductase (CAR): Reduces cinnamic acid to cinnamaldehyde (B126680). This enzyme requires activation by a phosphopantetheinyl transferase (PPTase).
-
Alcohol dehydrogenase (ADH) or this compound dehydrogenase (CAD): Reduces cinnamaldehyde to this compound. Endogenous E. coli ADHs and aldo-keto reductases (AKRs) can also perform this step.[1][2]
Alternatively, a more direct biotransformation approach utilizes cinnamic acid as a substrate, bypassing the need for the PAL enzyme. This is particularly useful when cinnamic acid is readily available.
A significant challenge in the whole-cell biotransformation of this compound is product inhibition, where the accumulation of this compound can be toxic to the cells and inhibit enzyme activity.[3] To mitigate this, a biphasic system can be employed to extract the product in situ, thereby reducing its concentration in the aqueous phase and improving overall yield.[1][3]
Data Presentation
The following tables summarize quantitative data from various studies on the whole-cell biotransformation for this compound synthesis in E. coli.
Table 1: Comparison of Different Biotransformation Strategies for this compound Production
| Precursor | E. coli Strain Engineering | Key Enzymes Expressed | Biotransformation System | Titer/Concentration | Yield | Reference |
| L-Phenylalanine | L-phenylalanine overproducing strain | Phenylalanine Ammonia Lyase (PAL), Carboxylic Acid Reductase (CAR), Alcohol Dehydrogenase (ADH) | In vivo production in mineral media | 4.3 mM (in 27.5 h) | - | [1] |
| Cinnamic Acid | Recombinant E. coli BLCS | Carboxylic Acid Reductase (CAR) from Nocardia iowensis, Phosphopantetheinyl Transferase (SFP) from Bacillus subtilis | Dibutyl phthalate (B1215562)/water biphasic system | 37.4 mM (in organic phase) | 88.2% | [3] |
| L-Phenylalanine (coupled reaction) | E. coli BLP3 (for cinnamic acid production) and E. coli BLCS (for this compound production) | PtrPAL3 in BLP3; NiCAR and BsSFP in BLCS | Biphasic system | 38.23 mM (in organic phase) | 81.7% from L-phenylalanine | [1] |
| Cinnamic Acid | Recombinant E. coli | Endogenous ADHs and AKRs | Whole-cell biotransformation | 2.13 mM | - | [1] |
| Cinnamic Acid | Recombinant E. coli BL21(DE3) | Pathway from Populus trichocarpa | Whole-cell biotransformation | 4.8 mM | - | [1] |
| Cinnamaldehyde | Recombinant E. coli | Alcohol Dehydrogenase from Bacillus stearothermophilus | Whole-cell biotransformation | 12.5 g/L (94 mM) cinnamaldehyde converted | 82% | [4] |
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of this compound from L-Phenylalanine
Caption: Biosynthesis of this compound from L-phenylalanine.
Experimental Workflow for Two-Step, One-Pot Synthesis in a Biphasic System
Caption: One-pot, two-step biphasic biotransformation workflow.
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation of Cinnamic Acid to this compound
This protocol is adapted from studies focusing on the direct conversion of cinnamic acid.[1]
1. Strain Cultivation and Cell Preparation:
-
Inoculate a single colony of recombinant E. coli expressing a carboxylic acid reductase (CAR) and a phosphopantetheinyl transferase (PPTase) into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
Transfer the overnight culture into 500 mL of Terrific Broth (TB) medium with the corresponding antibiotic in a 2 L flask.
-
Grow the cells at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5).
-
Resuspend the cells in the same buffer to a desired final OD600 (e.g., 50).
2. Whole-Cell Biotransformation Reaction:
-
Set up the reaction in a 50 mL flask containing 3 mL of the reaction mixture.
-
The reaction mixture should consist of:
-
100 mM sodium phosphate buffer (pH 7.5)
-
Resuspended E. coli cells (final OD600 of 50)
-
11 mM cinnamic acid (dissolved in a suitable solvent like DMSO or ethanol, added carefully to avoid precipitation)
-
55 mM glucose (as a co-substrate for cofactor regeneration)
-
-
Incubate the reaction at 30-42°C with shaking at 200 rpm for 4-24 hours.
-
Monitor the progress of the reaction by taking samples at different time intervals.
3. Sample Preparation and Analysis:
-
For each sample, centrifuge to pellet the cells.
-
Extract the supernatant with an equal volume of an organic solvent (e.g., ethyl acetate).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase and analyze for this compound and cinnamaldehyde content using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol 2: Biphasic Whole-Cell Biotransformation for this compound Production from Cinnamic Acid
This protocol is designed to overcome product inhibition by in situ product removal.[1][3]
1. Strain Cultivation and Cell Preparation:
-
Follow the same procedure as in Protocol 1 for cultivating and preparing the engineered E. coli cells.
2. Biphasic Biotransformation Reaction:
-
Prepare the aqueous phase in a 50 mL flask containing:
-
3 mL of 100 mM phosphate buffer (pH 7.0)
-
17.4 mM cinnamic acid
-
102 mM glucose
-
Resuspended E. coli cells (final OD600 of 50 in the aqueous phase)
-
-
Add an organic phase to the reaction mixture. Dibutyl phthalate is a suitable choice. The volume of the organic phase can be varied (e.g., 1.2 mL for a 3 mL aqueous phase).
-
Incubate the biphasic mixture at 30°C with vigorous shaking (200 rpm) for 6-8 hours.
3. Sample Preparation and Analysis:
-
Take samples from both the aqueous and organic phases at different time points.
-
For the aqueous phase, centrifuge to remove cells, and then analyze the supernatant.
-
The organic phase can often be directly analyzed.
-
Quantify this compound, cinnamaldehyde, and cinnamic acid in both phases using HPLC or GC.
Protocol 3: Coupled One-Pot, Two-Step Biosynthesis from L-Phenylalanine
This advanced protocol combines the synthesis of cinnamic acid from L-phenylalanine with its subsequent conversion to this compound in a single pot.[1]
1. Strain Cultivation:
-
Separately cultivate two different engineered E. coli strains:
-
Strain 1 (e.g., E. coli BLP3) expressing a highly active Phenylalanine Ammonia Lyase (PAL).
-
Strain 2 (e.g., E. coli BLCS) expressing a Carboxylic Acid Reductase (CAR) and a Phosphopantetheinyl Transferase (PPTase).
-
-
Follow the cultivation and induction procedures as described in Protocol 1 for both strains.
2. Step 1: Conversion of L-Phenylalanine to Cinnamic Acid:
-
Prepare a reaction mixture in a 50 mL flask containing:
-
3 mL of 100 mM Tris-HCl buffer (pH 8.5)
-
Resuspended Strain 1 cells (final OD600 of 15)
-
40 mM L-phenylalanine
-
-
Incubate at a higher temperature suitable for the PAL enzyme (e.g., 55°C) with shaking at 200 rpm for 2 hours.[1]
-
After the reaction, heat the mixture to 100°C to deactivate the cells and enzymes, then centrifuge to obtain the supernatant containing cinnamic acid.
3. Step 2: Conversion of Cinnamic Acid to this compound in a Biphasic System:
-
Prepare the second reaction mixture by combining:
-
1.5 mL of the supernatant from Step 1.
-
1.5 mL of 200 mM phosphate buffer (pH 7.0) containing 204 mM glucose and resuspended Strain 2 cells (to a final OD600 of 50 in the total aqueous phase).
-
-
Add 1.2 mL of dibutyl phthalate to create the biphasic system.
-
Incubate at 30°C with shaking at 200 rpm for 6 hours.
4. Sample Analysis:
-
Follow the sample preparation and analysis procedures described in Protocol 2 to quantify the final this compound concentration in the organic phase.
Concluding Remarks
The whole-cell biotransformation of this compound in E. coli is a rapidly advancing field. The choice of strategy and protocol will depend on the available starting materials, the desired production scale, and the specific engineered strains. The protocols provided herein offer a solid foundation for researchers to develop and optimize their own processes for the sustainable production of this valuable aromatic compound. Further metabolic engineering efforts, such as optimizing cofactor regeneration and minimizing byproduct formation, can lead to even higher titers and yields.
References
- 1. Efficient biosynthesis of this compound by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient biosynthesis of this compound by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound from cinnamaldehyde with Bacillus stearothermophilus alcohol dehydrogenase as the isolated enzyme and in recombinant E. coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Cinnamyl Alcohol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of cinnamyl alcohol in various biological matrices. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are presented, along with comparative data to aid in method selection and validation.
Introduction
This compound is a naturally occurring aromatic alcohol found in the bark of cinnamon trees and other plants. It is widely used as a fragrance ingredient in cosmetics and perfumes and as a flavoring agent in food and beverages. In the pharmaceutical and biomedical fields, this compound has garnered interest for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-adipogenic properties.[1] Accurate and precise quantification of this compound in biological samples such as plasma, urine, and tissue is crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action.
Analytical Methods Overview
Several chromatographic techniques are suitable for the quantification of this compound in biological samples. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely available technique for the analysis of this compound. It offers good precision and linearity for relatively high concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method, particularly well-suited for volatile and semi-volatile compounds like this compound. Derivatization is often employed to improve the chromatographic properties of the analyte.
-
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification, offering superior sensitivity, selectivity, and high-throughput capabilities. It is the preferred method for detecting low concentrations of this compound and its metabolites in complex biological matrices.
Comparative Quantitative Data
The following tables summarize the key validation parameters for the quantification of this compound using different analytical techniques. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and biological matrix.
Table 1: HPLC-UV Method Parameters
| Parameter | This compound in Rat Plasma | Reference |
| Linearity Range | 0.001 - 1 µg/mL | |
| Limit of Detection (LOD) | 1.0 ng/mL | |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | |
| Recovery | 95.31 - 118.8% | |
| Precision (%RSD) | < 15% |
Note: Data for cinnamaldehyde (B126680) and cinnamic acid are presented as related compounds often analyzed concurrently.
Table 2: GC-MS Method Parameters
| Parameter | This compound in Human Urine | Reference |
| Linearity Range | Not Specified | |
| Limit of Detection (LOD) | ~50 ng/mL (for similar compounds) | |
| Limit of Quantitation (LOQ) | ~150 ng/mL (for similar compounds) | |
| Recovery | > 80% (for similar compounds) | |
| Precision (%RSD) | < 15% |
Note: Specific data for this compound is limited; values are extrapolated from methods for similar analytes in urine.
Table 3: LC-MS/MS Method Parameters
| Parameter | This compound in Reconstructed Human Epidermis | Reference |
| Linearity Range | 0.01 or 0.1 µM to 10 µM | |
| Limit of Detection (LOD) | Based on S/N of 3 | |
| Limit of Quantitation (LOQ) | Based on S/N of 10 | |
| Recovery | < 30% (including metabolites) | |
| Precision (%RSD) | < 15% |
Experimental Protocols
Sample Preparation: Extraction of this compound from Biological Matrices
1. Liquid-Liquid Extraction (LLE) for Plasma/Serum:
-
To 100 µL of plasma or serum, add an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the mobile phase (for HPLC or LC-MS/MS) or a suitable solvent for derivatization (for GC-MS).
2. Solid-Phase Extraction (SPE) for Urine:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol (B129727) followed by water.
-
To 1 mL of urine, add an internal standard (IS).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
3. Tissue Homogenization and Extraction:
-
Accurately weigh a portion of the tissue sample.
-
Add a suitable homogenization buffer (e.g., phosphate-buffered saline) and an internal standard (IS).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained.
-
Perform protein precipitation by adding a cold organic solvent like acetonitrile (B52724) or methanol (typically 3 volumes of solvent to 1 volume of homogenate).
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated proteins.
-
Collect the supernatant and proceed with either direct injection (if clean enough) or further cleanup using LLE or SPE.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is suitable for the quantification of this compound in biological samples where concentrations are expected to be in the higher ng/mL to µg/mL range.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by serial dilution in the mobile phase.
-
Sample Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to the maximum absorbance of this compound (approximately 251 nm).
-
Inject a fixed volume (e.g., 20 µL) of the prepared standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for sensitive and specific quantification of this compound, often requiring derivatization to improve its volatility and chromatographic behavior.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine (B92270) or other suitable solvent for derivatization
-
This compound reference standard
Procedure:
-
Derivatization:
-
To the dried extract of the sample or standard, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Analysis:
-
Set the injector temperature (e.g., 250°C).
-
Set the oven temperature program (e.g., start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes).
-
Set the carrier gas (helium) flow rate.
-
Set the MS transfer line and ion source temperatures (e.g., 280°C and 230°C, respectively).
-
Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
-
-
Data Analysis:
-
Generate a calibration curve using the peak areas of the derivatized standards.
-
Quantify this compound in the samples based on the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides the highest sensitivity and selectivity for the quantification of this compound and its metabolites in complex biological matrices.
Instrumentation:
-
LC-MS/MS system (a triple quadrupole mass spectrometer is commonly used)
-
C18 or similar reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal standard (preferably a stable isotope-labeled version of this compound)
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Standard and QC Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and the internal standard into a blank biological matrix.
-
LC-MS/MS Analysis:
-
Set the column temperature (e.g., 40°C).
-
Set the flow rate (e.g., 0.4 mL/min).
-
Use a gradient elution program to separate this compound from other matrix components.
-
Optimize the mass spectrometer parameters, including the electrospray ionization (ESI) source conditions (e.g., spray voltage, gas flows, and temperature) and the collision energy for the specific precursor-to-product ion transitions of this compound and its internal standard (Multiple Reaction Monitoring - MRM mode).
-
-
Data Analysis:
-
Calculate the peak area ratios of the analyte to the internal standard for both the standards and the samples.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualizations
Bioanalytical Workflow for this compound Quantification
Caption: General workflow for the quantification of this compound in biological samples.
This compound Metabolism and Signaling Pathway
Caption: Metabolism and key signaling pathways modulated by this compound.
References
Cinnamyl Alcohol as a Key Intermediate in the Synthesis of Bioactive Cinnamyl Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of cinnamyl esters using cinnamyl alcohol as a key intermediate. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and evaluation of these compounds for their potential therapeutic applications. Cinnamyl esters have garnered significant interest due to their diverse biological activities, including anticancer properties. This guide covers various synthetic methodologies, presents quantitative data for comparison, and provides detailed experimental protocols. Additionally, it visualizes key concepts and workflows to facilitate a deeper understanding of the synthesis and biological evaluation of cinnamyl esters.
Synthetic Methodologies for Cinnamyl Ester Production
The esterification of this compound is the primary route to obtaining cinnamyl esters. The choice of method depends on factors such as desired yield, purity, substrate scope, and scalability. The most common approaches are enzymatic catalysis and acid-catalyzed esterification.
Enzymatic Esterification
Enzymatic synthesis, particularly using lipases, offers a green and highly selective method for producing cinnamyl esters. This method often proceeds under mild reaction conditions, minimizing the formation of byproducts.
Acid-Catalyzed Esterification
Traditional acid-catalyzed methods, such as Fischer-Speier and Steglich esterification, are widely used for the synthesis of cinnamyl esters.
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is reversible and often requires an excess of one reactant or the removal of water to drive the equilibrium towards the product.
-
Steglich Esterification: This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst, typically 4-(dimethylamino)pyridine (DMAP).[1] It is a milder method than Fischer esterification and is suitable for acid-sensitive substrates.[1]
Quantitative Data on Cinnamyl Ester Synthesis
The following tables summarize quantitative data from various studies on the synthesis of different cinnamyl esters, allowing for a direct comparison of the different synthetic methodologies.
Table 1: Comparison of Yields for Cinnamyl Cinnamate Synthesis
| Method | Acyl Donor | Coupling Agent/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Acyl Halide Method | Cinnamoyl chloride | - | - | - | - | 41 | [2] |
| Steglich Esterification | Cinnamic acid | DCC/DMAP | Dichloromethane | 1.5 hours | Room Temperature | 98 | [2] |
Table 2: Yields of Various (E)-Cinnamyl Esters via Greener Steglich Esterification
| Alcohol | Acyl Donor | Coupling Agent/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzyl alcohol | (E)-Cinnamic acid | EDC/DMAP | Acetonitrile | 45 minutes | 40-45 °C | 76 | [3] |
| 1-Propanol | (E)-Cinnamic acid | EDC/DMAP | Acetonitrile | 45 minutes | 40-45 °C | 70 (average) | [4] |
| 2-Propanol | (E)-Cinnamic acid | EDC/DMAP | Acetonitrile | 45 minutes | 40-45 °C | 70 (average) | [4] |
| Phenol | (E)-Cinnamic acid | EDC/DMAP | Acetonitrile | 45 minutes | 40-45 °C | 70 (average) | [4] |
Experimental Protocols
Protocol for Steglich Esterification of this compound with Cinnamic Acid
This protocol describes the synthesis of cinnamyl cinnamate, a precursor for pharmacologically active lignans.[2]
Materials:
-
Cinnamic acid
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve cinnamic acid (1 mmol) and DMAP (0.15 mmol) in 2 mL of anhydrous DCM.
-
In a separate flask, dissolve this compound (1 mmol) in 3 mL of anhydrous DCM.
-
In a third flask, dissolve DCC (1.5 mmol) in 3 mL of anhydrous DCM.
-
Under an inert atmosphere (e.g., nitrogen), add the this compound solution to the cinnamic acid solution.
-
Slowly add the DCC solution to the reaction mixture with continuous stirring.
-
Allow the reaction to stir at room temperature for 1.5 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through a bed of silica gel and rinse the filter cake with DCM to remove the precipitated DCU.
-
Concentrate the filtrate under reduced pressure to obtain the crude cinnamyl cinnamate.
-
The crude product can be further purified by column chromatography on silica gel if necessary.[2][5]
Characterization Data for trans-Cinnamyl-trans-cinnamate: [2]
-
¹H NMR (CDCl₃): δH (ppm) = 7.74 (d, J= 16.0 Hz, 1H); 7.56–7.53 (m, 2H); 7.44–7.40 (m, 3H); 7.40–7.37 (m, 2H); 7.36–7.31 (m, 2H); 7.28–7.25 (m, 1H); 6.72 (d, J = 15.9 Hz, 1H); 6.49 (d, J = 16.0 Hz, 1H); 6.37 (dt, J = 15.9, 6.4 Hz, 1H); 4.88 (dd, J = 6.4, 1.3 Hz, 2H).
-
¹³C NMR (CDCl₃): δc (ppm) = 166.9, 145.3, 136.4, 134.5, 134.4, 130.4, 129.1, 128.8, 128.3, 126.8, 123.5, 118.1, 65.3.
Protocol for Lipase-Catalyzed Synthesis of Cinnamyl Acetate (B1210297)
This protocol describes a solvent-free enzymatic synthesis of cinnamyl acetate.
Materials:
-
This compound
-
Vinyl acetate
-
Immobilized lipase (B570770) (e.g., Novozym 435)
Procedure:
-
In a suitable reaction vessel, combine this compound and vinyl acetate. Vinyl acetate can serve as both the acyl donor and the solvent.
-
Add the immobilized lipase to the mixture.
-
Maintain the reaction at a constant temperature (e.g., 40-60 °C) with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the enzyme can be filtered off and the product purified, for example, by vacuum distillation.
Biological Activity of Cinnamyl Esters and Evaluation Protocols
Cinnamyl esters have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents.[6] They can induce cytotoxicity in various cancer cell lines by modulating key signaling pathways.[2]
Comparative Cytotoxicity of Cinnamyl Esters
The in vitro anticancer activity of cinnamyl esters is often determined by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.
Table 3: IC50 Values of this compound and its Derivatives in Human Hepatoma Hep G2 Cells [7]
| Compound | IC50 (µg/mL) |
| Cinnamaldehyde | 13.0 ± 1.1 |
| Cinnamic acid | 480.0 ± 16.0 |
| This compound | 210.0 ± 19.0 |
Table 4: Cytotoxicity of Selected Cinnamic Acid Esters and Derivatives in Various Cancer Cell Lines [2]
| Compound | Cancer Cell Line | IC50 (µM) |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m) | A549 (Lung) | Identified as lead |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m) | SK-MEL-147 (Melanoma) | Identified as lead |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate (12) | HCT-116 (Colon) | 16.2 |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate (12) | PC3 (Prostate) | Potent |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate (12) | SNB-19 (Astrocytoma) | Potent |
| Caffeic Acid Phenethyl Ester (CAPE) | Ca9-22 (Oral Squamous Cell Carcinoma) | 23.5 |
Protocol for MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Cells in 96-well plates
-
Cinnamyl ester compound to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, isopropanol (B130326) with HCl)
-
Phosphate-buffered saline (PBS)
-
Culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cinnamyl ester for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing Synthesis and Biological Pathways
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of cinnamyl esters.
References
- 1. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 5. researchgate.net [researchgate.net]
- 6. cell lines ic50: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
Determining Cinnamyl Alcohol Dehydrogenase Activity via High-Performance Liquid Chromatography
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinnamyl alcohol dehydrogenase (CAD) is a key enzyme in the phenylpropanoid pathway, catalyzing the final step in the biosynthesis of monolignols, the primary building blocks of lignin.[1] The NADP-dependent reduction of cinnamaldehydes (e.g., coniferaldehyde (B117026), sinapaldehyde) to their corresponding alcohols is a critical control point in the lignification process.[2][3] Accurate and reliable measurement of CAD activity is crucial for understanding plant cell wall biosynthesis, developing strategies for biomass conversion to biofuels, and for screening potential inhibitors of this enzyme in drug discovery programs.
This application note provides a detailed protocol for the determination of CAD activity using a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method. The assay is based on monitoring the decrease in the cinnamaldehyde (B126680) substrate concentration over time.
Experimental Protocols
Enzyme Extraction from Plant Tissue
This protocol provides a general method for the extraction of CAD from plant tissues. Optimization may be required depending on the specific plant species and tissue type.
Materials:
-
Plant tissue (e.g., stems, roots)
-
Liquid nitrogen
-
Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM DTT, 5 mM MgCl₂, 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone (B124986) (PVP)
-
Mortar and pestle, pre-chilled
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a pre-chilled microcentrifuge tube.
-
Add 3 volumes of ice-cold extraction buffer to the tissue powder (e.g., 3 mL of buffer for 1 g of tissue).
-
Vortex the mixture vigorously for 1 minute to ensure thorough homogenization.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract. Store on ice for immediate use or at -80°C for long-term storage.
Enzymatic Assay
This protocol describes the setup of the enzymatic reaction to measure CAD activity.
Materials:
-
Crude enzyme extract (from section 2.1)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.8)
-
Substrate Stock Solution: 10 mM coniferaldehyde or sinapaldehyde (B192390) in methanol (B129727)
-
Cofactor Stock Solution: 10 mM NADPH in Assay Buffer
-
Microcentrifuge tubes
-
Thermomixer or water bath set to 30°C
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by adding the following components:
-
800 µL Assay Buffer
-
100 µL Crude enzyme extract
-
50 µL Substrate Stock Solution (final concentration: 0.5 mM)
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the Cofactor Stock Solution (final concentration: 0.5 mM).
-
Incubate the reaction at 30°C.
-
At various time points (e.g., 0, 5, 10, 15, and 20 minutes), withdraw a 100 µL aliquot of the reaction mixture and immediately add it to a microcentrifuge tube containing 100 µL of methanol to stop the reaction.
-
Centrifuge the quenched reaction aliquots at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC Method
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | A standard HPLC system with a UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4] |
| Mobile Phase | Isocratic elution with Methanol: 0.1% Acetic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 340 nm for coniferaldehyde or 345 nm for sinapaldehyde |
| Injection Volume | 20 µL |
Data Presentation
Retention Times
The retention times of the substrate and product should be determined by injecting standards. The following table provides an example of typical retention times.
| Compound | Typical Retention Time (minutes) |
| Coniferaldehyde | ~ 7.2[5][6] |
| Coniferyl Alcohol | ~ 4.5 |
| Sinapaldehyde | ~ 6.8 |
| Sinapyl Alcohol | ~ 4.1 |
Note: Retention times may vary depending on the specific HPLC system, column, and mobile phase composition.
Standard Curve
A standard curve for the cinnamaldehyde substrate is required for quantification.
| Concentration (µM) | Peak Area |
| 10 | e.g., 50000 |
| 25 | e.g., 125000 |
| 50 | e.g., 250000 |
| 100 | e.g., 500000 |
| 250 | e.g., 1250000 |
| 500 | e.g., 2500000 |
Data Analysis
-
Generate a Standard Curve: Plot the peak area of the cinnamaldehyde standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the peak area and 'x' is the concentration.
-
Calculate Substrate Concentration: Using the equation from the standard curve, calculate the concentration of the cinnamaldehyde substrate in each of your timed aliquots from the peak areas obtained from the HPLC analysis.
-
Determine the Rate of Reaction: Plot the concentration of the cinnamaldehyde substrate against time. The initial linear portion of the curve represents the initial rate of the reaction. The slope of this linear portion is the rate of substrate consumption (in µM/min).
-
Calculate Enzyme Activity: Enzyme activity is typically expressed in units per milligram of protein (U/mg). One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
-
Activity (µmol/min/mL of extract) = (Slope of the linear range in µM/min) / 1000
-
Specific Activity (U/mg) = (Activity in µmol/min/mL) / (Protein concentration of the extract in mg/mL)
The protein concentration of the enzyme extract can be determined using a standard protein assay method, such as the Bradford assay.
-
Visualizations
References
- 1. Lignin Biosynthesis and Its Diversified Roles in Disease Resistance [mdpi.com]
- 2. Cinnamyl-alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Oxidation of Cinnamyl Alcohol to Cinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various protocols for the selective oxidation of cinnamyl alcohol to cinnamaldehyde (B126680), a crucial transformation in the synthesis of fine chemicals, fragrances, and pharmaceuticals. The following sections detail quantitative data from various catalytic systems, step-by-step experimental protocols, and visualizations of the experimental workflow and classification of oxidation methods.
Data Summary of Selective Oxidation Protocols
The selective oxidation of this compound to cinnamaldehyde has been achieved using a variety of catalytic systems and oxidants. The efficiency of these methods, measured by conversion of the starting material and selectivity towards the desired aldehyde, is summarized in the table below.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Selectivity (%) | Reference |
| 5%Pt-5%Bi/C | H₂O₂ | Toluene | RT | - | 34 | 84 | |
| Ag-Co/S (on FCNTs) | O₂ (1 atm) | Ethanol (B145695) | 75 | 80 | 90 | 99 | [1] |
| Pt/Alumina | Air | Aqueous Solution | - | - | - | 88.5 | |
| Au–Pd/TiO₂ | O₂ | Toluene | 80 | - | 9 | 54 | [2] |
| 0.75%Au–0.25%Pd/TiO₂ | O₂ (3 bar) | Toluene | 120 | - | - | High | [3] |
| Pt-loaded NaNbO₃ | Air (Visible Light) | - | - | - | High | >99 | [4][5] |
| Bi-Pt/Alumina | Air | Aqueous Solution | - | - | >90 (Yield) | 94-96 | [6] |
RT: Room Temperature; - : Data not specified in the abstract.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature, providing a foundation for laboratory replication.
Protocol 1: Oxidation using Ag-Co Bimetallic Nanoparticles on Functionalized Carbon Nanotubes
This protocol, adapted from work by Sadiq et al., demonstrates a highly efficient and selective oxidation using a heterogeneous catalyst with molecular oxygen.[1]
1. Catalyst Preparation (Ag-Co/S):
-
Functionalized multi-walled carbon nanotubes (FCNTs) are used as the support.
-
Silver and cobalt bimetallic nanoparticles are synthesized on the surface of the FCNTs using a co-precipitation method.
2. Oxidation Reaction:
-
To a reaction vessel, add 25 mg of the Ag-Co/S catalyst.
-
Add 1 mmol of this compound.
-
Add a suitable volume of ethanol to act as the solvent.
-
Pressurize the vessel with O₂ to 1 atm.
-
Heat the reaction mixture to 75 °C.
-
Stir the mixture at 750 rpm for 80 minutes.
3. Work-up and Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by centrifugation or filtration.
-
The resulting solution can be analyzed by gas chromatography (GC) to determine the conversion of this compound and the selectivity to cinnamaldehyde.
4. Catalyst Recycling:
-
The recovered catalyst can be washed, dried at approximately 100 °C, and reused for subsequent reactions. A slight decrease in conversion may be observed after several cycles.[1]
Protocol 2: Oxidation using Au-Pd Bimetallic Nanoparticles on TiO₂
This protocol is based on the work of Rucinska et al. and utilizes a bimetallic catalyst for aerobic oxidation at a higher temperature.[3]
1. Catalyst Preparation:
-
A 1 wt% Au–Pd/TiO₂ catalyst is prepared, for example, by sol-immobilisation to achieve small and uniform nanoparticles (3-5 nm).
2. Oxidation Reaction:
-
The reaction is carried out in a Radley reactor.
-
Charge the reactor with 0.01 g of the Au–Pd/TiO₂ catalyst.
-
Add 5 ml of a 0.5 M solution of this compound in toluene.
-
Purge the reactor with oxygen three times and then pressurize to 3 bar.
-
Heat the reactor to 120 °C.
-
Set the stirring rate to 1000 rpm.
3. Work-up and Analysis:
-
After the reaction period, cool the reactor.
-
Centrifuge the reaction mixture to separate the catalyst.
-
Analyze the supernatant by a suitable method like GC to quantify the products.
Protocol 3: Oxidation using Pt-Bi Bimetallic Catalysts with Hydrogen Peroxide
This protocol is derived from a study that employs hydrogen peroxide as a green oxidant.
1. Catalyst Preparation:
-
Carbon-supported platinum-bismuth (Pt-Bi/C) catalysts are prepared, for instance, using a colloidal method.
2. Oxidation Reaction:
-
The catalytic activity is tested in a suitable reactor.
-
The reaction medium can be water or an organic solvent like toluene. The catalysts have been shown to be more active in water.
-
This compound, the Pt-Bi/C catalyst, and hydrogen peroxide (H₂O₂) are combined in the reactor.
-
The reaction is typically carried out under mild conditions (293-353 K) and at atmospheric pressure.
3. Product Analysis:
-
The oxidized products are analyzed using gas chromatography (GC) to determine the conversion and selectivity.
Visualizations
The following diagrams illustrate the general experimental workflow and a classification of the different selective oxidation methods.
References
- 1. Selective Oxidation of this compound to Cinnamaldehyde over Functionalized Multi-Walled Carbon Nanotubes Supported Silver-Cobalt Nanoparticles [mdpi.com]
- 2. Oxidation of this compound using bimetallic Au–Pd/TiO 2 catalysts: a deactivation study in a continuous flow packed bed microreactor - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY00232C [pubs.rsc.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Oxidation of this compound to Cinnamaldehyde with Air over Bi-Pt/Alumina Catalysts | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cinnamyl Alcohol Synthesis in Recombinant E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cinnamyl alcohol using recombinant Escherichia coli.
Troubleshooting Guides
Issue 1: Low this compound Yield or Stalled Production
Q: My recombinant E. coli strain is producing very little or no this compound. What are the common causes and how can I troubleshoot this?
A: Low this compound yield is a frequent challenge. The issue can often be traced back to several key factors, from pathway efficiency to product toxicity. Follow these troubleshooting steps:
-
Verify Enzyme Expression and Activity:
-
Problem: One or more enzymes in your biosynthetic pathway may be poorly expressed, insoluble, or inactive.
-
Solution: Perform SDS-PAGE and Western blot analysis to confirm the expression of each pathway enzyme (e.g., Phenylalanine Ammonia Lyase (PAL), Carboxylic Acid Reductase (CAR), Alcohol Dehydrogenase (ADH)). If expression is low, consider codon optimization of your genes for E. coli and using a stronger promoter.[1] For enzymes like CAR, ensure that necessary co-factors or activating enzymes, such as a phosphopantetheinyl transferase (PPTase), are co-expressed.[2][3]
-
-
Assess Precursor and Intermediate Accumulation:
-
Problem: A bottleneck in the pathway can lead to the accumulation of intermediates like cinnamic acid or cinnamaldehyde (B126680).
-
Solution: Use HPLC or GC-MS to analyze samples from your culture. If cinnamic acid is high, the CAR enzyme may be inefficient. If cinnamaldehyde is accumulating, the final reduction step to this compound is the limiting factor. This could be due to insufficient ADH activity or a lack of reducing power (NADH/NADPH).[4] Consider overexpressing a robust ADH.
-
-
Investigate Product/Precursor Toxicity:
-
Problem: this compound, and particularly its precursor cinnamaldehyde, are toxic to E. coli.[5][6] This can inhibit cell growth and enzymatic activity, leading to stalled production. Severe product inhibition is a key limiting factor in this compound biosynthesis.[2][3][4]
-
Solution: Implement an in situ product removal strategy, such as a biphasic fermentation system.[2][3][4] By adding an organic solvent (e.g., dibutyl phthalate), the toxic this compound is extracted from the aqueous phase, reducing its concentration and relieving inhibition.[2][3][4]
-
-
Optimize Fermentation Conditions:
-
Problem: Suboptimal conditions can negatively impact enzyme activity and cell health.
-
Solution: Systematically optimize parameters such as temperature, pH, and inducer concentration. The optimal temperature for this compound synthesis has been reported to be around 30°C.[4] Ensure sufficient glucose or other carbon sources are available to provide the necessary ATP and reducing cofactors (NADPH/NADH) for the enzymatic reactions.[4]
-
-
Check Plasmid Stability:
-
Problem: The metabolic burden of expressing multiple heterologous enzymes can lead to plasmid instability and loss, especially in longer fermentations.[7]
-
Solution: Ensure consistent antibiotic selection is maintained. If plasmid loss persists, consider strategies like using different antibiotic resistance markers or integrating the expression cassettes into the E. coli chromosome.[8]
-
Issue 2: High Levels of By-products Detected
Q: My system produces this compound, but I also see significant amounts of cinnamaldehyde and/or 3-phenylpropanol. How can I improve product purity?
A: The presence of these by-products indicates specific imbalances in your pathway.
-
Cinnamaldehyde Accumulation:
-
Cause: This is a direct precursor and its accumulation points to inefficient reduction to this compound. The endogenous alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs) in E. coli may not be sufficient or efficient enough to handle the flux of cinnamaldehyde being produced.[4]
-
Solution:
-
Overexpress a Specific ADH: Introduce a heterologous ADH known to have high activity towards cinnamaldehyde, such as ADH from Saccharomyces cerevisiae or Bacillus stearothermophilus.[9][10]
-
Increase Cofactor Availability: Ensure the cells have an adequate supply of the NADH or NADPH required by the ADH. Supplementing the medium with glucose can help regenerate these cofactors.[4]
-
-
-
3-Phenylpropanol Formation:
-
Cause: This by-product is formed when the double bond in the cinnamic acid or cinnamaldehyde intermediate is reduced by native E. coli ene-reductases before or after the action of CAR and ADH.[9]
-
Solution:
-
Knockout Endogenous Reductases: If 3-phenylpropanol formation is a major issue, consider creating a knockout strain of E. coli where key endogenous ene-reductases are deleted.
-
Increase Pathway Flux: By improving the efficiency of your desired pathway (e.g., by overexpressing a highly active CAR and ADH), you can channel intermediates towards this compound more rapidly, giving less opportunity for side reactions to occur.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary biosynthetic pathway for producing this compound in recombinant E. coli?
A1: The most common engineered pathway starts from the amino acid L-phenylalanine. It involves a three-step enzymatic cascade:
-
L-phenylalanine → Cinnamic Acid: Catalyzed by Phenylalanine Ammonia Lyase (PAL) .
-
Cinnamic Acid → Cinnamaldehyde: This step can be catalyzed in one step by a Carboxylic Acid Reductase (CAR) or in two steps involving a 4-coumarate:CoA ligase (4CL) and a cinnamoyl-CoA reductase (CCR).[4][11] The CAR-based route is often preferred for its simplicity.
-
Cinnamaldehyde → this compound: Catalyzed by an Alcohol Dehydrogenase (ADH) or endogenous E. coli reductases.[4][9]
Q2: Why is a biphasic (two-phase) system recommended for this compound production?
A2: A biphasic system, consisting of the aqueous culture medium and an immiscible organic solvent, is highly effective for several reasons:
-
Overcoming Product Inhibition: this compound is toxic to E. coli and inhibits the enzymes responsible for its own synthesis.[2][3] The organic phase acts as a sink, continuously extracting the this compound from the aqueous phase where the cells reside. This in situ product removal keeps the concentration in the aqueous phase below toxic levels, allowing for sustained production.[2][4]
-
Product Concentration: The this compound becomes concentrated in the organic phase, which simplifies downstream purification.[2][3]
-
Precursor Toxicity Mitigation: The organic phase can also sequester the toxic intermediate cinnamaldehyde, reducing its inhibitory effects on the cells.[4]
Q3: Can I produce this compound directly from glucose?
A3: Yes. This can be achieved by using an E. coli strain that has been metabolically engineered to overproduce L-phenylalanine, the initial precursor, from central carbon metabolism (i.e., from glucose or glycerol).[9][12] By introducing the this compound biosynthesis pathway (PAL, CAR, ADH) into such a strain, you can create a consolidated bioprocess that converts a simple carbon source into the final product.[4][9]
Q4: What are typical yields and titers I can expect?
A4: Yields and titers can vary significantly based on the strain, pathway, and fermentation strategy. However, published reports provide some benchmarks. Using a biphasic system, researchers have demonstrated high conversion rates. For instance, 17.4 mM of cinnamic acid was converted to this compound with a yield of 88.2%.[2][3][4] In another study, a three-step biocatalytic cascade starting from L-phenylalanine achieved a 53% molar yield.[9][12] Titers in the organic phase of a biphasic system have been reported to reach over 37 mM (approx. 5 g/L).[2][4]
Data and Protocols
Table 1: this compound Production Performance in Recombinant E. coli
| Strain / System | Precursor | Key Enzymes | Fermentation Strategy | Titer / Yield | Reference |
| E. coli BLCS | Cinnamic Acid | NiCAR, BsSFP, Endogenous ADHs | Whole-cell biotransformation | 5.5 mM this compound from 11.0 mM Cinnamic Acid | [4] |
| E. coli BLCS | Cinnamic Acid | NiCAR, BsSFP, Endogenous ADHs | Biphasic system (Dibutyl Phthalate) | 88.2% yield; 37.4 mM in organic phase | [2][3][4] |
| E. coli BLP3 + BLCS | L-Phenylalanine | PtrPAL3 (BLP3); NiCAR, BsSFP (BLCS) | Two-step, one-pot biphasic system | 81.7% overall yield from L-Phe; 38.23 mM in organic phase | [4] |
| E. coli NST | L-Phenylalanine | PAL, CAR, ADH | In-vivo biocatalytic cascade | 53% molar yield (in vitro setup) | [5][9][12] |
| Recombinant E. coli | Cinnamaldehyde | B. stearothermophilus ADH | Whole-cell biotransformation | 82% yield from 12.5 g/L CMA | [10][13] |
NiCAR: Carboxylic acid reductase from Nocardia iowensis; BsSFP: Phosphopantetheine transferase from Bacillus subtilis; PtrPAL3: Phenylalanine ammonia-lyase from Populus trichocarpa.
Experimental Protocol: Whole-Cell Biotransformation in a Biphasic System
This protocol is adapted from methodologies described for converting cinnamic acid to this compound using recombinant E. coli expressing a carboxylic acid reductase (CAR).[2][4]
1. Strain Cultivation and Induction:
-
Inoculate a single colony of the recombinant E. coli strain (e.g., BL21(DE3) harboring the expression plasmid) into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking (200-220 rpm).[11]
-
The next day, inoculate 500 mL of fresh LB medium (with antibiotic) with the overnight culture. Grow at 37°C with shaking.
-
When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.2-0.4 mM.
-
Reduce the temperature to 20-30°C and continue to incubate for 16-20 hours to allow for protein expression.[14]
2. Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet once with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5) to remove residual medium.
-
Resuspend the cell pellet in the reaction buffer to a desired final cell density (e.g., OD₆₀₀ of 50).
3. Biphasic Reaction Setup:
-
In a sterile flask, prepare the aqueous phase of the reaction mixture. For a 3 mL aqueous phase, this may consist of:
-
Add the organic solvent to create the second phase. A common choice is dibutyl phthalate, added at a volume ratio of 0.4 (e.g., 1.2 mL of organic solvent for a 3 mL aqueous phase).[4][15]
4. Biotransformation and Analysis:
-
Incubate the biphasic mixture at 30°C with vigorous shaking (200 rpm) to ensure adequate mixing between the two phases.[4][15]
-
Periodically, take samples from both the aqueous and organic phases for analysis. Centrifuge the sample to separate the phases and cells.
-
Analyze the concentration of cinnamic acid, cinnamaldehyde, and this compound in each phase using HPLC or GC-MS.
5. Product Extraction (for analysis or purification):
-
After the reaction, centrifuge the entire mixture to separate the phases.
-
Carefully remove the organic phase, which contains the concentrated this compound.
-
For analytical purposes, the aqueous phase can be extracted with an equal volume of ethyl acetate, and the organic layers combined for analysis.[14]
References
- 1. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient biosynthesis of this compound by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient biosynthesis of this compound by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cinnamaldehyde inhibit Escherichia coli associated with membrane disruption and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating metabolic stress and plasmid stability in plasmid DNA production by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient strategies to enhance plasmid stability for fermentation of recombinant Escherichia coli harboring tyrosine phenol lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bio-derived Production of this compound via a Three Step Biocatalytic Cascade and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of this compound from cinnamaldehyde with Bacillus stearothermophilus alcohol dehydrogenase as the isolated enzyme and in recombinant E. coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Deactivation in Cinnamyl Alcohol Oxidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming catalyst deactivation during the selective oxidation of cinnamyl alcohol.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the catalytic oxidation of this compound, providing potential causes and actionable solutions.
Issue 1: Rapid Loss of Catalytic Activity
Question: My catalyst is deactivating much faster than expected. What are the likely causes and how can I mitigate this?
Answer: Rapid catalyst deactivation in this compound oxidation is a common issue with several potential root causes. The primary factors to investigate are:
-
Palladium Leaching: For palladium-based catalysts, the active metal can leach from the support material into the reaction mixture. This is often exacerbated by the presence of oxygen and higher reaction temperatures.[1][2][3][4][5]
-
Troubleshooting:
-
Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. Deactivation of Au-Pd/TiO2 catalysts has been observed to be more severe at higher temperatures (e.g., 100-120°C).[3][4]
-
Optimize Oxygen Concentration: While oxygen is the oxidant, high concentrations can accelerate Pd leaching.[4][5] Consider using air (21% O2) or even oxygen-free conditions, as studies have shown that the reactant itself can act as a hydrogen acceptor.[2]
-
Bimetallic Catalysts: Incorporating a second metal, such as gold with palladium, can help to anchor the palladium and reduce leaching.
-
Stronger Support Interaction: The choice of support material can influence the stability of the metal nanoparticles.
-
-
-
Over-oxidation of the Catalyst: The active metallic sites can be oxidized to a less active or inactive state. This is a known issue for platinum-group metals.[6]
-
Troubleshooting:
-
In-situ Reduction: Pre-reducing the catalyst with hydrogen or even the reactant (this compound) before introducing the oxidant can improve initial activity, although it may not prevent subsequent deactivation.[2]
-
Control Oxygen Supply: A continuous, controlled supply of oxygen, as in a flow reactor, can sometimes be more beneficial than a high initial concentration in a batch reactor.
-
-
-
Poisoning by Reaction Byproducts: Strong adsorption of reaction intermediates or byproducts can block active sites. In the case of platinum catalysts, decarbonylation and hydrogenation pathways can lead to deactivation.
-
Troubleshooting:
-
Solvent Effects: The choice of solvent can influence byproduct formation and adsorption. Toluene is a common solvent, but others may be explored.
-
Flow Chemistry: Continuous flow reactors can help to minimize the accumulation of poisoning species on the catalyst surface.
-
-
Issue 2: Poor Selectivity to Cinnamaldehyde (B126680)
Question: My reaction is producing significant amounts of byproducts like 3-phenyl-1-propanol (B195566) and trans-β-methylstyrene. How can I improve the selectivity towards cinnamaldehyde?
Answer: The formation of hydrogenation and hydrogenolysis byproducts is a key challenge in this compound oxidation. Here’s how to address it:
-
Oxygen Concentration is Key: The concentration of oxygen has a direct impact on selectivity.
-
Higher Oxygen Concentration: Increasing the oxygen concentration generally leads to higher selectivity for cinnamaldehyde by suppressing the formation of 3-phenyl-1-propanol and trans-β-methylstyrene.[2][4] However, be mindful that this can also increase the rate of catalyst deactivation.[4]
-
Finding the Sweet Spot: An optimal oxygen level is required to maintain a clean catalyst surface without causing over-oxidation or excessive leaching.
-
-
Catalyst Composition:
-
Bimetallic Systems: The addition of gold to palladium catalysts has been shown to improve selectivity in alcohol oxidations.
-
Support Effects: The support material can influence the electronic properties of the metal nanoparticles and, consequently, the reaction selectivity.
-
Issue 3: Inconsistent Results Between Batches
Question: I am observing significant variations in conversion and selectivity from one experiment to the next, even with the same catalyst batch. What could be the cause?
Answer: Inconsistent results often point to subtle variations in experimental conditions or catalyst handling.
-
Catalyst Pre-treatment: Ensure a consistent pre-treatment procedure for your catalyst before each reaction. This includes any reduction or activation steps.
-
Purity of Reagents and Solvents: Impurities in the this compound, solvent, or gases can act as catalyst poisons. Use high-purity reagents and ensure solvents are properly dried and degassed.
-
Mass Transfer Limitations: In batch reactors, ensure efficient stirring to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases. Inadequate mixing can lead to localized areas of high or low reactant/oxidant concentration, affecting both activity and selectivity.
-
Catalyst Sampling and Handling: Ensure that the catalyst is handled consistently and that representative samples are taken for each reaction.
Issue 4: Difficulty in Regenerating the Catalyst
Question: I have tried to regenerate my deactivated catalyst, but the activity is not fully recovered. What are the best practices for regeneration?
Answer: Catalyst regeneration can be challenging, and the effectiveness depends on the primary deactivation mechanism.
-
Hydrogen Treatment: For deactivation caused by over-oxidation or the adsorption of some poisoning species, treatment with hydrogen at elevated temperatures can be partially effective.[2][5] However, it may not restore activity lost due to irreversible metal leaching.
-
Solvent Washing: Washing the catalyst with an appropriate solvent can help to remove strongly adsorbed species from the surface.
-
Calcination: For deactivation due to coke formation or strongly bound organic residues, calcination (heating in air or an inert atmosphere) can be effective. However, this can also lead to sintering of the metal particles, so the conditions must be carefully controlled.
-
Understanding the Deactivation Mechanism: To select the most effective regeneration strategy, it is crucial to first understand the primary cause of deactivation through catalyst characterization techniques.
Quantitative Data on Catalyst Performance and Deactivation
The following tables summarize quantitative data from studies on this compound oxidation, providing a basis for comparison of different catalytic systems and reaction conditions.
Table 1: Performance of Au-Pd/TiO₂ Catalyst at Different Temperatures
| Temperature (°C) | Initial Conversion (%) | Conversion after 7h (%) | Average Selectivity to Cinnamaldehyde (%) |
| 80 | 9 | 9 | 54 |
| 100 | 41 | 19 | 64 |
| 120 | 58 | 33 | 61 |
Reaction conditions: Au-Pd/TiO₂ catalyst (10 mg), pure O₂, 0.5 M this compound in toluene, 4 bara pressure.[2]
Table 2: Effect of Oxygen Concentration on Au-Pd/TiO₂ Catalyst Performance at 100°C
| Oxygen Concentration (%) | Initial Conversion (%) | Conversion after 7h (%) | Average Selectivity to Cinnamaldehyde (%) |
| 100 | 41 | 19 | 64 |
| 21 (Air) | 56 | 35 | 59 |
| 0 (Nitrogen) | 70 | 60 | 44 |
Reaction conditions: Au-Pd/TiO₂ catalyst (10 mg), 0.5 M this compound in toluene, 4 bara pressure.[2]
Table 3: Palladium Leaching under Different Oxygen Concentrations
| Oxygen Concentration (%) | Pd Leached (% of total) |
| 100 | 24 |
| 0 (Nitrogen) | 16 |
Effluent collected over 7 hours of reaction at 100°C.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the catalytic oxidation of this compound.
Protocol 1: Preparation of 1 wt% Au-Pd/TiO₂ Catalyst by Co-impregnation
-
Prepare Metal Precursor Solution: Prepare an aqueous solution containing HAuCl₄·3H₂O and PdCl₂ with the desired Au-to-Pd weight ratio (e.g., 1:19).
-
Impregnation: Add TiO₂ support (e.g., Degussa P25) to the metal precursor solution to form a slurry.
-
Drying: Spray-dry the resulting slurry.
-
Calcination: Calcine the dried powder in static air at 400°C for 3 hours.
-
Pelletizing and Sieving: Pelletize, crush, and sieve the calcined powder to the desired particle size range.[2]
Protocol 2: this compound Oxidation in a Continuous Flow Packed-Bed Microreactor
-
Reactor Setup: Pack a capillary microreactor (e.g., 30 cm long, 0.8 mm I.D. PTFE tube) with the catalyst particles.
-
System Assembly: Connect the reactor to a liquid pump (e.g., HPLC pump) for the reactant feed and a mass flow controller for the gas feed (oxygen or air/nitrogen). Use a T-mixer to generate a gas-liquid slug flow.
-
Temperature Control: Submerge the microreactor in a stirred oil bath to maintain a constant reaction temperature.
-
Pressurization: Use a back pressure regulator to maintain the desired system pressure.
-
Reaction Initiation: Start the flow of oxygen over the catalyst bed while heating to the desired temperature. Once the temperature is stable, start the liquid feed of the this compound solution (e.g., 0.5 M in toluene) to begin the reaction.
-
Sample Collection and Analysis: Collect product samples at regular intervals and analyze them using gas chromatography (GC) to determine conversion and selectivity.[2]
Protocol 3: Catalyst Regeneration by Hydrogen Treatment (In-situ)
-
Stop Reactant Flow: Stop the flow of the this compound solution.
-
Purge with Inert Gas: Purge the reactor with an inert gas (e.g., helium or nitrogen) to remove any remaining reactants and products.
-
Introduce Hydrogen: Introduce a flow of hydrogen gas over the catalyst bed at the reaction temperature (e.g., 100°C).
-
Treatment Duration: Maintain the hydrogen flow for a set period (e.g., 30 minutes).
-
Purge Again: Purge the reactor again with an inert gas to remove the hydrogen.
-
Restart Reaction: Reintroduce the this compound and oxygen flow to restart the oxidation reaction and monitor for any recovery in activity.[2]
Visualizations
Diagram 1: Catalyst Deactivation Pathways
This diagram illustrates the primary mechanisms leading to catalyst deactivation during this compound oxidation.
Caption: Primary pathways of catalyst deactivation.
Diagram 2: Troubleshooting Logic for Catalyst Deactivation
This flowchart provides a logical sequence of steps to diagnose and address catalyst deactivation.
Caption: Troubleshooting flowchart for catalyst deactivation.
Diagram 3: Experimental Workflow for Catalyst Stability Testing
This diagram outlines a typical experimental workflow for evaluating the stability of a catalyst in this compound oxidation.
Caption: Workflow for catalyst stability assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simple and Practical Aerobic Oxidation of Alcohols Catalyzed by a (μ-Oxo)tetraruthenium Cluster [scirp.org]
- 3. Oxidation of this compound using bimetallic Au–Pd/TiO 2 catalysts: a deactivation study in a continuous flow packed bed microreactor - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY00232C [pubs.rsc.org]
- 4. Oxidation of this compound using bimetallic Au–Pd/TiO2 catalysts: a deactivation study in a continuous flow packed bed microreactor - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Enhanced Electrocatalytic Activity of Platinum and Palladium-Based Nanoflowers Supported on Reduced Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
Managing by-product formation during cinnamaldehyde hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of cinnamaldehyde (B126680) to cinnamyl alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation of cinnamaldehyde, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Cinnamaldehyde (CAL) Conversion | 1. Catalyst Inactivity: The catalyst may be poisoned, deactivated, or not properly activated.[1] 2. Insufficient Hydrogen Pressure: Low H₂ pressure can lead to slow reaction rates.[2] 3. Low Reaction Temperature: The temperature may be too low for the catalyst to be effective.[2][3] 4. Poor Mass Transfer: Inadequate mixing or flow in a continuous reactor can limit the reaction.[4] 5. Solvent Effects: Non-polar solvents can sometimes lead to negligible catalyst activity.[4] | 1. Catalyst Activation/Regeneration: Ensure the catalyst is properly pre-reduced in-situ before the reaction.[4] For deactivated catalysts, consider regeneration procedures like oxidation treatment.[4] 2. Increase Hydrogen Pressure: Gradually increase the H₂ pressure. High pressure is often required for selective C=O bond hydrogenation.[2] 3. Increase Reaction Temperature: Incrementally raise the reaction temperature. Higher temperatures generally favor higher conversion.[2][3] 4. Improve Agitation/Flow Rate: Increase the stirring rate in a batch reactor or adjust the liquid flow rate in a continuous reactor.[4] 5. Solvent Selection: Consider using polar solvents like isopropanol (B130326) or ethanol, which have shown good results.[4] |
| Low Selectivity to this compound (COL) | 1. Thermodynamically Favored C=C Hydrogenation: Hydrogenation of the C=C bond to form hydrocinnamaldehyde (B1666312) (HCAL) is often kinetically and thermodynamically favored.[2][5] 2. Catalyst Type: Some metals, like Palladium (Pd), are known to preferentially hydrogenate the C=C bond.[6] 3. Reaction Conditions: Low temperature and pressure may favor C=C hydrogenation. 4. Acidic Catalyst Support or Solvent: Acid sites on the catalyst or in the solvent can promote the formation of acetal (B89532) by-products, especially when using alcohol solvents.[4][7] | 1. Optimize Reaction Conditions: Increasing reaction temperature can favor the formation of the desired unsaturated alcohol.[2] High hydrogen pressure is also generally required for selective C=O bond hydrogenation.[2] 2. Catalyst Selection: Use catalysts known for C=O selectivity, such as Platinum (Pt), Gold (Au), or bimetallic catalysts (e.g., CoRe, Pt-Co).[3][5][6][8] The choice of support material (e.g., ZnO, TiO₂) can also significantly influence selectivity.[3][5] 3. Use of Promoters/Additives: The addition of promoters like Fe, Co, or Sn can enhance the charge density of the main metal and suppress C=C bond hydrogenation.[6] Salt additives (e.g., AlCl₃, SnCl₂, FeCl₃) can also improve selectivity.[9] 4. Mitigate Acetal Formation: Use a freshly prepared reaction mixture to avoid the formation of chelates between cinnamaldehyde and alcohol solvents.[2] If acetal formation is significant, consider using a non-alcoholic solvent if catalyst activity can be maintained.[4] Adding a base like pyridine (B92270) can suppress acid-catalyzed acetal formation.[7] |
| High Yield of Hydrothis compound (HCOL) | 1. Over-hydrogenation: The desired product, this compound, is further hydrogenated to hydrothis compound. 2. High Catalyst Activity: Highly active catalysts, like some Pt-based catalysts, can easily lead to over-hydrogenation.[6] 3. Prolonged Reaction Time: Leaving the reaction to run for too long can result in the hydrogenation of all unsaturated bonds. | 1. Reduce Reaction Time: Monitor the reaction progress using techniques like GC-MS and stop the reaction once the optimal yield of this compound is reached.[2] 2. Modify Catalyst: Consider using a catalyst with lower activity or modifying the existing catalyst to temper its activity. 3. Optimize Conditions: Lowering the temperature or pressure might help to reduce the rate of the second hydrogenation step. |
| Catalyst Deactivation | 1. Poisoning: Impurities in the feedstock, such as sulfur-containing compounds, can poison the catalyst.[1] 2. Carbon Deposition (Coking): Decomposition of organic molecules on the catalyst surface can block active sites.[1] 3. Metal Leaching: The active metal may leach from the support into the reaction mixture.[3] | 1. Feedstock Purification: Ensure the purity of the cinnamaldehyde and solvent. 2. Catalyst Regeneration: A deactivated catalyst can sometimes be regenerated. For carbon deposition, a calcination step might be effective.[4] 3. Use of Robust Catalysts: Encapsulating nanoparticles in a porous shell (e.g., silica) can protect them and enhance stability.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the main products and by-products in cinnamaldehyde hydrogenation?
The hydrogenation of cinnamaldehyde can lead to several products depending on which unsaturated bond (C=O or C=C) is reduced.[2] The primary products are:
-
This compound (COL): The desired product, formed by the selective hydrogenation of the C=O bond.[4]
-
Hydrocinnamaldehyde (HCAL): A common by-product resulting from the hydrogenation of the C=C bond.[4][10]
-
Hydrothis compound (HCOL): Formed by the further hydrogenation of either this compound or hydrocinnamaldehyde.[4]
-
Acetals: By-products such as diisopropyl acetal of hydrocinnamaldehyde can form when using alcohol solvents, a reaction often catalyzed by acid sites on the catalyst.[4]
Q2: How do reaction conditions affect selectivity towards this compound?
Reaction conditions play a crucial role in determining the product distribution:
-
Temperature: Increasing the reaction temperature generally favors the formation of this compound.[2] However, excessively high temperatures can lead to over-hydrogenation and the formation of by-products.[3]
-
Pressure: High hydrogen pressure is widely accepted to be necessary for the selective hydrogenation of the C=O bond.[2]
-
Solvent: The choice of solvent can impact catalyst activity and by-product formation. Alcohols like isopropanol are common, but can lead to acetal formation.[4] Non-polar solvents may result in lower catalyst activity.[4]
Q3: Which catalysts are best for selectively producing this compound?
The choice of catalyst is a critical factor for achieving high selectivity to this compound.
-
Noble Metals: Platinum (Pt) and Gold (Au) based catalysts are often used for the selective hydrogenation of the C=O bond.[6] Palladium (Pd) catalysts, on the other hand, tend to be more selective for C=C bond hydrogenation, producing hydrocinnamaldehyde.[6]
-
Bimetallic Catalysts: Combining a primary catalytic metal with a second metal (promoter) can significantly enhance selectivity. For example, CoRe/TiO₂ and Pt-CoₓOᵧ have shown high selectivity for this compound.[3][8] The promoter can modify the electronic properties of the primary metal, favoring the adsorption of the C=O group.[6]
-
Support Materials: The catalyst support can also influence selectivity. Supports like ZnO and TiO₂ have been shown to promote the selective hydrogenation to this compound when used with metals like Au.[5]
Q4: How can I analyze the product mixture of my cinnamaldehyde hydrogenation reaction?
The most common method for analyzing the product mixture is Gas Chromatography-Mass Spectrometry (GC-MS) .[2] This technique allows for the separation, identification, and quantification of the different products (cinnamaldehyde, this compound, hydrocinnamaldehyde, hydrothis compound, and any acetals). A Flame Ionization Detector (FID) is typically used for quantification.[5]
Experimental Protocols
General Procedure for Batch Hydrogenation
This protocol is a generalized procedure based on common practices reported in the literature.[4][9][11]
-
Catalyst Activation: The catalyst is typically pre-reduced in the reactor. For example, a Pt/SiO₂ catalyst can be reduced in-situ in a hydrogen flow at a specific temperature before the reaction.[4]
-
Reaction Setup:
-
Reaction Execution:
-
The reactor is heated to the desired temperature (e.g., 70-140°C) and pressurized with hydrogen to the desired pressure (e.g., 10-60 bar).[3][4]
-
A solution of cinnamaldehyde in the solvent, often containing an internal standard like tetradecane (B157292) for GC analysis, is then introduced to start the reaction.[4]
-
The reaction mixture is stirred vigorously (e.g., 1200 rpm) to ensure good mass transfer.[4]
-
-
Sampling and Analysis:
General Procedure for Continuous Flow Hydrogenation
This protocol is based on a continuous flow setup described in the literature.[2][4]
-
System Setup:
-
Reaction Execution:
-
Product Collection and Analysis:
Data Presentation
Table 1: Effect of Reaction Conditions on Cinnamaldehyde Hydrogenation over 1% Pt/Silica in a Continuous Flow Reactor[2]
| Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to COL (%) | Yield of COL (%) |
| 80 | 60 | 86.3 | 93.0 | 60.2 |
| Varies | 30 | 70-80 | 80-100 | >70 |
| Varies | 60 | >70 | 80-100 | >70 |
| Varies | 90 | >70 | 80-100 | >70 |
Note: Specific conversion and yield values at varying temperatures were presented graphically in the source. The table reflects the general trends observed.
Table 2: Comparison of Catalytic Performance for Selective Cinnamaldehyde Hydrogenation
| Catalyst | Support | Temp (°C) | Pressure (bar/MPa) | Conversion (%) | Selectivity to COL (%) | Reference |
| 12 wt% Pt | SiO₂ | 90 | 10 bar | 98.8 | 90.0 | [4] |
| Co₁Re₁ | TiO₂ | 140 | N/A | 99 | 89 | [3][12] |
| Au (1.74 wt%) | Zn₀.₇Fe₀.₃Oₓ | 140 | 1.0 MPa | 75.4 | 88.5 | [5] |
| Pt-CoₓOᵧ@mSiO₂ | mSiO₂ | 80 | 1.0 MPa | 98.7 | 93.5 | [8] |
| CoGa₃ | LDH-derived | 100 | 20 bar | >99 | 96 | [13] |
Note: N/A indicates that the reaction was carried out using formic acid as a hydrogen donor instead of H₂ gas pressure.
Visualizations
Caption: Reaction pathways in cinnamaldehyde hydrogenation.
Caption: Troubleshooting workflow for cinnamaldehyde hydrogenation.
References
- 1. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 2. thalesnano.com [thalesnano.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective Hydrogenation of Cinnamaldehyde Catalyzed by ZnO-Fe2O3 Mixed Oxide Supported Gold Nanocatalysts [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selectivity shifts in hydrogenation of cinnamaldehyde on electron-deficient ruthenium nanoparticles [comptes-rendus.academie-sciences.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 10. researchgate.net [researchgate.net]
- 11. Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cinnamyl Alcohol Stability and Autoxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and autoxidation of cinnamyl alcohol upon air exposure.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample showing impurities, even though it was high purity when purchased?
A1: this compound is highly susceptible to autoxidation when exposed to air.[1][2][3] This process can lead to the formation of various degradation products, which will appear as impurities in your analysis. Even seemingly minor exposure to air during storage or handling can initiate this process. Commercially available this compound may already contain a small percentage of cinnamaldehyde.[1]
Q2: What are the primary degradation products of this compound autoxidation?
A2: Upon exposure to air, this compound primarily oxidizes to form cinnamaldehyde, epoxy this compound, and cinnamic acid.[1][3] Cinnamaldehyde is often the most abundant degradation product.[1] It is important to note that some of these oxidation products, particularly epoxy this compound, have been identified as potent skin sensitizers.[1]
Q3: What are the ideal storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[4][5] The container should be tightly sealed to prevent air exposure.[5] For long-term storage, it is recommended to store it under an inert atmosphere, such as nitrogen or argon.[4]
Q4: Can light exposure affect the stability of this compound?
A4: Yes, exposure to light, particularly UV light, can significantly accelerate the degradation of this compound.[6] Photodegradation can lead to the formation of cinnamaldehyde, benzaldehyde (B42025), benzenepropanal, cinnamic acid, and toluene.[6]
Q5: I suspect my this compound has degraded. How can I confirm this and quantify the impurities?
A5: You can confirm the degradation and quantify the impurities using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] These methods can separate and identify this compound and its various degradation products. Detailed protocols for these analyses are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected peaks in chromatogram (HPLC/GC) | Autoxidation of this compound due to air exposure. | 1. Verify the identity of the unexpected peaks by comparing their retention times and/or mass spectra with those of known standards of cinnamaldehyde, epoxy this compound, and cinnamic acid.2. Implement stricter storage and handling procedures as outlined in the FAQs and Experimental Protocols. |
| Inconsistent experimental results | Degradation of the this compound stock solution over time. | 1. Prepare fresh stock solutions of this compound for each set of experiments.2. Regularly check the purity of the stock solution using HPLC or GC-MS.3. Store stock solutions under an inert atmosphere and protected from light. |
| Yellowing of the this compound sample | Formation of colored degradation products, likely cinnamaldehyde. | 1. While a slight yellowing may not significantly impact all experiments, it is an indicator of degradation. For sensitive applications, consider purifying the this compound by recrystallization or chromatography.2. For future prevention, adhere strictly to recommended storage conditions. |
| Decreased yield in a reaction using this compound | Lower effective concentration of this compound due to degradation. | 1. Quantify the purity of your this compound using a validated analytical method before use to accurately determine the molar quantity.2. Consider using a freshly opened bottle or a recently purified batch for critical reactions. |
Quantitative Data on this compound Degradation
| Condition | Parameter | Value | Reference |
| Catalytic Oxidation (Liquid Phase, with TBHP oxidant) | Apparent Activation Energy | 24.7 kJ/mol | [7] |
| Photodegradation (UV light, 50 μM solution) | Pseudo-first-order rate constant (k) | 0.086 min⁻¹ | [6] |
| Half-life (t₁/₂) | 8.07 min | [6] | |
| Photodegradation (Visible light, 50 μM solution) | Pseudo-first-order rate constant (k) | 0.0016 min⁻¹ | |
| Half-life (t₁/₂) | 433.22 min | ||
| No Light (Hydrolysis, 50 μM solution) | Pseudo-first-order rate constant (k) | 0.0006 min⁻¹ | |
| Half-life (t₁/₂) | 1155.25 min |
Note: The catalytic oxidation data provides insight into the energy barrier for oxidation, while the photodegradation data highlights the significant impact of light on the stability of this compound. Autoxidation at room temperature in the dark is expected to be slower than the reported photodegradation but will still occur over time.
Experimental Protocols
Protocol for Monitoring this compound Purity by HPLC
Objective: To quantify the purity of a this compound sample and identify the presence of its major oxidation products.
Materials:
-
This compound sample
-
Reference standards: this compound, cinnamaldehyde, cinnamic acid (high purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of this compound, cinnamaldehyde, and cinnamic acid in acetonitrile at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a mixed standard solution containing all three compounds at a known concentration (e.g., 10 µg/mL each) in the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample and dissolve it in acetonitrile to achieve a final concentration of approximately 1 mg/mL.
-
Dilute the sample solution with the mobile phase to a concentration within the linear range of the calibration curve (e.g., 10 µg/mL).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a diode array detector to scan multiple wavelengths)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the mixed standard solution to determine the retention times for this compound, cinnamaldehyde, and cinnamic acid.
-
Generate a calibration curve for each compound using a series of dilutions of the standard solutions.
-
Inject the prepared sample solution.
-
Identify the peaks in the sample chromatogram based on their retention times.
-
Quantify the amount of this compound and its degradation products in the sample using the calibration curves.
-
Protocol for GC-MS Analysis of this compound and its Volatile Degradation Products
Objective: To identify and quantify volatile impurities and degradation products in a this compound sample.
Materials:
-
This compound sample
-
Reference standards: this compound, cinnamaldehyde, benzaldehyde (high purity)
-
Dichloromethane (B109758) or other suitable solvent (GC grade)
-
GC-MS system with a suitable capillary column
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of this compound, cinnamaldehyde, and benzaldehyde in dichloromethane at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing all three compounds at a known concentration (e.g., 10 µg/mL each) in dichloromethane.
-
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in dichloromethane to a final concentration of approximately 10 µg/mL.
-
-
GC-MS Conditions (Example):
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Analysis:
-
Inject the mixed standard solution to determine the retention times and mass spectra of the target compounds.
-
Inject the prepared sample solution.
-
Identify the peaks in the sample's total ion chromatogram (TIC) by comparing their retention times and mass spectra to the standards and a mass spectral library (e.g., NIST).
-
Quantify the components by comparing their peak areas to those of the standards (external standard method) or by using an internal standard.
-
Visualizations
Caption: Autoxidation pathway of this compound upon air exposure.
Caption: Workflow for handling and stability assessment of this compound.
References
- 1. This compound oxidizes rapidly upon air exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 104-54-1 [thegoodscentscompany.com]
- 5. lobachemie.com [lobachemie.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Identifying degradation products of cinnamyl alcohol like cinnamaldehyde and epoxy cinnamyl alcohol
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and quantifying the degradation products of cinnamyl alcohol, specifically cinnamaldehyde (B126680) and epoxy this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: this compound readily degrades, particularly upon exposure to air and light.[1][2] The primary degradation products are cinnamaldehyde, epoxy this compound, and cinnamic acid.[1][2] Cinnamaldehyde is often the most abundant degradation product formed.[1]
Q2: What is the main degradation pathway for this compound?
A2: The degradation of this compound is primarily an oxidation process. The alcohol group is first oxidized to form cinnamaldehyde. Further oxidation can lead to the formation of cinnamic acid. Additionally, the double bond in the side chain can be epoxidized to form epoxy this compound.
Caption: Degradation pathway of this compound.
Q3: Why is it important to monitor the degradation of this compound?
A3: Monitoring the degradation of this compound is crucial for several reasons. This compound and its degradation products are known contact allergens.[1] The degradation products, particularly epoxy this compound, can be potent sensitizers.[1][2] Therefore, for product safety and quality control in industries such as fragrances, cosmetics, and pharmaceuticals, it is essential to quantify the levels of these impurities.
Q4: What are the recommended analytical techniques for identifying and quantifying these degradation products?
A4: The most common and reliable techniques are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) and Gas Chromatography (GC) also coupled with Mass Spectrometry (GC-MS).[1][3][4] These methods offer the necessary sensitivity and selectivity for separating and quantifying this compound and its degradation products in various matrices.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound and Degradation Products
This protocol is designed for the quantification of this compound, cinnamaldehyde, and epoxy this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent such as acetonitrile or methanol.
-
Perform serial dilutions to create calibration standards and quality control samples.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.
Caption: Workflow for LC-MS/MS analysis.
Protocol 2: GC-MS Analysis of this compound and Degradation Products
This protocol is suitable for the analysis of volatile and semi-volatile degradation products.
Instrumentation and Conditions:
-
GC System: A gas chromatograph with a split/splitless injector and a capillary column.
-
Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.[3]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Dissolve the sample in a volatile solvent like hexane (B92381) or ethyl acetate.
-
For solid samples, a headspace or solid-phase microextraction (SPME) technique can be employed to simplify sample preparation.[3]
Quantitative Data Summary
| Degradation Product | Typical Concentration Range in Stressed Samples | Analytical Method | Reference |
| Cinnamaldehyde | 0.5 - 2 µM (in vitro metabolism) | LC-MS/MS | [4] |
| Epoxy this compound | 0.05 - 0.1 µM (in vitro metabolism) | LC-MS/MS | [4] |
| Cinnamic Acid | 0.5 - 6 µM (in vitro metabolism) | LC-MS/MS | [4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample. |
| Incompatible injection solvent. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Column contamination. | Flush the column with a strong solvent or replace it. | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. | |
| Air bubbles in the pump. | Degas the mobile phase and purge the pump. | |
| Low Signal Intensity | Sample degradation in the vial. | Use fresh samples and consider refrigerated autosampler. |
| Incorrect MS/MS transition. | Optimize the precursor and product ions for each analyte. | |
| Ion suppression from matrix components. | Improve sample cleanup or use a matrix-matched calibration curve. | |
| Ghost Peaks | Carryover from previous injection. | Implement a needle wash with a strong solvent in the autosampler method. |
| Contaminated mobile phase or system. | Prepare fresh mobile phase and flush the entire system. | |
| No Peaks Detected | No sample injected. | Check the autosampler for proper vial and syringe operation. |
| Detector is off or not properly configured. | Verify detector settings and ensure it is powered on. |
digraph "Troubleshooting Logic" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", fontcolor="#5F6368"];Problem [label="Identify the Problem\n(e.g., Poor Peak Shape)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Possible Cause 1:\nColumn Overload", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Solution:\nDilute Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause2 [label="Possible Cause 2:\nIncompatible Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Solution2 [label="Solution:\nChange Injection Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause3 [label="Possible Cause 3:\nColumn Contamination", fillcolor="#FBBC05", fontcolor="#202124"]; Solution3 [label="Solution:\nFlush or Replace Column", fillcolor="#34A853", fontcolor="#FFFFFF"];
Problem -> Cause1; Problem -> Cause2; Problem -> Cause3; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; }
Caption: A logical approach to troubleshooting.
References
- 1. This compound oxidizes rapidly upon air exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites [frontiersin.org]
Cell-free biosynthesis and multifactor optimization for enhanced cinnamyl alcohol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the cell-free biosynthesis of cinnamyl alcohol. The information is tailored for scientists and drug development professionals to navigate common experimental challenges and optimize production yields.
Troubleshooting Guides
This section addresses specific issues that may arise during your cell-free biosynthesis experiments in a question-and-answer format.
| Question | Possible Causes | Troubleshooting Steps |
| 1. Low or no this compound production. | 1. Inactive or insufficient enzymes. 2. Suboptimal reaction conditions (temperature, pH). 3. Cofactor (ATP, NADPH/NADH) limitation or imbalance.[1][2] 4. Presence of inhibitors.[3] 5. Degradation of substrates or intermediates. | 1. Verify Enzyme Activity: Individually test the activity of each enzyme (e.g., Phenylalanine Ammonia Lyase (PAL), Carboxylic Acid Reductase (CAR), Alcohol Dehydrogenase (ADH)) using a standard assay. Ensure correct protein folding and concentration.[4][5] 2. Optimize Reaction Conditions: Systematically vary the temperature (e.g., 25-37°C) and pH (e.g., 7.0-8.0) to find the optimal range for your specific enzyme cocktail.[6] 3. Ensure Cofactor Regeneration: Implement a robust cofactor regeneration system. For ATP, this could be creatine (B1669601) phosphate (B84403)/creatine kinase or phosphoenolpyruvate/pyruvate kinase. For NADPH/NADH, a common system is glucose/glucose dehydrogenase.[7][8][9] Ensure the concentration of cofactors and regeneration system components are not limiting. 4. Identify and Remove Inhibitors: Analyze your reaction mixture for potential inhibitors. Cinnamic acid (substrate) and this compound (product) can be inhibitory at high concentrations.[6][10] Consider a biphasic system to remove the product in situ.[6][10] 5. Check Substrate/Intermediate Stability: Verify the stability of L-phenylalanine, cinnamic acid, and cinnamaldehyde (B126680) under your reaction conditions. |
| 2. Accumulation of intermediates (e.g., cinnamic acid, cinnamaldehyde). | 1. Rate-limiting enzymatic step. 2. Insufficient downstream enzyme concentration or activity. 3. Cofactor deficiency for a specific enzyme. | 1. Identify the Bottleneck: Quantify the concentration of each intermediate over time. The accumulating species indicates the preceding slow enzymatic step. 2. Adjust Enzyme Ratios: Increase the concentration of the enzyme(s) downstream of the accumulated intermediate. For example, if cinnamaldehyde accumulates, increase the concentration of alcohol dehydrogenase (ADH).[1] 3. Verify Cofactor Availability for the Specific Step: Ensure the specific cofactor required by the bottleneck enzyme is being efficiently regenerated. For instance, CAR requires ATP and NADPH, while ADH typically requires NADPH or NADH.[1][2] |
| 3. Formation of byproducts (e.g., 3-phenylpropanol). | 1. Non-specific activity of enzymes. 2. Presence of endogenous enzymes in the cell-free extract. | 1. Use Purified Enzymes: If using crude cell extracts, consider purifying the biosynthetic pathway enzymes to eliminate competing endogenous enzymes.[11] 2. Enzyme Engineering: If a specific enzyme exhibits promiscuous activity, consider protein engineering to enhance its specificity for the desired substrate. 3. Optimize Reaction Conditions: Varying pH or temperature might disfavor the side reactions. |
| 4. High variability between experimental replicates. | 1. Inconsistent preparation of cell-free extract. 2. Pipetting errors, especially with viscous solutions or small volumes. 3. Inconsistent reaction incubation conditions. | 1. Standardize Extract Preparation: Follow a consistent and well-documented protocol for preparing the cell-free extract to ensure batch-to-batch consistency. 2. Ensure Accurate Pipetting: Use calibrated pipettes and appropriate techniques, especially for enzymes and cofactors. Prepare master mixes to minimize pipetting variations. 3. Maintain Uniform Incubation: Use a reliable incubator or water bath to ensure all reaction tubes are maintained at the same temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration of L-phenylalanine?
A1: The starting concentration of L-phenylalanine can vary, but studies have reported using concentrations in the range of 5 mM to 40 mM.[1][6] It is advisable to start with a lower concentration (e.g., 10 mM) and optimize from there, as high concentrations of downstream intermediates can be inhibitory.[6]
Q2: Which enzymes are essential for the cell-free biosynthesis of this compound from L-phenylalanine?
A2: A common enzymatic cascade involves three key enzymes:
-
Phenylalanine Ammonia Lyase (PAL): Converts L-phenylalanine to cinnamic acid.[1][2]
-
Carboxylic Acid Reductase (CAR): Reduces cinnamic acid to cinnamaldehyde. This enzyme often requires activation by a phosphopantetheinyl transferase (Sfp).[4]
-
Alcohol Dehydrogenase (ADH): Reduces cinnamaldehyde to this compound.[1][2]
Q3: How can I improve the overall yield of this compound?
A3: Yield enhancement can be achieved through multifactor optimization. Key parameters to consider are:
-
Enzyme Concentrations: Optimizing the ratio of the pathway enzymes is crucial to prevent bottlenecks.[4]
-
Cofactor Regeneration: An efficient ATP and NADPH/NADH regeneration system is vital for sustained enzyme activity.[8][9]
-
Reaction Conditions: Temperature and pH significantly impact enzyme activity and stability.[6]
-
Product Removal: Implementing an in situ product removal strategy, such as a biphasic system, can alleviate product inhibition and drive the reaction forward.[6][10]
Q4: What are the common methods for quantifying this compound?
A4: this compound is typically quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[1] For rapid screening, UV spectrometry can also be utilized.[12]
Q5: Is it better to use purified enzymes or a crude cell-free extract?
A5: The choice depends on the experimental goals.
-
Crude Cell-Free Extract: Cheaper and faster to prepare, and may contain native machinery for cofactor regeneration.[11] However, it can also contain competing endogenous enzymes leading to byproduct formation.[11]
-
Purified Enzymes: Provides a more defined system, reducing the chances of side reactions and allowing for precise control over enzyme ratios.[11] However, the purification process is more time-consuming and expensive, and a cofactor regeneration system must be exogenously supplied.
Quantitative Data Summary
The following tables summarize key quantitative data from published research to aid in experimental design.
Table 1: Optimized Enzyme Concentrations for this compound Production
| Enzyme | Optimal Concentration (µM) |
| Phenylalanine Ammonia Lyase 2 (Pal2) | 1.5 |
| Carboxylic Acid Reductase (Car) | 2.25 |
| 4'-phosphopantetheinyl transferase (Sfp) | 2.0 |
| Alcohol Dehydrogenase (YjgB) | 2.5 |
| (Data from a study on multifactor optimization of cell-free this compound biosynthesis)[4] |
Table 2: Comparison of this compound Production Yields
| System | Key Features | Substrate Concentration | Product Titer | Time (h) |
| Cell-Free (Optimized) | Plackett-Burman design for optimization | Not specified | 807 µM | 24 |
| Whole-Cell Biotransformation | Engineered E. coli | 8.6 mM Cinnamic Acid | 7.51 mM | 2 |
| Whole-Cell with Biphasic System | In situ product removal | 17.4 mM Cinnamic Acid | 37.4 mM (in organic phase) | 6 |
| Three-Enzyme Cascade (in vitro) | Purified enzymes | 5 mM L-Phenylalanine | ~4.3 mM | 27.5 |
| (Compiled from multiple sources for comparison)[4][6][13][14] |
Experimental Protocols
1. Protocol for Cell-Free Protein Synthesis of Pathway Enzymes
This protocol is a generalized procedure for expressing the necessary enzymes in an E. coli-based cell-free system.
-
Template DNA Preparation: Prepare high-purity plasmid DNA or linear expression templates for each enzyme (PAL, CAR, Sfp, ADH).
-
Cell-Free Extract Preparation:
-
Grow E. coli BL21(DE3) cells to mid-log phase (OD600 ≈ 0.6-0.8).
-
Harvest cells by centrifugation and wash the pellet with a suitable buffer (e.g., S30A buffer).
-
Lyse the cells using a high-pressure homogenizer or sonicator.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant (S30 extract).
-
Conduct a run-off reaction to deplete endogenous nucleic acids and amino acids.
-
Dialyze the extract against S30B buffer.
-
Quick-freeze the extract in liquid nitrogen and store at -80°C.
-
-
Cell-Free Protein Synthesis Reaction:
-
In a microcentrifuge tube on ice, combine the cell-free extract, reaction buffer, amino acid mixture, energy source (e.g., phosphoenolpyruvate), cofactors (e.g., NAD+, CoA), and the template DNA for one of the enzymes.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for 2-4 hours.
-
Synthesize each enzyme in a separate reaction.
-
2. Protocol for Cell-Free this compound Biosynthesis
-
Reaction Setup:
-
In a new microcentrifuge tube, combine the separately synthesized enzymes (PAL, CAR, Sfp, ADH) at their optimized concentrations.
-
Add the reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5).[1]
-
Add the substrate, L-phenylalanine (e.g., 10 mM).
-
Add the necessary cofactors: ATP (e.g., 1 mM) and NADPH/NADH (e.g., 500 µM).[1][15]
-
Add the cofactor regeneration system components (e.g., D-glucose, glucose dehydrogenase).
-
Add MgCl₂ (e.g., 10 mM), which is often required for CAR activity.[1]
-
Bring the final volume to the desired amount with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction at the optimized temperature (e.g., 30°C) with shaking (e.g., 250 rpm).[15]
-
-
Sampling and Analysis:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding a strong acid (e.g., HCl) or an organic solvent (e.g., ethyl acetate).[15]
-
Extract the products with an organic solvent like ethyl acetate.[15]
-
Analyze the organic phase by HPLC or GC-MS to quantify this compound and any intermediates.
-
Visualizations
Caption: Biosynthetic pathway from L-phenylalanine to this compound.
Caption: General experimental workflow for cell-free this compound production.
Caption: A logical guide for troubleshooting low this compound yield.
References
- 1. Bio-derived Production of this compound via a Three Step Biocatalytic Cascade and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cinnamyl-alcohol-dehydrogenase activity and lignin synthesis in poplar (Populus x euramericana Dode) tissues by two organic compounds [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting Protein Folding Issues in Cell-Free Synthesis: Tips from Industry Experts - CD Biosynsis [biosynsis.com]
- 6. Efficient biosynthesis of this compound by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing cofactor recycling in the bioconversion of racemic alcohols to chiral amines with alcohol dehydrogenase and amine dehydrogenase by coupling cells and cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Efficient biosynthesis of this compound by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-Free Metabolic Engineering: Biomanufacturing beyond the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Determination of this compound, Cinnamaldehyde and Cinnamic Acid in Bioconversion Products by Multiorder Derivative Ultraviolet Spectrometry [spkx.net.cn]
- 13. Combining Cell-Free Expression and Multifactor Optimization for Enhanced Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and Characterization of this compound Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Influence of reaction parameters (temperature, solvent) on cinnamyl alcohol oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of cinnamyl alcohol. The information is designed to address common experimental challenges and provide insights into the influence of key reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound conversion is low. What are the potential causes and solutions?
A1: Low conversion of this compound can stem from several factors:
-
Suboptimal Temperature: The reaction temperature significantly impacts the conversion rate. For instance, in the oxidation using an Ag-Co/S catalyst in ethanol, the conversion increases with temperature up to an optimal point (e.g., 75 °C) and then decreases.[1] Operating at a temperature that is too low will result in slow reaction kinetics, while excessively high temperatures can lead to solvent evaporation or catalyst deactivation.[1]
-
Solution: Systematically screen a range of temperatures to identify the optimum for your specific catalytic system.
-
-
Inappropriate Solvent: The choice of solvent plays a crucial role. Polar solvents may favor different reaction pathways or interact with the catalyst in a way that hinders activity. The catalytic activity can be higher in some solvents (e.g., water) than in others (e.g., toluene), but this can also affect selectivity.
-
Solution: Experiment with a variety of solvents (e.g., ethanol, toluene (B28343), water, acetone, acetonitrile) to find the one that provides the best conversion for your catalyst.[1]
-
-
Catalyst Deactivation: The catalyst may deactivate over time due to factors like poisoning by byproducts, leaching of the active metal, or over-oxidation.[2]
-
Solution: Consider catalyst pre-reduction steps or periodic regeneration.[2] Investigate the stability of your catalyst under the reaction conditions.
-
Q2: I am observing poor selectivity towards cinnamaldehyde (B126680). How can I improve it?
A2: Poor selectivity, often manifested as the formation of byproducts like 3-phenyl-1-propanol (B195566), trans-β-methylstyrene, or over-oxidation to cinnamic acid, is a common challenge.[2]
-
Temperature Effects: Similar to conversion, selectivity is highly dependent on temperature. An optimal temperature exists where the formation of the desired aldehyde is maximized. Beyond this point, side reactions and byproduct formation can increase.[1]
-
Solution: Fine-tune the reaction temperature. For the Ag-Co/S catalyst, selectivity peaked at 75 °C.[1]
-
-
Solvent Influence: The solvent can influence the reaction pathway and thus the selectivity. For example, with Pt-Bi/C catalysts, toluene was found to have a positive influence on cinnamaldehyde selectivity compared to water.
-
Solution: Screen different solvents to see which one favors the desired oxidation pathway.
-
-
Oxygen Concentration: In aerobic oxidations, the concentration of oxygen can affect selectivity. Higher oxygen concentrations can sometimes lead to improved cinnamaldehyde selectivity by suppressing the formation of certain byproducts.[2]
-
Solution: If using a gaseous oxidant like O₂, experiment with different partial pressures or flow rates.
-
-
Catalyst Design: The nature of the catalyst itself is a primary determinant of selectivity. Bimetallic catalysts, for instance, can be designed to enhance selectivity. The addition of a second metal, like Bi to Pt, can suppress unwanted side reactions.[3]
-
Solution: If possible, explore different catalyst compositions or supports.
-
Q3: My reaction is producing significant amounts of 3-phenyl-1-propanol. Why is this happening and how can I prevent it?
A3: The formation of 3-phenyl-1-propanol is a result of the hydrogenation of this compound, which can occur concurrently with oxidation.[2]
-
Reaction Mechanism: This side reaction suggests that the catalyst you are using has hydrogenation activity. The reactant itself can act as a hydrogen donor in the absence of an external hydrogen source.[2]
-
Influence of Oxygen: The presence and concentration of oxygen can suppress this hydrogenation pathway. In some systems, lower oxygen concentrations favor the formation of hydrogenated byproducts.[2]
-
Solution: Increasing the oxygen concentration in your reaction system may help to minimize the formation of 3-phenyl-1-propanol.
-
Quantitative Data Summary
The following tables summarize the influence of temperature and solvent on the conversion of this compound and the selectivity towards cinnamaldehyde based on reported experimental data.
Table 1: Influence of Temperature on this compound Oxidation
| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Cinnamaldehyde (%) | Reference |
| Ag-Co/S | Ethanol | 25 | ~20 | ~45 | [1] |
| 50 | ~55 | ~75 | [1] | ||
| 75 | 90 | 99 | [1] | ||
| 100 | ~80 | ~85 | [1] | ||
| Au-Pd/TiO₂ | Toluene | 80 | 9 | 54 | [4] |
| 100 | ~40 (initial) | 64 | [2] | ||
| 120 | ~60 (initial) | ~61 | [2] |
Table 2: Influence of Solvent on this compound Oxidation
| Catalyst | Temperature (°C) | Solvent | Conversion (%) | Selectivity to Cinnamaldehyde (%) | Reference |
| Ag-Co/S | 75 | Water | ~40 | ~60 | [1] |
| Acetone | ~55 | ~70 | [1] | ||
| Acetonitrile | ~65 | ~80 | [1] | ||
| Toluene | ~75 | ~90 | [1] | ||
| Ethanol | 90 | 99 | [1] | ||
| Pt-Bi/C | Not Specified | Water | Higher Activity | Lower Selectivity | |
| Toluene | Lower Activity | ≥84 |
Experimental Protocols
1. General Procedure for Selective Oxidation of this compound using Ag-Co/S Catalyst [1]
-
Catalyst Preparation: The silver-cobalt bimetallic catalyst supported on functionalized multi-walled carbon nanotubes (Ag-Co/S) is synthesized via a co-precipitation method.
-
Reaction Setup: A reactor is charged with 25 mg of the Ag-Co/S catalyst and a solution of 1 mmol of this compound in 10 mL of ethanol.
-
Reaction Conditions: The reaction mixture is stirred at 750 rpm at a controlled temperature of 75 °C. Oxygen is supplied at 1 atm. The reaction is monitored over time, with an optimal reaction time of 80 minutes being identified.
-
Product Analysis: The conversion of this compound and the selectivity to cinnamaldehyde are determined by gas chromatography (GC).
-
Catalyst Recycling: After the reaction, the catalyst can be separated from the reaction mixture, washed, and dried at approximately 100 °C for reuse in subsequent cycles.[1]
2. General Procedure for Oxidation of this compound using Pt-Bi/C Catalyst
-
Catalyst Preparation: Platinum-bismuth bimetallic catalysts supported on activated carbon powder are prepared using a colloidal method.
-
Reaction Setup: A 3-necked flask equipped with a condenser and a dropping funnel is charged with 0.013 mol of this compound, 20 mL of de-ionized water (or toluene), and 0.2 g of the Pt-Bi/C catalyst.
-
Reaction Conditions: The reaction is carried out at temperatures ranging from 293-353 K (20-80 °C) and at 1 atmospheric pressure. Hydrogen peroxide (H₂O₂) is used as the oxidant.
-
Product Analysis: The oxidized products are analyzed using gas chromatography (GC) to determine selectivity and conversion.
Visualized Workflows and Relationships
Caption: Experimental workflow for this compound oxidation.
Caption: Influence of reaction parameters on outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxidation of this compound using bimetallic Au–Pd/TiO 2 catalysts: a deactivation study in a continuous flow packed bed microreactor - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY00232C [pubs.rsc.org]
- 3. Selective Oxidation of this compound to Cinnamaldehyde with Air over Bi-Pt/Alumina Catalysts | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Purification challenges and protocols for high-purity cinnamyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification challenges and protocols for obtaining high-purity cinnamyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most prevalent impurity is cinnamaldehyde (B126680), which can be a remnant from the synthesis (e.g., reduction of cinnamaldehyde) or a product of oxidation. Upon exposure to air, this compound can oxidize to form cinnamaldehyde, epoxy this compound, and cinnamic acid. Commercially available this compound may already contain a certain percentage of cinnamaldehyde.
Q2: What is the typical appearance of high-purity this compound?
A2: Pure this compound is a white crystalline solid. A yellow coloration in the liquid or solid state often indicates the presence of impurities, particularly oxidation products.
Q3: What are the primary methods for purifying this compound?
A3: The main techniques for purifying this compound are vacuum distillation, flash column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q4: How should I store purified this compound to prevent degradation?
A4: To minimize oxidation, high-purity this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept in a cool, dry place. For long-term storage, refrigeration is recommended.
Troubleshooting Guide
Problem 1: My purified this compound is a yellow oil/solid.
-
Possible Cause: The yellow color is likely due to the presence of cinnamaldehyde or other conjugated impurities. This can result from incomplete purification or oxidation of the this compound.
-
Solution:
-
Assess Purity: Analyze the sample using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurities.
-
Re-purify: If cinnamaldehyde is the main impurity, consider washing a solution of the alcohol with a sodium bisulfite solution to form the water-soluble adduct of the aldehyde, which can then be removed in an aqueous wash. Alternatively, re-purify using flash column chromatography or vacuum distillation.
-
Problem 2: I'm having difficulty recrystallizing this compound due to its low melting point.
-
Possible Cause: this compound has a melting point of 30-33°C, which makes recrystallization at room temperature challenging. The crystals may "oil out" or melt.
-
Solution:
-
Use a Mixed Solvent System: A mixture of a solvent in which this compound is soluble (e.g., toluene, ethanol) and a non-solvent in which it is insoluble (e.g., heptane, hexane) can be effective. Dissolve the crude alcohol in a minimal amount of the hot soluble solvent and add the non-solvent dropwise until the solution becomes cloudy. Allow it to cool slowly.
-
Low-Temperature Crystallization: Perform the crystallization and filtration at a reduced temperature (e.g., in an ice bath or refrigerator).
-
Problem 3: My yield after purification is very low.
-
Possible Cause: Low yields can result from multiple factors, including incomplete recovery from the purification apparatus (e.g., column or distillation flask), degradation during purification (especially if heated for extended periods), or using an inappropriate purification method for the scale.
-
Solution:
-
Optimize the Method: For small-scale purifications, flash chromatography may be more suitable than distillation to minimize losses.
-
Check for Degradation: Ensure that purification, especially distillation, is performed under vacuum to keep the temperature as low as possible. Avoid prolonged heating.
-
Ensure Complete Transfer: After chromatography or extraction, ensure all product is washed from the column or glassware.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 30-33 °C[1] |
| Boiling Point | 250 °C (at 760 mmHg)[1] |
| Density | 1.044 g/mL at 25 °C[1] |
Table 2: Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 0.1 | 77[2] |
| 3 | 163-165[2] |
| 13 | 134-135[3] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for larger quantities of crude this compound where the primary impurities are less volatile.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge
-
Glass wool for insulation
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude this compound into the round-bottom flask with a stir bar.
-
Insulate the distillation head and neck with glass wool to maintain a consistent temperature.
-
Begin stirring and gradually apply vacuum, aiming for a pressure of 1-15 mmHg.
-
Slowly heat the flask. Collect any low-boiling impurities in a separate receiving flask.
-
Increase the temperature to distill the this compound. Collect the fraction that distills at the expected temperature for the applied pressure (refer to Table 2).
-
Once the main fraction is collected, stop heating, and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for removing impurities with different polarities from this compound, such as cinnamaldehyde.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a slurry of hexane.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the mobile phase.
-
Load the Sample: Carefully load the sample onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 95:5 Hexane:Ethyl Acetate. Cinnamaldehyde will elute before this compound.
-
Monitor the elution using TLC (e.g., with a mobile phase of 4:1 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the this compound.
-
-
Collect Fractions: Collect the fractions containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Cinnamyl Alcohol Solubility in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility limitations of cinnamyl alcohol in aqueous experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
A1: this compound is sparingly or slightly soluble in water. Its solubility is reported to be approximately 1.8 g/L at 20°C. At room temperature, it exists as a white crystalline solid, which can appear as a yellow oil if slightly impure.[1]
Q2: In which solvents is this compound readily soluble?
A2: this compound is freely soluble in most common organic solvents, including ethanol, methanol, acetone, diethyl ether, and dichloromethane.[1][2][3] This high solubility in organic solvents is the basis for using co-solvent strategies to prepare aqueous working solutions.
Q3: Why is this compound poorly soluble in water?
A3: this compound's poor aqueous solubility is due to its molecular structure. It contains a large, nonpolar phenyl group and a carbon chain, which are hydrophobic (water-repelling). While it has a polar hydroxyl (-OH) group that can interact with water, the hydrophobic nature of the rest of the molecule dominates, leading to limited solubility in water.[2]
Q4: What are the primary methods to enhance the aqueous solubility of this compound for biological assays?
A4: The three primary methods for increasing the aqueous solubility of this compound for in vitro and in vivo experiments are:
-
Co-solvency: Using a water-miscible organic solvent (like DMSO or ethanol) to first dissolve the this compound before diluting it into the aqueous medium.[4]
-
Surfactant Micellization: Employing surfactants that form micelles in water, which can encapsulate the hydrophobic this compound molecules in their core.
-
Cyclodextrin (B1172386) Complexation: Using cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, to form inclusion complexes with this compound.[5][6][7]
Q5: What is the first step I should always take when preparing an aqueous solution of this compound for an experiment?
A5: Always start by preparing a concentrated stock solution of this compound in a suitable, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[4] Direct dissolution of solid this compound in aqueous media will be unsuccessful. A high-concentration stock (e.g., 10-100 mM) allows for minimal addition of the organic solvent to your final aqueous solution, reducing the risk of solvent-induced artifacts in your experiment.
Troubleshooting Guide: Common Solubility Issues
Problem: My this compound precipitates when I dilute my stock solution into my cell culture medium or buffer.
-
Possible Cause 1: "Salting Out" Effect. Rapidly diluting a concentrated organic stock solution into an aqueous medium can cause an abrupt change in solvent polarity, forcing the hydrophobic compound out of solution.[8]
-
Solution 1: Slow, Stepwise Dilution. Do not add the stock solution directly to the final volume of your aqueous medium. Instead, perform one or more intermediate dilution steps. For example, dilute your 100 mM stock 1:10 in the medium to create a 10 mM intermediate solution, mix well, and then dilute this to your final concentration.[4]
-
Solution 2: Vortexing During Dilution. When adding the stock solution (or intermediate dilution) to the medium, do so dropwise while continuously vortexing or stirring the medium. This ensures rapid and uniform mixing, preventing localized high concentrations of the compound and the organic solvent.[9]
-
Solution 3: Pre-warm the Medium. Pre-warming your cell culture medium or buffer to the experimental temperature (e.g., 37°C) can help maintain the solubility of the compound upon dilution.[4]
-
-
Possible Cause 2: Final Concentration Exceeds Solubility Limit. The final concentration of this compound in your aqueous medium may be too high, even with a co-solvent.
-
Solution: Determine the Precipitation Threshold. Before your main experiment, perform a simple solubility test. Prepare a series of dilutions of your this compound stock solution in your final experimental medium. Visually inspect each dilution for any signs of precipitation (cloudiness or crystals) after a short incubation period. This will help you determine the maximum working concentration you can achieve without precipitation.[8]
-
-
Possible Cause 3: Insufficient Co-solvent. The final concentration of the organic solvent in your working solution may be too low to keep the this compound dissolved.
-
Solution 1: Optimize Co-solvent Concentration. While it's crucial to keep the final solvent concentration low to avoid cellular toxicity (typically <0.5% and often <0.1% for DMSO), a slight increase may be necessary.[4] Always include a vehicle control in your experiments with the same final concentration of the solvent to account for any potential effects on your system.
-
Solution 2: Use a Co-solvent System. A mixture of co-solvents, such as DMSO and Polyethylene Glycol 400 (PEG 400), can sometimes be more effective at solubilizing hydrophobic compounds than a single co-solvent.[4]
-
Problem: My this compound solution is initially clear but becomes cloudy over time.
-
Possible Cause: Temperature Fluctuations or Instability. this compound solubility is temperature-dependent.[2][3] A decrease in temperature can cause the compound to precipitate out of a saturated solution. Additionally, interactions with components in a complex medium could lead to instability over time.
-
Solution 1: Maintain Constant Temperature. Ensure your working solutions are maintained at a constant temperature throughout your experiment.
-
Solution 2: Prepare Fresh Solutions. For long experiments, it is best to prepare fresh working solutions of this compound from your stock solution just before use.
-
Solution 3: Consider Cyclodextrins. For long-term stability in aqueous solutions, forming an inclusion complex with a cyclodextrin can be a highly effective strategy.[5]
-
Data Presentation
Table 1: Solubility of trans-Cinnamyl Alcohol in Various Pure Solvents at Different Temperatures.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| Methanol | 253.15 | 134.5 |
| 273.15 | 321.7 | |
| 293.15 | 609.8 | |
| Ethanol | 253.15 | 96.79 |
| 273.15 | 240.2 | |
| 293.15 | 473.1 | |
| n-Propanol | 253.15 | 74.22 |
| 273.15 | 192.3 | |
| 293.15 | 394.8 | |
| Isopropyl alcohol | 253.15 | 57.38 |
| 273.15 | 155.6 | |
| 293.15 | 338.2 | |
| n-Butyl alcohol | 253.15 | 59.81 |
| 273.15 | 158.4 | |
| 293.15 | 339.6 | |
| Acetone | 253.15 | 155.1 |
| 273.15 | 363.5 | |
| 293.15 | 652.7 | |
| Ethyl acetate | 253.15 | 94.39 |
| 273.15 | 248.8 | |
| 293.15 | 509.3 | |
| n-Hexane | 253.15 | 0.428 |
| 273.15 | 1.159 | |
| 293.15 | 2.681 |
Data adapted from a 2019 study on the solubility of trans-cinnamyl alcohol. This data is provided for comparative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using a Co-solvent (DMSO)
This protocol is a standard method for preparing this compound for in vitro cell culture experiments.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile 0.22 µm syringe filter (PTFE recommended for organic solvents)
-
Aqueous medium (e.g., cell culture medium, phosphate-buffered saline)
-
-
Procedure: Stock Solution Preparation (e.g., 100 mM)
-
Accurately weigh the desired amount of this compound powder (Molar Mass: 134.18 g/mol ) in a sterile vial. For 1 mL of 100 mM stock, weigh 13.42 mg.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is fully dissolved. If needed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[4]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
(Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm PTFE syringe filter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Procedure: Working Solution Preparation (e.g., 100 µM)
-
Pre-warm your aqueous experimental medium to the desired temperature (e.g., 37°C).
-
Thaw a single aliquot of your this compound stock solution.
-
Perform a serial dilution. For example, to prepare a 100 µM working solution from a 100 mM stock, you can first prepare a 1:100 intermediate dilution (e.g., 10 µL of stock into 990 µL of medium to get 1 mM).
-
Vortex the intermediate dilution gently.
-
Prepare the final working solution by diluting the intermediate solution into the pre-warmed medium (e.g., 100 µL of 1 mM intermediate into 900 µL of medium to get 100 µM).
-
During the final dilution step, add the this compound solution dropwise while gently vortexing the medium to ensure rapid mixing.
-
Always include a vehicle control (medium containing the same final concentration of DMSO) in your experimental setup.
-
Protocol 2: Phase Solubility Study of this compound with β-Cyclodextrin
This protocol is used to determine the stoichiometry and stability constant of the this compound:β-cyclodextrin inclusion complex, which is essential for developing a cyclodextrin-based formulation.
-
Materials:
-
This compound
-
β-Cyclodextrin
-
Distilled water or a relevant buffer solution
-
A series of vials with screw caps
-
Shaking incubator or orbital shaker
-
0.45 µm syringe filters
-
Analytical method for quantifying this compound (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin (e.g., 0, 2, 4, 6, 8, 10, 12, 15 mM) in your chosen buffer.
-
Add an excess amount of this compound powder to each vial containing the different β-cyclodextrin concentrations. The amount should be enough to ensure that a solid phase remains at equilibrium.
-
Seal the vials tightly and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of dissolved this compound in each filtered sample using a validated analytical method.
-
Plot the total concentration of dissolved this compound (y-axis) against the concentration of β-cyclodextrin (x-axis). This is the phase solubility diagram.
-
The initial point (at 0 mM β-cyclodextrin) represents the intrinsic solubility (S₀) of this compound. The shape of the plot (e.g., linear, non-linear) will indicate the stoichiometry of the complex, and the slope can be used to calculate the stability constant (Kc).
-
Signaling Pathway and Workflow Diagrams
Caption: A step-by-step workflow for preparing this compound working solutions.
Caption: this compound inhibits adipogenesis via AMPK activation and ERK1/2 inhibition.
Caption: this compound induces vasodilation via the NO-cGMP-PKG pathway and Rho-kinase inhibition.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. scent.vn [scent.vn]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound attenuates vasoconstriction by activation of K⁺ channels via NO-cGMP-protein kinase G pathway and inhibition of Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Selective Hydrogenation to Cinnamyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of cinnamaldehyde (B126680) to cinnamyl alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound through the selective hydrogenation of cinnamaldehyde.
Issue 1: Low Selectivity towards this compound
Q: My reaction is producing significant amounts of hydrocinnamaldehyde (B1666312) and/or hydrothis compound. How can I improve the selectivity for this compound?
A: Low selectivity towards the desired unsaturated alcohol is a common challenge, as the hydrogenation of the C=C bond is thermodynamically more favorable than the C=O bond.[1][2] Several factors can be optimized to enhance selectivity:
-
Catalyst Choice: The type of metal, its particle size, and the support material are critical. Noble metals are often used, with selectivity generally following the order: Os > Ir > Pt > Ru > Rh > Pd.[3] Bimetallic catalysts, such as CoRe/TiO2 or Pt-Co, can also significantly enhance selectivity.[2][4] The addition of promoters like alkali metal hydroxides to Pt/C catalysts has been shown to increase selectivity.[5]
-
Reaction Temperature: Increasing the reaction temperature can favor the formation of this compound.[1] For instance, with a CoRe/TiO2 catalyst, increasing the temperature from 100°C to 140°C showed a remarkable increase in catalytic performance towards this compound.[6] However, excessively high temperatures can lead to the formation of over-hydrogenated byproducts.[6]
-
Hydrogen Pressure: The effect of hydrogen pressure on selectivity can be complex and catalyst-dependent. While high pressure is generally considered necessary for selective C=O bond hydrogenation, some studies show that increasing pressure has a minimal effect on selectivity but increases the overall conversion rate.[1] It is crucial to optimize the pressure for your specific catalytic system.
-
Solvent: The choice of solvent can influence the reaction. While some studies report little solvent effect, others have observed lower activity or even deactivation in non-polar solvents compared to alcohols like isopropanol (B130326) or ethanol (B145695).[3]
-
Additives: The use of salt additives, such as AlCl3, SnCl2, or FeCl3 with a Pd/Al2O3 catalyst, can enhance the selectivity towards this compound by polarizing the C=O bond.[7]
Issue 2: Low Conversion of Cinnamaldehyde
Q: My reaction shows low conversion of the starting material. What are the potential causes and solutions?
A: Low conversion can stem from several factors related to catalyst activity and reaction conditions.
-
Catalyst Activity: The intrinsic activity of your chosen catalyst is a primary factor. Ensure the catalyst is properly prepared and activated. For instance, some catalysts require a pre-reduction step in a hydrogen flow before the reaction.[3]
-
Reaction Temperature and Pressure: Both temperature and pressure significantly influence the reaction rate. Increasing temperature and pressure generally leads to higher conversion rates.[1] For example, with a 1% Pt/Silica catalyst, increasing both pressure and temperature resulted in conversions above 70%.[1]
-
Catalyst Deactivation: The catalyst may be deactivating during the reaction. This can be caused by poisoning from impurities in the substrate or solvent, or by the adsorption of reaction products or intermediates.[3][8]
-
Insufficient Hydrogen: Ensure an adequate supply of hydrogen to the reaction system. In continuous flow systems, this means optimizing the hydrogen flow rate.
Issue 3: Catalyst Deactivation
Q: My catalyst is losing activity over time or in subsequent runs. How can I prevent or mitigate catalyst deactivation?
A: Catalyst deactivation is a significant concern in catalytic hydrogenations. Here are common causes and troubleshooting steps:
-
Poisoning: Impurities in the cinnamaldehyde or solvent can poison the catalyst. It is crucial to use high-purity reagents.
-
Product Inhibition: Strong adsorption of the product, this compound, or byproducts on the catalyst surface can block active sites.[3] In some cases, flushing the catalyst with solvent and hydrogen between runs can help regenerate its activity.[3]
-
Leaching of Active Metals: For supported catalysts, the active metal may leach into the reaction medium, leading to a loss of activity. This can be influenced by the choice of solvent and reaction conditions.[8]
-
Coking/Fouling: The deposition of carbonaceous materials on the catalyst surface can block active sites. This is more common at higher reaction temperatures.
-
Regeneration: Depending on the nature of the deactivation, it may be possible to regenerate the catalyst. For example, a Pt/SiO2 catalyst in a continuous flow reactor had its activity and selectivity largely recovered by flushing with H2 and isopropanol.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main products and byproducts of cinnamaldehyde hydrogenation?
A1: The hydrogenation of cinnamaldehyde can lead to three primary products:
-
This compound (COL): The desired product, resulting from the selective hydrogenation of the C=O group.[3]
-
Hydrocinnamaldehyde (HCAL): Formed by the hydrogenation of the C=C group.[3]
-
Hydrothis compound (HCOL): The fully saturated product, resulting from the hydrogenation of both the C=C and C=O groups.[3]
Other side reactions, such as the formation of acetals, can occur if an alcohol is used as the solvent.[7]
Q2: Which catalyst is best for the selective hydrogenation of cinnamaldehyde to this compound?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific reaction conditions and desired performance. However, platinum-based catalysts are widely studied and have shown good selectivity.[1][3] Bimetallic catalysts, such as CoRe/TiO2 and Pt-Co, have demonstrated high selectivity and conversion rates.[2][4] For example, a Co1Re1/TiO2 catalyst achieved 89% selectivity for this compound with 99% conversion of cinnamaldehyde.[2]
Q3: What is a typical experimental protocol for this reaction?
A3: A general protocol for a batch hydrogenation reaction is as follows:
-
Catalyst Activation: The catalyst (e.g., 0.1 g of Pt/SiO2) is dispersed in a solvent (e.g., 90 mL of isopropanol) in a high-pressure autoclave.[3] The catalyst is then reduced in-situ under a hydrogen atmosphere at a specific temperature (e.g., 90°C) for a set time (e.g., 15 minutes).[3]
-
Reaction Setup: A solution of cinnamaldehyde in the same solvent (e.g., 10 mL of a 1.0 M solution) is added to the reactor.[3]
-
Reaction Execution: The reactor is pressurized with hydrogen to the desired pressure, and the reaction mixture is stirred at a specific temperature for the required duration.[3]
-
Analysis: The reaction progress is monitored by taking samples periodically and analyzing them using techniques like Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).[1]
Q4: How can I analyze the products of my reaction?
A4: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques for separating and identifying the products of cinnamaldehyde hydrogenation.[1][3] An internal standard, such as tetradecane (B157292), is often added to the reaction mixture for accurate quantification of the products.[3]
Data Presentation
Table 1: Effect of Reaction Conditions on Cinnamaldehyde Hydrogenation over 1% Pt/Silica Catalyst in an H-Cube® Flow Reactor[1]
| Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to this compound (%) | Yield of this compound (%) |
| 80 | 60 | 86.3 | 93.0 | 60.2 |
Table 2: Performance of CoRe/TiO2 Catalyst in Cinnamaldehyde (CAL) Hydrogenation[2]
| Catalyst | CAL Conversion (%) | COL Selectivity (%) | HCAL Selectivity (%) | HCOL Selectivity (%) |
| Co1Re1/TiO2 | 99 | 89 | 0 | - |
Reaction conditions: 140°C, 4 hours.
Experimental Protocols
Protocol 1: Batch Hydrogenation using a Pt/SiO2 Catalyst[3]
-
Catalyst Preparation: Disperse 0.1 g of the Pt/SiO2 catalyst in 90 mL of isopropanol (IPA) in a 160 mL stainless steel autoclave reactor.
-
Catalyst Reduction: Reduce the catalyst in-situ for 15 minutes in a hydrogen atmosphere at 90°C.
-
Reactant Addition: Add 10 mL of a 1.0 M cinnamaldehyde solution in IPA containing 0.1 M tetradecane as an internal standard.
-
Reaction: Pressurize the reactor to the desired pressure (e.g., 15 bar) to start the reaction. Maintain the temperature at 90°C with a stirring rate of 1200 rpm.
-
Sampling and Analysis: Periodically withdraw liquid samples and analyze them by offline Gas Chromatography (GC).
Protocol 2: Continuous Flow Hydrogenation using an H-Cube® Reactor with a 1% Pt/Silica CatCart®[1]
-
System Setup: Install the desired CatCart® into the H-Cube® holder and fill the water reservoir with de-ionized water.
-
System Purge: Flow the reaction solvent (e.g., ethanol) through the CatCart® for 1 minute to remove air from the system.
-
Condition Setting: Set the desired system temperature and pressure. Activate hydrogen production and allow the solvent and hydrogen mixture to flow through the CatCart®.
-
Reaction: Pump a solution of cinnamaldehyde in ethanol (e.g., 0.02 mol in 200 mL) through the H-Cube® at a set flow rate (e.g., 1 mL/min).
-
Collection and Analysis: Collect the reaction mixture in a sample vial. Wash the column with the eluent to remove any adsorbed material. Analyze the product mixture by GC-MS.
Visualizations
Caption: Reaction network for the hydrogenation of cinnamaldehyde.
Caption: Troubleshooting workflow for low selectivity in cinnamaldehyde hydrogenation.
References
- 1. thalesnano.com [thalesnano.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 8. Cinnamaldehyde hydrogenation using Au–Pd catalysts prepared by sol immobilisation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Selective Cinnamyl Alcohol Oxidation Using Bimetallic Nanoparticles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the selective oxidation of cinnamyl alcohol to cinnamaldehyde (B126680) using bimetallic nanoparticles.
Frequently Asked Questions (FAQs)
Q1: Why use bimetallic nanoparticles for this compound oxidation instead of monometallic catalysts?
A1: Bimetallic nanoparticles often exhibit superior catalytic activity, selectivity, and stability compared to their monometallic counterparts.[1][2] This is attributed to synergistic effects between the two metals, which can modify the electronic and geometric properties of the catalyst's active sites.[2] These modifications can lead to enhanced adsorption of reactants, activation of the alcohol group, and suppression of side reactions, ultimately improving the selectivity towards cinnamaldehyde.[2][3]
Q2: What are the most common bimetallic systems used for this reaction?
A2: Several bimetallic systems have been successfully employed, with Gold-Palladium (Au-Pd) being one of the most extensively studied.[3][4][5] Other effective combinations include Silver-Cobalt (Ag-Co), Platinum-Bismuth (Pt-Bi), and Gold-Silver (Au-Ag).[1][6] The choice of metals depends on factors like desired selectivity, reaction conditions, and cost-effectiveness.
Q3: What is the expected selectivity and conversion for this reaction?
A3: With optimized catalysts and reaction conditions, high selectivity and conversion can be achieved. For instance, Ag-Co nanoparticles supported on functionalized multi-walled carbon nanotubes have demonstrated up to 99% selectivity for cinnamaldehyde with 90% conversion of this compound.[1] Au-Pd/TiO2 catalysts have also shown high selectivity, often around 85%, with significant conversion.[3] However, these values are highly dependent on the specific catalytic system and experimental parameters.
Q4: How does the choice of support material affect the catalytic performance?
A4: The support material plays a crucial role in the synthesis, stabilization, and overall performance of the bimetallic nanoparticles.[7] It can influence nanoparticle size and dispersion, and in some cases, participate in the reaction mechanism.[7][8] For example, reducible metal oxides like α-MoO3 can activate oxygen molecules and enhance selectivity.[8][9] Carbon-based materials, like activated carbon or carbon nanotubes, are also common supports.[1]
Q5: What are the typical oxidants used in these reactions?
A5: Molecular oxygen (O2) or air are the most common and environmentally friendly oxidants used for this process.[1][3] Hydrogen peroxide (H2O2) has also been investigated as a "green" oxidant. The choice of oxidant can influence the reaction pathway and the formation of byproducts.
Troubleshooting Guides
Problem 1: Low Selectivity to Cinnamaldehyde
| Possible Cause | Troubleshooting Step |
| Incorrect Metal Ratio: The synergistic effect between the two metals is highly dependent on their ratio. An unoptimized ratio can lead to the formation of byproducts.[3][4] | Synthesize and test catalysts with varying metal ratios to find the optimal composition for your specific support and reaction conditions. |
| Reaction Temperature Too High: Elevated temperatures can promote over-oxidation to cinnamic acid or side reactions like decarbonylation, leading to the formation of benzaldehyde.[1][5] | Perform the reaction at different temperatures to determine the optimal point where the rate of cinnamaldehyde formation is maximized while minimizing byproduct formation. A study with Ag-Co/S showed optimal performance at 75 °C.[1] |
| Inappropriate Solvent: The solvent can influence the reaction pathway and selectivity. | Screen different solvents. For instance, in one study, ethanol (B145695) was found to be the optimal solvent for Ag-Co/S catalyzed oxidation.[1] |
| Catalyst Deactivation/Leaching: The active species may leach into the reaction medium or the catalyst structure may change, affecting selectivity over time.[5] | Perform hot filtration tests to check for leaching. Analyze the used catalyst using techniques like TEM or XPS to investigate structural changes. |
| Radical-Chain Reactions: In some systems, radical-chain reactions in the bulk solution can lead to cleavage of the carbon-carbon double bond, forming benzaldehyde.[6] | Consider adding a radical scavenger, such as 2,6-di-tert-butyl-4-methylphenol, to suppress these side reactions.[6] |
Problem 2: Low Conversion of this compound
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Loading or Activity: The amount of catalyst may be too low, or the catalyst itself may have low intrinsic activity. | Increase the catalyst dosage incrementally. Ensure the catalyst was synthesized and activated correctly according to established protocols. |
| Poor Mass Transfer: Inadequate stirring can lead to poor diffusion of reactants to the catalyst surface.[1] | Increase the stirring speed. A study on Ag-Co/S found 750 rpm to be optimal.[1] |
| Low Reaction Temperature or Time: The reaction may not have reached completion due to insufficient energy or time.[1] | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by taking aliquots at different time intervals. |
| Catalyst Poisoning or Deactivation: The catalyst's active sites may be blocked by byproducts or impurities.[10] | Pre-treat the reactant stream to remove potential poisons. Investigate catalyst regeneration methods, such as washing or calcination, as appropriate for your catalytic system. |
| Low Oxidant Concentration/Pressure: Insufficient oxidant can limit the reaction rate.[8] | Increase the partial pressure of the oxidant (e.g., O2). Ensure a continuous flow of the oxidant if running in a gas-flow reactor. |
Problem 3: Catalyst Deactivation and Poor Reusability
| Possible Cause | Troubleshooting Step |
| Metal Leaching: One or both metallic components may be leaching from the support into the reaction mixture.[5] | After the reaction, filter the catalyst and analyze the filtrate for metal content using ICP-MS or a similar technique. If leaching is confirmed, consider stronger metal-support interactions or different synthesis methods. |
| Particle Agglomeration: Nanoparticles may sinter or agglomerate at high temperatures, reducing the active surface area. | Characterize the used catalyst with TEM or XRD to check for changes in particle size and dispersion. If agglomeration is observed, consider using a more robust support material or performing the reaction at a lower temperature. |
| Fouling by Carbonaceous Deposits: Heavy byproducts or polymers can deposit on the catalyst surface, blocking active sites. | Analyze the used catalyst for carbon content. Consider a regeneration step involving calcination in air or oxygen to burn off deposits. |
| Changes in Metal Oxidation State: The oxidation state of the metals may change during the reaction, leading to a less active catalyst. | Use XPS to analyze the oxidation states of the metals in the fresh and used catalyst to identify any changes. |
Data Presentation
Table 1: Comparison of Different Bimetallic Catalysts for this compound Oxidation
| Bimetallic System | Support | Oxidant | Temp (°C) | Time (min) | Conversion (%) | Selectivity (%) | Reference |
| Ag-Co | FCNTs | O2 | 75 | 80 | 90 | 99 | [1] |
| Au-Pd | TiO2 | O2 | 100 | - | ~60 | ~64 | [5] |
| Au-Pd (0.75:0.25) | TiO2 | O2 | 60 | 120 | 72 | 85 | [3] |
| Pt-Bi | Alumina | Air | - | - | - | 94-96 (yield) | [10] |
| Au-Pd | α-MoO3 | O2 (4 bar) | 100 | - | High | 87 | [8][9] |
| Pt-Bi/C | Carbon | H2O2 | - | 120 | 34 | 84 |
Note: Reaction conditions and results can vary significantly between studies. This table is for comparative purposes only.
Experimental Protocols
1. Synthesis of Bimetallic Nanoparticles (Co-precipitation Method Example for Ag-Co/S)
This protocol is a generalized example based on the synthesis of Ag-Co nanoparticles on functionalized multi-walled carbon nanotubes (FCNTs).[1]
-
Functionalization of MWCNTs: Disperse pristine MWCNTs in a mixture of concentrated H2SO4 and HNO3 (3:1 v/v). Reflux the mixture at 60 °C for 6 hours. After cooling, dilute with deionized water, filter, and wash until the pH is neutral. Dry the resulting FCNTs in an oven.
-
Co-precipitation: Disperse a specific amount of FCNTs in deionized water through ultrasonication. Add aqueous solutions of AgNO3 and Co(NO3)2·6H2O (the metal precursors) to the FCNT suspension under vigorous stirring.
-
Reduction: While stirring, add a reducing agent solution (e.g., NaBH4) dropwise to the mixture. The formation of a precipitate indicates the reduction of metal ions to nanoparticles on the support.
-
Washing and Drying: Continue stirring for several hours. Then, filter the solid catalyst, wash it thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final Ag-Co/S catalyst in a vacuum oven at a specified temperature (e.g., 100 °C) overnight.
2. Catalytic Oxidation of this compound (Batch Reactor Example)
This is a general procedure based on typical batch reactor experiments.[1]
-
Reactor Setup: Place a specific amount of the bimetallic catalyst (e.g., 25 mg) and this compound (e.g., 1 mmol) into a glass batch reactor equipped with a magnetic stirrer, a condenser, and a gas inlet/outlet.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 5 mL of ethanol) to the reactor.
-
Reaction Initiation: Seal the reactor and start vigorous stirring (e.g., 750 rpm). Purge the reactor with the oxidant (e.g., O2 at 1 atm) and then maintain a constant flow or pressure.
-
Heating: Heat the reactor to the desired temperature (e.g., 75 °C) using an oil bath.
-
Reaction Monitoring: Take samples from the reaction mixture at regular intervals using a syringe with a filter to remove catalyst particles.
-
Product Analysis: Analyze the collected samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of this compound and the selectivity to cinnamaldehyde and other products.
-
Catalyst Recovery: After the reaction, cool the reactor, filter the mixture to recover the catalyst. Wash the catalyst with a suitable solvent and dry it for reusability tests.
Visualizations
Caption: Experimental workflow for catalyst synthesis and catalytic testing.
Caption: Troubleshooting logic for addressing low selectivity issues.
Caption: Simplified reaction pathway for this compound oxidation.
References
- 1. mdpi.com [mdpi.com]
- 2. Bimetallic nanoparticles: advances in fundamental investigations and catalytic applications - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00241E [pubs.rsc.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of this compound using bimetallic Au–Pd/TiO 2 catalysts: a deactivation study in a continuous flow packed bed microreactor - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY00232C [pubs.rsc.org]
- 6. Catalytic oxidation of this compound using Au–Ag nanotubes investigated by surface-enhanced Raman spectroscopy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Selective oxidation of alcohols by supported gold nanoparticles: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. Selective Oxidation of this compound to Cinnamaldehyde with Air over Bi-Pt/Alumina Catalysts | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Cinnamyl Alcohol vs. Cinnamaldehyde: A Comparative Analysis of Biological Activity
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological activities of cinnamyl alcohol and cinnamaldehyde (B126680), supported by experimental data and methodologies.
This compound and cinnamaldehyde, two closely related aromatic compounds derived from cinnamon, have garnered significant attention in the scientific community for their diverse pharmacological properties. While structurally similar, the substitution of an alcohol group for an aldehyde group results in distinct biological activities. This guide provides a detailed comparative analysis of their anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, presenting quantitative data, experimental protocols, and visual representations of their mechanisms of action.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and cinnamaldehyde, providing a clear comparison of their potency in various assays.
Table 1: Comparative Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Cinnamaldehyde | Hep G2 (Human hepatoma) | MTT Assay | 16.9 µg/mL (24h), 12.23 µg/mL (48h) | [1][2] |
| Cinnamaldehyde | Jurkat and U937 (Human leukemia) | MTT Assay | 0.057 µM and 0.076 µM, respectively | [2] |
| Cinnamaldehyde | MDA-MB-231 (Human breast cancer) | MTT Assay | 16.9 µg/mL (24h), 12.23 µg/mL (48h) | [2] |
| This compound | Hep G2 (Human hepatoma) | MTT Assay | > 100 µM | [1] |
| This compound | - | HDAC8 Inhibition Assay | Moderately active (Bioactivity score: -0.46) | [3] |
| Cinnamaldehyde | - | HDAC8 Inhibition Assay | Moderately active (Bioactivity score: -0.24) | [3] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Cinnamaldehyde | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 55 ± 9 µM | [4] |
| Cinnamaldehyde | TNF-α Production Inhibition | RAW 264.7 | 63 ± 9 µM | [4] |
| This compound | - | - | Data not available | - |
Table 3: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Cinnamaldehyde | DPPH Radical Scavenging | 95.38 µg/mL | [5] |
| This compound | DPPH Radical Scavenging | Significantly higher than cinnamaldehyde | [5] |
Table 4: Comparative Antimicrobial Activity
| Compound | Microorganism | MIC Value (µg/mL) | Reference |
| Cinnamaldehyde | β-haemolytic Streptococcus sp. | 315 ± 0 | [6] |
| Cinnamaldehyde | Pseudomonas aeruginosa | 441 ± 163 | [6] |
| Cinnamaldehyde | Staphylococcus aureus | ≥ 200 | [7] |
| Cinnamaldehyde | Escherichia coli | ≥ 200 | [8] |
| This compound | - | Data not available | - |
Signaling Pathways
The biological activities of this compound and cinnamaldehyde are mediated through their interaction with various cellular signaling pathways.
Cinnamaldehyde Signaling Pathways
Cinnamaldehyde has been shown to modulate a wide array of signaling pathways, contributing to its anticancer, anti-inflammatory, and other biological effects.
Caption: Cinnamaldehyde's modulation of key signaling pathways.
This compound Signaling Pathways
Research indicates that this compound also influences critical signaling cascades, particularly in the context of adipogenesis and vascular function.
Caption: this compound's influence on cellular signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Anticancer Activity
This assay determines the cytotoxic effects of the compounds on cancer cell lines.[9][10][11][12][13]
Caption: Experimental workflow for the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and cinnamaldehyde in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay is used to measure the antioxidant capacity of the compounds.[5][14][15][16][17][18]
Caption: Experimental workflow for the DPPH assay.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare various concentrations of this compound and cinnamaldehyde in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Nitric Oxide (NO) Scavenging Assay for Anti-inflammatory Activity
This assay evaluates the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator.[19][20][21][22][23]
Caption: Experimental workflow for the NO scavenging assay.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound or cinnamaldehyde for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide production and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation and Absorbance Reading: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite in the supernatant is determined from a sodium nitrite standard curve. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.[24][25][26][27][28]
Caption: Experimental workflow for MIC determination.
Protocol:
-
Preparation of Compounds: Prepare a stock solution of this compound and cinnamaldehyde. Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours (for bacteria) or longer for fungi.
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This comparative analysis reveals that both this compound and cinnamaldehyde possess a range of valuable biological activities. Cinnamaldehyde generally exhibits more potent anticancer and antimicrobial effects, as evidenced by lower IC50 and MIC values in several studies. Its ability to modulate multiple signaling pathways, including PI3K/Akt, MAPK, and NF-κB, underscores its potential as a multi-target therapeutic agent.
This compound, while showing less potent anticancer activity in some assays, demonstrates significant antioxidant capacity and unique effects on pathways like AMPKα and ERK1/2, suggesting its potential in metabolic and vascular health. The synergistic anti-inflammatory effects observed when this compound is combined with cinnamaldehyde highlight the potential for using these compounds in combination therapies.
The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to further explore the mechanisms of action and therapeutic potential of these two important natural compounds. Future research should focus on in vivo studies to validate these in vitro findings and to investigate the bioavailability and safety profiles of this compound and cinnamaldehyde for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cinnamaldehyde, Cinnamic Acid, and this compound, the Bioactives of Cinnamomum cassia Exhibit HDAC8 Inhibitory Activity: An In vitro and In silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 16. marinebiology.pt [marinebiology.pt]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. mjas.analis.com.my [mjas.analis.com.my]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]
- 23. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
Cinnamyl Alcohol: A Comparative Guide to its Anti-Adipogenic Mechanism In Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anti-adipogenic effects of cinnamyl alcohol and its structural analog, cinnamaldehyde. The information presented is supported by experimental data from studies on 3T3-L1 preadipocytes, a well-established cell line model for studying adipogenesis.
Comparative Efficacy in Inhibiting Adipogenesis
This compound has been shown to effectively inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes. Its efficacy is comparable to, and in some aspects distinct from, other cinnamon-derived compounds like cinnamaldehyde.
Table 1: Comparative Effects on Lipid Accumulation
| Compound | Concentration | Cell Line | % Reduction in Lipid Accumulation | Reference |
| This compound | 5 µg/mL | 3T3-L1 | Significant Inhibition | [1][2] |
| This compound | 10 µg/mL | 3T3-L1 | Significant Inhibition | [1][2] |
| This compound | 6.25–25 μM | 3T3-L1 | Concentration-dependent inhibition | [3][4][5] |
| Cinnamaldehyde | 30 μM | 3T3-L1 | ~38% | [6][7][8] |
| Cinnamyl Isobutyrate | 30 μM | 3T3-L1 | ~21% | [2][6] |
Table 2: Comparative Effects on Adipogenic Gene and Protein Expression
| Compound | Concentration | Target Gene/Protein | Effect | Reference |
| This compound | 5 µg/mL & 10 µg/mL | PPARγ, C/EBPα, SREBP-1c, FAS | Significantly Attenuated Expression | [1][2] |
| This compound | 25 μM | PPARγ, C/EBPα, FABP4, Adiponectin, FAS | Downregulated Expression | [3][4] |
| Cinnamaldehyde | 10-40 μM | PPARγ, C/EBPα, SREBP1 | Downregulated Expression | [9][10][11] |
Mechanistic Insights: Signaling Pathways
This compound exerts its anti-adipogenic effects by modulating key signaling pathways involved in adipocyte differentiation. A primary mechanism is the arrest of the cell cycle during the initial phase of adipogenesis, known as mitotic clonal expansion (MCE).[3][5]
-
Cell Cycle Arrest: this compound arrests the cell cycle in the G0/G1 phase, thereby inhibiting the proliferation of preadipocytes, a critical step for differentiation.[3][5] This is achieved by downregulating the expression of cell cycle markers such as cyclin D1, CDK6, cyclin E1, CDK2, and cyclin B1.[3][12]
-
Upstream Signaling: this compound influences upstream signaling pathways by:
Cinnamaldehyde shares some mechanistic similarities, as it also downregulates PPARγ and activates the AMPK pathway to inhibit adipogenesis.[9][10][11]
Caption: Signaling pathway of this compound's anti-adipogenic effect.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the anti-adipogenic effects of this compound in vitro.
3T3-L1 Preadipocyte Differentiation
This protocol describes the standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[4][13][14]
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a culture plate and grow to confluence in DMEM supplemented with 10% bovine calf serum.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with a differentiation medium containing DMEM, 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) (MDI). Test compounds (e.g., this compound) are added at this stage.
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS. Change the medium every two days until the cells are harvested for analysis (typically day 8 or 10).
Caption: General workflow for in vitro adipogenesis experiments.
Oil Red O Staining for Lipid Accumulation
This method is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.[15][16][17][18]
-
Fixation: Wash the differentiated 3T3-L1 cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.
-
Washing: Wash the cells with water and then with 60% isopropanol (B130326).
-
Staining: Stain the cells with a freshly prepared Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted 6:4 with water) for 10-15 minutes at room temperature.
-
Washing: Wash the cells thoroughly with water to remove excess stain.
-
Quantification: For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance at approximately 510 nm.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression levels of key adipogenic marker genes.[19][20][21]
-
RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Perform the qPCR reaction using the synthesized cDNA, gene-specific primers for target genes (e.g., Pparg, Cebpa, Fabp4), and a suitable qPCR master mix.
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., Gapdh) and calculate the relative fold change in gene expression.
Western Blotting
Western blotting is used to detect and quantify the protein levels of adipogenic markers.[22][23][24]
-
Protein Extraction: Lyse the cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., PPARγ, C/EBPα). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. worldscientific.com [worldscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle [mdpi.com]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TRPA1 Agonist Cinnamaldehyde Decreases Adipogenesis in 3T3-L1 Cells More Potently than the Non-agonist Structural Analog Cinnamyl Isobutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. Cinnamaldehyde prevents adipocyte differentiation and adipogenesis via regulation of peroxisome proliferator-activated receptor-γ (PPARγ) and AMP-activated protein kinase (AMPK) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Prolonged Induction Activates Cebpα Independent Adipogenesis in NIH/3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Induction of beige‐like adipocyte markers and functions in 3T3‐L1 cells by Clk1 and PKCβII inhibitory molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Peroxisome Proliferator-Activated Receptor γ and C/EBPα Synergistically Activate Key Metabolic Adipocyte Genes by Assisted Loading - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Selective Cinnamyl Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of cinnamyl alcohol to cinnamaldehyde (B126680) is a critical transformation in the synthesis of fine chemicals, fragrances, and pharmaceuticals. The efficiency of this process hinges on the choice of catalyst, which dictates the conversion of the alcohol and the selectivity towards the desired aldehyde product, minimizing the formation of byproducts such as cinnamic acid or over-oxidation products. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The performance of different catalysts for the selective oxidation of this compound is summarized below. The data highlights the conversion of this compound and the selectivity towards cinnamaldehyde under optimized reaction conditions for each catalytic system.
| Catalyst | Support | Oxidant | Temp. (°C) | Time | Conversion (%) | Selectivity (%) | Reference |
| Ag-Co | Functionalized Multi-Walled Carbon Nanotubes (FCNTs) | O₂ (1 atm) | 75 | 80 min | 90 | 99 | [1][2] |
| Au-Pd (0.75:0.25 wt%) | TiO₂ | O₂ (3 bar) | 120 | 4 h | ~96 | 80 | [3] |
| Pt-Bi (5%:5% wt%) | Activated Carbon | H₂O₂ | 60 | 2 h | 34 (in water), 63 (in toluene) | 84 (in toluene) | |
| MnO₂ | None (activated) | - | Room Temp. | 2 h | - | High | [4] |
| MnO₂ | TiO₂-ZrO₂ | - | 70 | 10 min | - | High | [5] |
Note: Direct comparison of MnO₂ performance is challenging as studies often focus on qualitative outcomes or different substrates under varied conditions. However, it is widely recognized as a mild and selective oxidant for allylic alcohols.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Ag-Co/FCNTs Catalyzed Oxidation[1][7]
-
Catalyst Preparation: Silver-cobalt bimetallic nanoparticles supported on functionalized multi-walled carbon nanotubes (Ag-Co/S) are synthesized via a co-precipitation method.
-
Reaction Setup: A solution of this compound (1 mmol) in ethanol (B145695) (10 mL) is placed in a reactor.
-
Catalyst Addition: 25 mg of the Ag-Co/S catalyst is added to the solution.
-
Reaction Conditions: The reaction is carried out at 75°C for 80 minutes with a stirring speed of 750 rpm under a continuous flow of oxygen (1 atm).
-
Product Analysis: The conversion and selectivity are determined by gas chromatography (GC) analysis of the reaction mixture.
Au-Pd/TiO₂ Catalyzed Oxidation[3]
-
Catalyst Preparation: The Au-Pd/TiO₂ catalysts are prepared by sol-immobilisation.
-
Reaction Setup: A Radley reactor is charged with a solution of this compound (0.5 M) in toluene (B28343) (5 mL).
-
Catalyst Addition: 10 mg of the Au-Pd/TiO₂ catalyst is added to the reactor.
-
Reaction Conditions: The reactor is purged with oxygen and the reaction is conducted at 120°C under an oxygen atmosphere of 3 bar with a stirring rate of 1000 rpm for 4 hours.
-
Product Analysis: The product mixture is centrifuged to separate the catalyst, and the supernatant is analyzed by GC.
Pt-Bi/C Catalyzed Oxidation[4]
-
Catalyst Preparation: Platinum-bismuth bimetallic catalysts supported on activated carbon are prepared using a colloidal method.
-
Reaction Setup: A 3-necked flask equipped with a condenser and a dropping funnel is charged with this compound (0.013 mol), 20 mL of de-ionized water or toluene, and 0.2 g of the Pt-Bi/C catalyst.
-
Reaction Conditions: The mixture is refluxed at 60°C with continuous stirring. An aqueous solution of H₂O₂ (0.015 moles, 30%) is added dropwise over a period of 2 hours.
-
Product Analysis: The reaction products are analyzed by GC to determine conversion and selectivity.
MnO₂ Mediated Oxidation[5]
-
Oxidant: Activated manganese dioxide is used as the oxidant.
-
Reaction Setup: The alcohol substrate is dissolved in a suitable solvent such as dichloromethane.
-
Oxidant Addition: A stoichiometric excess of activated MnO₂ is added to the solution.
-
Reaction Conditions: The reaction is typically stirred at room temperature for a specified duration (e.g., 2 hours).
-
Work-up: The solid MnO₂ and its reduced form are removed by filtration, and the product is isolated from the filtrate.
Visualizing the Process
To better understand the experimental workflow and the catalytic pathways, the following diagrams are provided.
Caption: Experimental workflow for catalyst performance evaluation.
The selective oxidation of this compound can proceed through different pathways, leading to various products. The desired pathway is the selective oxidation to cinnamaldehyde.
References
- 1. Selective Oxidation of this compound to Cinnamaldehyde over Functionalized Multi-Walled Carbon Nanotubes Supported Silver-Cobalt Nanoparticles [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Murine Local Lymph Node Assay (LLNA) for Cinnamyl Alcohol Sensitization Potency: A Comparative Guide
This guide provides a comprehensive overview of the murine local lymph node assay (LLNA) for assessing the skin sensitization potency of cinnamyl alcohol. It includes comparative data on its potency, details of the experimental protocol, and a discussion of alternative methods, tailored for researchers, scientists, and drug development professionals.
This compound Sensitization Potency: LLNA Data
This compound is recognized as a fragrance allergen that can cause allergic contact dermatitis.[1][2][3][4][5] Its sensitization potential is attributed to its activation through autoxidation or metabolic processes, as it lacks intrinsic reactivity.[1][2][3][4] The murine local lymph node assay (LLNA) is a standard in vivo method for quantifying the sensitization potential of chemicals.[6][7][8][9] The potency is typically expressed as the EC3 value, which is the concentration of a substance required to produce a three-fold increase in lymphocyte proliferation in the draining lymph nodes compared to controls.[8][9][10]
This compound is considered a weak skin sensitizer (B1316253) based on LLNA data, with reported EC3 values ranging from 17.9% to 21%.[10] However, its potency can be significantly influenced by oxidation. Aerial oxidation of this compound can lead to the formation of more potent sensitizers like cinnamaldehyde (B126680) and epoxy this compound, drastically lowering the EC3 value.[5][10]
| Substance | Vehicle | EC3 Value (%) | Potency Classification | Reference |
| This compound | Acetone (B3395972)/Olive Oil (4:1) | 17.9 | Weak | Ulker et al., 2014[10] |
| This compound | Acetone/Olive Oil (4:1) | 20.1 | Weak | Karlberg et al., 2013[10] |
| This compound (after 2 weeks of aerial oxidation) | Not Specified | 4.9 | Moderate | Karlberg et al., 2013[10] |
| Cinnamaldehyde | Not Specified | 0.75 | Strong | Niklasson et al., 2013; Niklasson et al., 2014[10] |
| Epoxy this compound | Not Specified | 0.58 | Strong | Niklasson et al., 2013; Niklasson et al., 2014[10] |
| p-hydroxy-cinnamic aldehyde | Acetone/Olive Oil (4:1) | Moderate | Moderate | [1][2][11] |
| p-hydroxy-cinnamic alcohol | Acetone/Olive Oil (16:1) | > 50 (Non-sensitizing) | Non-sensitizer | [1][2][11] |
Experimental Protocol: Murine Local Lymph Node Assay (LLNA)
The following is a generalized protocol for the LLNA based on OECD Guideline 429 and other cited literature.[11][12][13] Specific parameters may vary between studies.
1. Animals: Female CBA/J mice are typically used.[12]
2. Vehicle Selection: The test substance is dissolved in a suitable vehicle. A common vehicle for this compound is a 4:1 mixture of acetone and olive oil (AOO).[1][10][11] Other recommended vehicles include N,N-dimethylformamide, methyl ethyl ketone, propylene (B89431) glycol, and dimethyl sulfoxide.[12]
3. Dose Formulation: At least three concentrations of the test substance, plus a vehicle control and a positive control (e.g., hexyl cinnamic aldehyde), are prepared.[12]
4. Application:
-
Day 1-3: 25 µL of the test substance formulation or control is applied to the dorsal surface of each ear of the mice.[12]
5. Proliferation Measurement (Radiometric Method):
-
Day 6: Mice are injected intravenously with tritiated methyl thymidine (B127349) (³H-methyl thymidine).[12]
-
Five hours after injection, the mice are euthanized, and the auricular lymph nodes are excised.[12]
-
The lymph nodes are processed to create a single-cell suspension, and the incorporation of ³H-methyl thymidine is measured using a scintillation counter.
6. Data Analysis:
-
The proliferation is expressed as a Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group.[1][9][11]
-
A substance is classified as a sensitizer if the SI is ≥ 3 at one or more concentrations.[1][11][14]
-
The EC3 value is calculated by linear interpolation from the dose-response curve.[1][11]
Alternatives to the Murine LLNA
While the LLNA is a well-established method, there is a significant push towards non-animal alternatives for skin sensitization testing, in line with the "3Rs" (Replacement, Reduction, and Refinement) principle.[15][16][17] These alternative methods are often based on key events in the adverse outcome pathway (AOP) for skin sensitization.[6][7]
| Method Type | Method Name | Principle | Key Event Addressed |
| In Chemico | Direct Peptide Reactivity Assay (DPRA) | Measures the reactivity of a chemical with synthetic peptides containing cysteine or lysine, mimicking protein binding.[6] | KE1: Molecular Initiating Event (Covalent binding to skin proteins)[6] |
| In Vitro | KeratinoSens™ | A cell-based assay using a human keratinocyte cell line to measure the activation of the Keap1-Nrf2 antioxidant/electrophile response element (ARE)-dependent pathway.[6] | KE2: Keratinocyte Activation[6] |
| In Vitro | Human Cell Line Activation Test (h-CLAT) | Uses the THP-1 human monocytic leukemia cell line to measure the expression of cell surface markers (CD54 and CD86) associated with dendritic cell activation.[6][16] | KE3: Dendritic Cell Activation[6] |
| In Silico | Quantitative Structure-Activity Relationship (QSAR) models | Computational models that predict the sensitization potential of a chemical based on its structure.[16] | Hazard Prediction |
These alternative methods are often used in combination within Integrated Approaches to Testing and Assessment (IATA) or Defined Approaches (DAs) to provide a comprehensive assessment of sensitization potential without the use of animals.[6][7]
Visualizing the Skin Sensitization Pathway
The following diagram illustrates the Adverse Outcome Pathway (AOP) for skin sensitization, a conceptual framework that links the molecular initiating event to the adverse outcome.
Caption: Adverse Outcome Pathway for Skin Sensitization.
Experimental Workflow: Murine LLNA
The following diagram outlines the typical workflow for the murine Local Lymph Node Assay.
Caption: Murine Local Lymph Node Assay (LLNA) Workflow.
References
- 1. Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound oxidizes rapidly upon air exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Application of Defined Approaches for Skin Sensitization to Agrochemical Products [frontiersin.org]
- 7. Alternative Methods for Skin-Sensitization Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ftp.cdc.gov [ftp.cdc.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. Frontiers | Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites [frontiersin.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. iivs.org [iivs.org]
- 16. Perspectives on Non-Animal Alternatives for Assessing Sensitization Potential in Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of the Sensitizing Potency of Cinnamyl Alcohol and Its Oxidation Products
For Immediate Release
A detailed comparison of the skin sensitizing potential of cinnamyl alcohol and its primary oxidation products—cinnamaldehyde (B126680), cinnamic acid, and epoxy this compound—reveals significant differences in their biological activity. This guide synthesizes quantitative data from key in vivo and in vitro assays, outlines detailed experimental protocols, and visualizes the underlying molecular pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.
This compound, a common fragrance ingredient, is known to be a prohapten, a substance that becomes a sensitizer (B1316253) after metabolic activation or air oxidation. Its oxidation products are the primary drivers of its allergenic potential. Understanding the relative sensitizing potency of these derivatives is crucial for accurate risk assessment and the development of safer consumer products.
Quantitative Assessment of Sensitizing Potency
The sensitizing potential of this compound and its oxidation products has been evaluated using a battery of internationally recognized assays. The data from the murine Local Lymph Node Assay (LLNA), the Direct Peptide Reactivity Assay (DPRA), and the KeratinoSens™ assay are summarized below.
| Compound | LLNA (EC3 value) | DPRA (% Cysteine Depletion) | DPRA (% Lysine (B10760008) Depletion) | KeratinoSens™ (EC1.5 value) | Potency Classification |
| This compound | 13% - 20.1%[1][2] | Low/Negligible | Low/Negligible | 119 µM[3] | Weak/Prohapten |
| Cinnamaldehyde | 0.75% - 2.4%[4][5][6] | High (e.g., ~97%)[7] | Moderate (e.g., ~35%)[7] | ~10 µM | Strong |
| Cinnamic Acid | > 50% (Non-sensitizer) | Not Available (Expected Low) | Not Available (Expected Low) | Not Available (Expected Negative) | Non-sensitizer |
| Epoxy this compound | 0.58%[2] | Not Available | Not Available | Not Available | Strong |
Note: EC3 and EC1.5 values represent the concentration required to produce a threefold (LLNA) or 1.5-fold (KeratinoSens™) increase in a measured response, respectively. Lower values indicate higher potency. DPRA data for cinnamaldehyde can vary between studies, but consistently show high reactivity with cysteine.
Experimental Methodologies
The data presented above were generated using standardized and validated toxicological assays. The fundamental protocols for each are outlined below.
Murine Local Lymph Node Assay (LLNA)
The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following topical application of a test substance. An increased proliferation, measured by the incorporation of a radiolabeled marker, indicates a sensitizing potential.
Protocol according to OECD TG 429:
-
Animal Model: Typically, CBA/Ca or CBA/J strain mice are used.
-
Dose Formulation: The test substance is dissolved in a suitable vehicle, often acetone/olive oil (4:1). A minimum of three concentrations are prepared, along with a vehicle control and a positive control (e.g., hexyl cinnamal).
-
Application: For three consecutive days, 25 µL of the test substance formulation is applied to the dorsal surface of each ear of the mice (4-5 animals per group).
-
Proliferation Measurement: On day 6, mice are injected intravenously with 3H-methyl thymidine (B127349). Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
Data Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured using a β-scintillation counter. The proliferation is expressed as a Stimulation Index (SI), which is the ratio of thymidine incorporation in the test group to that in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value is calculated by interpolating the concentration that would induce an SI of 3.[2][8][9][10][11][12]
Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine. This assay models the molecular initiating event of skin sensitization, which is the covalent binding of a chemical (hapten) to skin proteins.[13]
Protocol according to OECD TG 442C:
-
Peptide Solutions: Synthetic heptapeptides containing either a central cysteine or lysine residue are prepared in appropriate buffers.
-
Incubation: The test chemical is incubated with each peptide solution for 24 hours at 25°C. The molar ratio of chemical to peptide is typically 1:10 for cysteine and 1:50 for lysine.
-
Analysis: Following incubation, the concentration of the remaining (non-depleted) peptide is determined by high-performance liquid chromatography (HPLC) with UV detection.
-
Data Analysis: The percentage of peptide depletion is calculated for both cysteine and lysine. The mean depletion is used to classify the substance into one of four reactivity classes: minimal, low, moderate, or high. This classification is then used to predict the sensitizing potential.[11][13]
KeratinoSens™ Assay
The KeratinoSens™ assay is an in vitro method that uses a human keratinocyte cell line (HaCaT) to measure the activation of the Keap1-Nrf2-ARE signaling pathway. This pathway is a key cellular defense mechanism against oxidative and electrophilic stress, and its activation is a characteristic response to skin sensitizers.
Protocol according to OECD TG 442D:
-
Cell Culture: The genetically modified KeratinoSens™ cells, which contain a luciferase reporter gene under the control of the Antioxidant Response Element (ARE), are cultured in 96-well plates.
-
Exposure: The cells are exposed to a range of concentrations of the test substance for 48 hours.
-
Luciferase Assay: After exposure, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT) is performed to ensure that the luciferase induction is not a result of cellular toxicity.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to vehicle-treated controls. A substance is classified as a sensitizer if it induces a statistically significant luciferase expression of 1.5-fold or greater at a non-cytotoxic concentration. The EC1.5 value, the concentration at which a 1.5-fold induction is observed, is determined.[3]
Signaling Pathways and Experimental Workflows
The biological and chemical processes underlying skin sensitization and the assays used to measure it can be visualized to better understand their relationships.
Caption: A simplified diagram of the Adverse Outcome Pathway for skin sensitization.
References
- 1. Evaluation of a High-Throughput Peptide Reactivity Format Assay for Assessment of the Skin Sensitization Potential of Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylation of proximal cysteine-lysine pairs by alcohol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Skin Sensitisation: the KeratinoSen assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 5. Selective Oxidation of this compound to Cinnamaldehyde over Functionalized Multi-Walled Carbon Nanotubes Supported Silver-Cobalt Nanoparticles | MDPI [mdpi.com]
- 6. daikinchemicals.com [daikinchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites [frontiersin.org]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. shimadzu.com [shimadzu.com]
- 13. academic.oup.com [academic.oup.com]
Comparative Analysis of Cinnamyl Alcohol Metabolite Cross-Reactivity in Skin Sensitization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skin sensitization potential of cinnamyl alcohol and its primary metabolites. The information presented is supported by experimental data from murine Local Lymph Node Assay (LLNA) studies and in vitro metabolism models, offering valuable insights for safety assessment and the development of less sensitizing alternatives.
This compound is a well-documented fragrance allergen that acts as a prohapten, requiring metabolic activation or autoxidation to form reactive species that can elicit an allergic contact dermatitis response. While historically, cinnamaldehyde (B126680) was considered the primary sensitizing metabolite, recent studies have elucidated a more complex metabolic profile, revealing the significant role of other metabolites in the sensitization process. Understanding the cross-reactivity and relative sensitizing potency of these metabolites is crucial for accurate risk assessment.
Quantitative Comparison of Sensitizing Potency
The murine Local Lymph Node Assay (LLNA) is a standard method for assessing the skin sensitization potential of chemicals. The assay measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test substance. The results are expressed as the Estimated Concentration to produce a three-fold increase in lymphocyte proliferation (EC3), with lower EC3 values indicating a stronger sensitizing potential.
The following table summarizes the LLNA data for this compound and its key metabolites.
| Compound | CAS Number | LLNA EC3 Value (%) | Sensitization Potency |
| This compound | 104-54-1 | 13 - 21 | Weak |
| Cinnamaldehyde | 104-55-2 | 0.75 | Strong |
| Epoxy this compound | 0.58 | Strong | |
| p-Hydroxy this compound | >27 | Non-sensitizer | |
| p-Hydroxy Cinnamaldehyde | 6.1 | Moderate |
Note: EC3 values can vary slightly between studies due to differences in vehicle and protocol. The data presented represents a consensus from multiple sources.
Metabolic Pathways and Cross-Reactivity
This compound can be metabolized in the skin through several pathways, leading to the formation of various reactive and non-reactive compounds. Additionally, it can undergo autoxidation upon exposure to air, generating some of the same sensitizing metabolites.
Metabolic Activation Pathways
Caption: Metabolic activation pathways of this compound in the skin.
Clinical and experimental data indicate a high frequency of co-reactivity between this compound and cinnamaldehyde. However, a notable proportion of individuals sensitized to this compound do not react to cinnamaldehyde, suggesting that other metabolites, such as epoxy this compound, play a crucial role in inducing sensitization.[1][2] The strong sensitizing potential of epoxy this compound, as demonstrated by its low EC3 value, supports this hypothesis.[3] In contrast, hydroxylation of this compound and cinnamaldehyde appears to be a detoxification pathway, resulting in metabolites with significantly reduced or no sensitizing capacity.[2]
Experimental Protocols
Murine Local Lymph Node Assay (LLNA)
The LLNA is performed to determine the sensitization potential of a test substance by measuring lymphocyte proliferation in the auricular lymph nodes.
Workflow:
Caption: Workflow of the murine Local Lymph Node Assay (LLNA).
Protocol Details:
-
Animals: Female CBA/J mice are typically used.
-
Test Substance Preparation: The test substance is dissolved in a suitable vehicle, often acetone (B3395972) and olive oil (4:1 v/v). A vehicle control and a positive control (e.g., hexyl cinnamal) are included.
-
Application: 25 µL of the test substance, vehicle control, or positive control is applied to the dorsum of each ear for three consecutive days.
-
Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine (B127349). Five hours later, the animals are euthanized, and the auricular lymph nodes are excised.
-
Sample Processing: A single-cell suspension of the lymph node cells is prepared. The cells are then washed, and the DNA is precipitated.
-
Data Analysis: The incorporation of ³H-methyl thymidine is measured using a scintillation counter. The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive response. The EC3 value is calculated by linear interpolation of the concentration-response curve.
In Vitro Metabolism using Reconstructed Human Epidermis (RHE)
RHE models provide a valuable tool for studying the metabolism of topically applied substances in a system that closely mimics human skin.
Protocol Outline:
-
RHE Model Culture: Commercially available RHE models are cultured at the air-liquid interface according to the manufacturer's instructions.
-
Test Substance Application: A known concentration of the test substance (e.g., this compound) is topically applied to the surface of the RHE.
-
Incubation: The RHE models are incubated for a specified period (e.g., 24 hours) to allow for metabolism to occur.
-
Metabolite Extraction: The culture medium and the RHE tissue are collected separately. Metabolites are extracted from both fractions using appropriate solvents.
-
Metabolite Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify the parent compound and its metabolites.
Skin Sensitization Signaling Pathway
The process of skin sensitization is a complex immunological cascade initiated by the binding of a hapten (a reactive small molecule) to skin proteins. This hapten-protein complex is then recognized by antigen-presenting cells, leading to the activation and proliferation of T-cells.
Caption: Key events in the skin sensitization signaling pathway.
The initial molecular event is the covalent binding of the electrophilic metabolite to nucleophilic residues on skin proteins, a process known as haptenation. This modified protein is then recognized and processed by Langerhans cells, which are dendritic cells residing in the epidermis. The Langerhans cells migrate to the local lymph nodes, where they present the haptenated peptide to naive T-cells. This leads to the clonal expansion of hapten-specific T-cells, resulting in sensitization. Upon subsequent exposure to the same or a cross-reactive hapten, these memory T-cells are rapidly activated, leading to the clinical manifestations of allergic contact dermatitis.
References
A Researcher's Guide to the Validation of Cinnamyl Alcohol Dehydrogenase (CAD) Activity in Plant Extracts
For researchers, scientists, and drug development professionals, the accurate measurement of cinnamyl alcohol dehydrogenase (CAD) activity is crucial for understanding lignin (B12514952) biosynthesis and its implications in plant development, disease resistance, and biofuel production. This guide provides a comprehensive comparison of common methods used to validate CAD activity in plant extracts, supported by experimental data and detailed protocols.
This compound dehydrogenase (EC 1.1.1.195) is a key enzyme in the phenylpropanoid pathway, catalyzing the final step in the biosynthesis of monolignols, the primary precursors of lignin. The validation of its activity is fundamental for studies aiming to manipulate lignin content and composition for various applications. This guide compares three prevalent methods for assessing CAD activity: spectrophotometry, high-performance liquid chromatography (HPLC), and native polyacrylamide gel electrophoresis (PAGE) with activity staining.
Comparative Analysis of CAD Activity Validation Methods
The choice of method for validating CAD activity depends on several factors, including the required sensitivity, specificity, throughput, and available equipment. The following table summarizes the key characteristics of the most common techniques.
| Parameter | Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Native PAGE with Activity Staining |
| Principle | Measures the change in absorbance of NAD(P)H at 340 nm as it is consumed during the reduction of a cinnamaldehyde (B126680) substrate.[1][2][3] | Separates and quantifies the substrate (cinnamaldehyde) and/or the product (this compound) of the enzymatic reaction.[4][5][6][7] | Separates native CAD isozymes by electrophoresis, followed by in-gel staining to visualize bands of activity.[8][9] |
| Quantification | Quantitative | Quantitative | Qualitative to Semi-Quantitative |
| Sensitivity | Moderate | High[10] | Moderate to High |
| Specificity | Can be affected by other NAD(P)H-dependent dehydrogenases in the crude extract.[3] | High, as it separates the target analyte from other compounds in the extract.[11] | High for visualizing isozymes, but may not distinguish between isoforms with similar electrophoretic mobility. |
| Throughput | High, suitable for microplate readers.[12] | Low to Medium, dependent on run time per sample. | Low to Medium, dependent on the number of gels run simultaneously. |
| Cost | Low (requires a spectrophotometer).[13] | High (requires an HPLC system, columns, and solvents). | Low to Moderate (requires electrophoresis equipment and reagents). |
| Advantages | Simple, rapid, and cost-effective.[13][14] | Highly specific and sensitive, can distinguish between different substrates and products.[4][10][15] | Allows for the visualization of different CAD isozymes. |
| Disadvantages | Prone to interference from other enzymes and compounds in crude extracts.[3][14] | Lower throughput, more expensive, and requires more complex sample preparation.[16] | Not fully quantitative, and resolution may be an issue for complex isozyme profiles.[17] |
Experimental Protocols
Spectrophotometric Assay for CAD Activity
This protocol is a widely used method for the quantitative determination of CAD activity by monitoring the consumption of NADPH.
Materials:
-
Plant extract containing CAD
-
100 mM Tris-HCl buffer, pH 8.8
-
10 mM Cinnamaldehyde (or other cinnamaldehyde substrate) dissolved in ethanol
-
2.5 mM NADPH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing 850 µL of Tris-HCl buffer, 50 µL of plant extract, and 50 µL of NADPH solution in a 1 mL cuvette.
-
Incubate the mixture at 30°C for 3 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the cinnamaldehyde substrate solution and mix immediately.
-
Monitor the decrease in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.
-
The rate of NADPH oxidation is proportional to the CAD activity. The activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of NADPH at 340 nm being 6.22 mM⁻¹ cm⁻¹.[18]
HPLC-Based Assay for CAD Activity
This method provides a highly specific and sensitive quantification of the substrate and product of the CAD reaction.[4][5]
Materials:
-
Plant extract containing CAD
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate solution (e.g., 0.1 mM coniferaldehyde)
-
Cofactor solution (e.g., 0.5 mM NADPH)
-
Reaction termination solution (e.g., methanol (B129727) or an acidic solution)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, plant extract, and NADPH.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the cinnamaldehyde substrate.
-
At specific time points, take aliquots of the reaction mixture and stop the reaction by adding the termination solution.
-
Centrifuge the samples to pellet any precipitate.
-
Inject the supernatant into the HPLC system.
-
Separate the substrate and product using an appropriate gradient of solvents (e.g., methanol/water with acetic acid).
-
Detect the compounds by monitoring the absorbance at a suitable wavelength (e.g., 340 nm for coniferaldehyde).[4][5]
-
Quantify the amount of substrate consumed or product formed by comparing the peak areas to a standard curve.
Native PAGE with Activity Staining for CAD Isozymes
This method is used for the qualitative or semi-quantitative analysis of CAD isozymes.
Materials:
-
Plant extract containing CAD
-
Native polyacrylamide gel electrophoresis (PAGE) system
-
Staining solution containing:
-
Tris-HCl buffer, pH 8.0
-
This compound (or other alcohol substrate)
-
NADP⁺
-
Nitroblue tetrazolium (NBT)
-
Phenazine methosulfate (PMS)
-
Procedure:
-
Prepare a native polyacrylamide gel of a suitable percentage.
-
Load the plant extract samples into the wells of the gel.
-
Run the electrophoresis at a constant voltage in a cold room or with a cooling system until the dye front reaches the bottom of the gel.
-
After electrophoresis, incubate the gel in the staining solution in the dark at room temperature.
-
CAD activity will be visualized as dark blue formazan (B1609692) bands where the enzyme has reduced NADP⁺ to NADPH, which in turn reduces NBT.
-
The reaction can be stopped by washing the gel with water once the desired band intensity is reached.
Visualizing the Context: Lignin Biosynthesis and Experimental Workflow
To better understand the role of CAD and the experimental processes, the following diagrams have been generated.
References
- 1. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 2. ossila.com [ossila.com]
- 3. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 4. High performance liquid chromatography method for the determination of this compound dehydrogenase activity in soybean roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of this compound Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification and Characterization of this compound Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) [frontiersin.org]
- 8. uwmrf.org [uwmrf.org]
- 9. researchgate.net [researchgate.net]
- 10. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. High-performance liquid chromatography in enzymatic analysis. Opening lecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of HPLC & spectrophotometric methods for estimation of antiretroviral drug content in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labinsights.nl [labinsights.nl]
- 15. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Qualitative and Quantitative Assays for Detection and Characterization of Protein Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Comparative performance of batch vs continuous flow reactors for cinnamaldehyde hydrogenation
For researchers, scientists, and drug development professionals, the choice of reactor technology is critical in optimizing the selective hydrogenation of cinnamaldehyde (B126680), a key process in producing valuable chemicals for the fragrance, flavor, and pharmaceutical industries. This guide provides an objective comparison of batch and continuous flow reactors for this application, supported by experimental data and detailed protocols to aid in informed decision-making.
The selective hydrogenation of cinnamaldehyde to produce cinnamyl alcohol, hydrocinnamaldehyde, or hydrothis compound is a delicate process where reaction conditions significantly influence product distribution. The choice between a traditional batch reactor and a modern continuous flow system can have a profound impact on selectivity, productivity, and catalyst stability.
Performance Comparison: Batch vs. Continuous Flow
Continuous flow reactors have demonstrated significant advantages over traditional batch reactors for the hydrogenation of cinnamaldehyde, particularly in terms of selectivity and productivity.[1][2] A key finding highlights a six-fold improvement in selectivity towards the desired unsaturated alcohol, this compound, in a continuous flow tube reactor compared to a batch process where acetals were the main by-products.[1] This enhanced selectivity in flow reactors is attributed to the suppression of acid sites on the catalyst that are responsible for acetal (B89532) formation.[1]
Furthermore, process intensification in continuous flow systems can lead to a four-fold enhancement in this compound productivity.[3] This is partly due to the efficient removal of reactively-formed poisons from the catalyst surface, which can remain and cause deactivation in a batch reactor.[2]
Below is a summary of quantitative data from various studies comparing the performance of batch and continuous flow reactors for cinnamaldehyde hydrogenation.
| Parameter | Batch Reactor | Continuous Flow Reactor | Catalyst | Solvent | Temp. (°C) | Pressure (bar) | Source |
| Cinnamaldehyde Conversion (%) | ~100 | 98.8 | 12 wt% Pt/SiO2 | Isopropanol | 90 | 10 | [1] |
| This compound Selectivity (%) | Low (acetals main product) | 90.0 | 12 wt% Pt/SiO2 | Isopropanol | 90 | 10 | [1] |
| This compound Productivity (mmol·g cat⁻¹ in 7h) | ~19 | ~58 | 2 wt% Pt/SiO2 | Anisole | 90 | 5 | [2] |
| Hydrocinnamaldehyde Selectivity (%) | ~50 decreasing to ~42 | - | 2 wt% Pt/SiO2 | Anisole | 90 | 5 | [2] |
| Cinnamaldehyde Conversion (%) | 90.8 | - | Pt-Fe/Fe-NTA | - | 40 | - | [4] |
| This compound Selectivity (%) | 90.9 | - | Pt-Fe/Fe-NTA | - | 40 | - | [4] |
Reaction Pathways and Experimental Workflow
The hydrogenation of cinnamaldehyde can proceed through different pathways, leading to various products. The desired product often dictates the choice of catalyst and reaction conditions.
Caption: Workflow for comparing batch and continuous flow reactors.
The reaction itself involves the hydrogenation of the C=C and/or C=O bonds in the cinnamaldehyde molecule.
Caption: Cinnamaldehyde hydrogenation reaction pathways.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized procedures for both batch and continuous flow hydrogenation of cinnamaldehyde based on published studies.
Batch Reactor Hydrogenation
A typical batch hydrogenation experiment is conducted in a stainless steel autoclave.
-
Catalyst Preparation and Reduction: The catalyst (e.g., 0.1 g of Pt/SiO₂) is dispersed in a solvent (e.g., 90 mL of isopropanol) within the autoclave.[1] The catalyst is then reduced in situ under a hydrogen atmosphere at a specific temperature (e.g., 90 °C) for a set time (e.g., 15 minutes).[1]
-
Reactant Introduction: A solution of cinnamaldehyde (e.g., 10 mL of a 1.0 M solution) containing an internal standard (e.g., 0.1 M tetradecane) is added to the reactor.[1]
-
Reaction Conditions: The reactor is pressurized with hydrogen to the desired pressure (e.g., 10 bar) and maintained at the reaction temperature (e.g., 90 °C) with vigorous stirring (e.g., 1200 rpm).[1]
-
Sampling and Analysis: Liquid samples are taken periodically from the reactor and analyzed by gas chromatography (GC) to determine the conversion of cinnamaldehyde and the selectivity towards different products.[1]
Continuous Flow Reactor Hydrogenation
Continuous flow experiments are often carried out in packed-bed or wall-coated tube reactors.
-
Reactor Setup: The continuous flow reactor system (e.g., Uniqsis FlowSyn) is assembled with a column containing the catalyst (e.g., 200 mg of Pt/SiO₂).[2] The system is heated to the desired reaction temperature (e.g., 90 °C).[2]
-
Reagent Streams: A solution of cinnamaldehyde in a suitable solvent (e.g., 84 mM in anisole) and a stream of hydrogen gas are continuously fed into the reactor at controlled flow rates (e.g., liquid flow at 0.11 cm³/min and hydrogen at 40 cm³/min).[2]
-
Pressure Control: The system pressure is maintained at the desired level (e.g., 5 bar H₂) using a back-pressure regulator.[2]
-
Steady-State Operation and Analysis: The reaction is allowed to reach a steady state, after which the output stream is collected and analyzed (e.g., by GC) to determine the single-pass yield and product distribution.[3]
Conclusion
The choice between batch and continuous flow reactors for cinnamaldehyde hydrogenation depends on the specific goals of the research or production process. While batch reactors offer simplicity for small-scale synthesis and catalyst screening, continuous flow systems provide significant advantages in terms of selectivity, productivity, and catalyst longevity, making them a superior choice for process optimization and larger-scale production. The provided data and protocols serve as a valuable resource for researchers aiming to harness the benefits of either technology for the selective hydrogenation of cinnamaldehyde.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Platinum-catalysed cinnamaldehyde hydrogenation in continuous flow - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Enhanced Chemoselective Hydrogenation of Cinnamaldehyde via Pt-Fe/Fe-NTA Nanocatalysts Under Low Temperature - ProQuest [proquest.com]
Bioactivation of Cinnamyl Alcohol in Reconstructed Human Epidermis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivation of cinnamyl alcohol, a common fragrance ingredient and known skin sensitizer (B1316253), within reconstructed human epidermis (RHE) models. Historically, the prevailing theory held that this compound, a prohapten, is metabolized to the reactive hapten cinnamaldehyde (B126680), which then elicits an allergic response. However, recent studies utilizing advanced analytical techniques in RHE models challenge this traditional view, proposing alternative bioactivation pathways. This guide summarizes key experimental findings, compares the methodologies employed, and offers detailed protocols for researchers in the field.
Comparative Analysis of this compound Bioactivation Pathways
The understanding of how this compound becomes a skin sensitizer has evolved. The classical pathway involving oxidation to cinnamaldehyde is now considered incomplete, with newer evidence from RHE models pointing towards alternative metabolic routes.
Traditional Bioactivation Pathway: This long-held hypothesis suggests that alcohol dehydrogenases (ADHs) present in the skin oxidize this compound to cinnamaldehyde. Cinnamaldehyde, being a reactive electrophile, can then bind to skin proteins, initiating an immune response.
Alternative Bioactivation Pathways: Recent investigations using RHE models have provided evidence for other metabolic routes. One key study using high-resolution magic angle spinning nuclear magnetic resonance (HRMAS NMR) did not detect the formation of cinnamaldehyde from this compound.[1][2] Instead, the formation of an epoxy-alcohol and an allylic sulfate (B86663) were suggested as potential reactive electrophiles.[1][2][3] Another study employing liquid chromatography-mass spectrometry (LC-MS) identified two previously unknown metabolites: p-hydroxy-cinnamic alcohol (pOH-cinnamic alcohol) and p-hydroxy-cinnamic aldehyde (pOH-cinnamic aldehyde).[4] The latter was identified as a moderate sensitizer.[4][5] Furthermore, the formation of a dioxolan derivative has also been reported.[5] These findings suggest that this compound may induce skin sensitization through multiple pathways, independent of cinnamaldehyde formation.[1][3]
Quantitative Analysis of this compound and its Metabolites in RHE Models
The following table summarizes the quantitative findings from a study that utilized a targeted LC-MS method to measure the concentrations of this compound and its metabolites in SkinEthic™ RHE models treated with a 50 mM solution of this compound over 24 hours.
| Compound | 2 hours (µM) | 4 hours (µM) | 6 hours (µM) | 24 hours (µM) |
| This compound | >100 | >100 | >100 | ~80 |
| Cinnamic Aldehyde | ~1.5 | ~2.0 | ~2.5 | ~1.0 |
| Cinnamic Acid | ~2.0 | ~3.5 | ~5.0 | ~10.0 |
| pOH-Cinnamic Aldehyde | Not Detected | Not Detected | ~0.01 | ~0.02 |
| Epoxy Cinnamic Alcohol | ~0.05 | ~0.08 | ~0.1 | ~0.05 |
Data adapted from Ndreu et al. (2024).[4]
It is noteworthy that in this study, the levels of cinnamaldehyde were significantly lower than those of cinnamic acid, suggesting a rapid further metabolism of any formed aldehyde. The newly identified metabolite, pOH-cinnamic aldehyde, was found at very low concentrations.
Experimental Protocols
This section details the methodologies for investigating the bioactivation of this compound in RHE models, drawing from established research protocols.
Reconstructed Human Epidermis (RHE) Model Culture and Treatment
-
RHE Model: The SkinEthic™ RHE model is a commonly used system.[4][5][6][7] Upon receipt, the tissue inserts are transferred to 6-well plates containing maintenance medium and equilibrated overnight at 37°C and 5% CO2.
-
Test Substance Preparation: this compound is typically dissolved in a suitable solvent, such as acetone (B3395972) or DMSO, to the desired concentration (e.g., 0.4 M in acetone or 5-50 mM in DMSO).[1][4]
-
Topical Application: A small volume (e.g., 2-30 µL) of the test substance solution is applied topically to the stratum corneum of the RHE tissue.[1][4] Control tissues are treated with the vehicle alone.
-
Incubation: The treated tissues are incubated for various time points (e.g., 1, 2, 4, 6, 8, 24 hours) at 37°C and 5% CO2.[1][4]
Metabolite Extraction and Analysis
A. High-Resolution Magic Angle Spinning Nuclear Magnetic Resonance (HRMAS NMR)
-
Sample Preparation: Following incubation, the RHE tissue is rinsed with phosphate-buffered saline (PBS), cut out from its insert, and placed into a 4 mm HRMAS NMR rotor.
-
NMR Analysis: 1D and 2D NMR spectra are acquired to identify and characterize the metabolites formed in situ. The use of 13C-labeled this compound can aid in tracking the metabolic fate of the parent compound.[1]
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Extraction: The RHE tissue and the underlying culture medium are collected separately. The tissue is homogenized or subjected to solvent extraction (e.g., with acetonitrile (B52724) or methanol) to extract the metabolites. The medium may also be analyzed directly or after a protein precipitation step.
-
LC-MS Analysis: The extracts are analyzed using a targeted multiple reaction monitoring (MRM) method for known metabolites or a non-targeted high-resolution MS method to identify novel metabolites.[4][5]
Assessment of Skin Sensitization Potential
While the primary focus of the cited studies was on metabolite identification, standard assays can be employed to assess the sensitizing potential of this compound and its metabolites in RHE models.
-
Cell Viability Assay (MTT Assay): To determine the cytotoxicity of the test compounds, cell viability is assessed by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cytokine Analysis (ELISA): The release of pro-inflammatory cytokines, such as IL-1α, from the RHE models can be quantified using an enzyme-linked immunosorbent assay (ELISA) on the culture medium.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the key bioactivation pathways of this compound and a typical experimental workflow.
Conclusion
The use of reconstructed human epidermis models has significantly advanced our understanding of the bioactivation of this compound, a key fragrance allergen. The evidence now strongly suggests that the traditional pathway of oxidation to cinnamaldehyde is not the sole, and perhaps not even the primary, route to skin sensitization. Instead, a more complex picture is emerging, involving multiple metabolites such as epoxy-alcohols, allylic sulfates, and hydroxylated derivatives, all of which may contribute to the sensitizing potential of this compound. For professionals in research and drug development, it is crucial to consider these alternative bioactivation pathways when assessing the skin sensitization risk of new and existing compounds. The experimental protocols and analytical methods detailed in this guide provide a robust framework for further investigation into the cutaneous metabolism of xenobiotics.
References
- 1. Frontiers | Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mnms-platform.com [mnms-platform.com]
- 7. Frontiers | Comprehensive Analysis of Endogenous Volatile Compounds, Transcriptome, and Enzyme Activity Reveals PmCAD1 Involved in this compound Synthesis in Prunus mume [frontiersin.org]
A Comparative Toxicological and Dermatological Assessment of Cinnamyl Alcohol and Alternative Fragrance Ingredients
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological and dermatological properties of cinnamyl alcohol, a commonly used fragrance ingredient, with several alternatives. The information presented is collated from a range of scientific studies and regulatory assessments, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Data Presentation: Comparative Dermatological and Toxicological Data
The following table summarizes key quantitative data for this compound and selected fragrance alternatives. The primary endpoints for comparison are skin sensitization potential, as measured by the Local LymphNode Assay (LLNA) EC3 value (the effective concentration needed to produce a threefold increase in lymphocyte proliferation), and the No Observed Effect Level (NOEL) or No Expected Sensitization Induction Level (NESIL) from human studies, where available.
| Fragrance Ingredient | CAS Number | LLNA EC3 Value (%) | Skin Sensitization Potency Classification | Dermal NOEL/NESIL (μg/cm²) |
| This compound | 104-54-1 | 13 - 21 | Weak to Moderate | 2900[1] |
| Cinnamaldehyde | 104-55-2 | 0.75 | Strong | 500 (NOAEL for sensitization)[1] |
| Isoeugenol | 97-54-1 | 9.4 - 12.7[2] | Moderate | 2300 (as isoeugenyl acetate)[3] |
| Geraniol | 106-24-1 | 11.4[4] | Weak to Moderate | 55 (AEL) |
| Hydroxycitronellal | 107-75-5 | 20[5] | Weak | 4900[6] |
Experimental Protocols
Detailed methodologies for key toxicological and dermatological assessments are provided below. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Guinea Pig Maximization Test (GPMT) - OECD 406
The GPMT is a method to assess the skin sensitization potential of a substance.
1. Induction Phase:
- Intradermal Induction (Day 0): Three pairs of intradermal injections (0.1 mL each) are made into the shaved shoulder region of the guinea pig.
- Injection 1: Freund's Complete Adjuvant (FCA) mixed with water (1:1).
- Injection 2: The test substance in a suitable vehicle.
- Injection 3: The test substance emulsified in the FCA/water mixture.
- Topical Induction (Day 7): The test substance, prepared in a vehicle to cause mild irritation, is applied to a filter paper and placed over the injection sites. The area is covered with an occlusive dressing for 48 hours.
2. Challenge Phase (Day 21):
- A patch containing the test substance at the maximum non-irritating concentration is applied to a naive area on the flank of the animal for 24 hours under an occlusive dressing.
- The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is conducted to determine the irritation and/or sensitization potential of a substance in human subjects.[7][8][9]
1. Induction Phase:
- A small amount of the test material (approx. 0.2g or 0.2mL) is applied to an occlusive or semi-occlusive patch.[7]
- The patch is applied to the upper back of at least 50 volunteers for a 24-hour period.[7][9]
- This procedure is repeated nine times over a three-week period at the same application site.[7][8]
- The site is evaluated for any signs of irritation before each new patch application.[7]
2. Rest Period:
- A rest period of 10 to 21 days follows the induction phase, during which no patches are applied.[7]
3. Challenge Phase:
- A challenge patch with the test material is applied to a new, untreated site on the back.[7][9]
- The patch is removed after 24 hours, and the site is evaluated for signs of sensitization (erythema, edema, papules, vesicles) at 24, 48, and 72 hours post-application.[9]
Murine Local Lymph Node Assay (LLNA) - OECD 429
The LLNA is the first-choice in vivo method for assessing skin sensitization potential.[10]
1. Application of Test Substance:
- The test substance is applied to the dorsal surface of each ear of the mice (typically female CBA/J strain) for three consecutive days.[11]
- A minimum of three concentrations of the test substance are used, along with a negative control (vehicle only) and a positive control group.
2. Proliferation Measurement:
- On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.[11]
- Five hours later, the mice are euthanized, and the draining auricular lymph nodes are excised.[11]
- A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured by scintillation counting.
3. Calculation of Stimulation Index (SI):
- The SI for each group is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.
- A substance is classified as a sensitizer (B1316253) if the SI is 3 or greater. The EC3 value is then calculated from the dose-response curve.
Mandatory Visualizations
Skin Sensitization Adverse Outcome Pathway (AOP)
The following diagram illustrates the key events in the adverse outcome pathway for skin sensitization, from the initial molecular initiating event to the final adverse outcome of allergic contact dermatitis.
Caption: The Adverse Outcome Pathway for Skin Sensitization.
Experimental Workflow for Dermatological Assessment
This diagram outlines a typical workflow for the toxicological and dermatological assessment of a new fragrance ingredient.
Caption: Experimental workflow for fragrance ingredient safety assessment.
References
- 1. rifm.org [rifm.org]
- 2. theraindx.com [theraindx.com]
- 3. researchgate.net [researchgate.net]
- 4. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 5. ftp.cdc.gov [ftp.cdc.gov]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. ftp.cdc.gov [ftp.cdc.gov]
- 9. eurofinsus.com [eurofinsus.com]
- 10. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
- 11. cefic-lri.org [cefic-lri.org]
The Influence of Solvents on Cinnamaldehyde Hydrogenation Selectivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate role of solvents in directing the selective hydrogenation of cinnamaldehyde (B126680) is paramount for optimizing the synthesis of valuable chemical intermediates. This guide provides a comprehensive comparison of solvent effects on the catalytic hydrogenation of cinnamaldehyde, supported by experimental data, detailed protocols, and visual representations of reaction pathways and workflows.
The selective hydrogenation of cinnamaldehyde (CAL) is a critical reaction that can yield three primary products: cinnamyl alcohol (COL), hydrocinnamaldehyde (B1666312) (HCAL), and hydrothis compound (HCOL).[1][2] The desired product often dictates the choice of catalyst and, crucially, the reaction solvent. The solvent can significantly influence the reaction rate and selectivity by interacting with the catalyst surface, the substrate, and by affecting hydrogen solubility.[3][4] This guide explores these solvent effects to provide a clear framework for reaction optimization.
Comparative Analysis of Solvent Effects on Product Selectivity
The choice of solvent plays a pivotal role in determining the product distribution in cinnamaldehyde hydrogenation. The polarity of the solvent is a key factor, with polar solvents generally favoring the hydrogenation of the C=O bond to produce this compound, while non-polar solvents tend to favor the hydrogenation of the C=C bond to yield hydrocinnamaldehyde.[5]
Experimental Data Summary
The following tables summarize the quantitative data from various studies on the impact of different solvents on cinnamaldehyde conversion and product selectivity using different catalysts.
Table 1: Solvent Effect on Cinnamaldehyde Hydrogenation over a 5 wt% Pd/C Catalyst [6]
| Solvent | Cinnamaldehyde Conversion (%) | Selectivity to HCAL (%) | Selectivity to COL (%) | Selectivity to HCOL (%) |
| n-Hexane | 98 | 95 | 2 | 3 |
| Cyclohexane | 99 | 96 | 1 | 3 |
| Toluene | 97 | 94 | 2 | 4 |
| Tetrahydrofuran (THF) | 100 | 88 | 5 | 7 |
| 2-Propanol | 100 | 85 | 8 | 7 |
| Ethanol | 100 | 82 | 10 | 8 |
| Methanol | 100 | 80 | 12 | 8 |
| Pyridine | 25 | 15 | 60 | 25 |
| 4-Methylpyridine | 30 | 20 | 60 | 20 |
Reaction Conditions: 5 mmol CAL, 5 mg 5 wt% Pd/C catalyst, 5 mL solvent, 4 MPa H₂, 50 °C, 30 min.[4]
Table 2: Influence of Solvent Polarity on Selectivity over Various Catalysts [5]
| Catalyst | Solvent | Solvent Type | Selectivity to HCAL (%) | Selectivity to COL (%) |
| Pd/C | n-Heptane | Non-polar | High | Low |
| Pd/C | Ethanol | Polar | Low | High |
| Pt/C | n-Heptane | Non-polar | High | Low |
| Pt/C | Ethanol | Polar | Low | High |
| Co/Al₂O₃ | n-Heptane | Non-polar | High | Low |
| Co/Al₂O₃ | Ethanol | Polar | Low | High |
Table 3: Solvent Effects on Cinnamaldehyde Hydrogenation over Ruthenium-based Catalysts [3]
| Catalyst | Solvent | Cinnamaldehyde Conversion (%) | Selectivity to HCAL (%) | Selectivity to COL (%) |
| Ru@C₆₀ | Dioxane | Moderate | 73 | Low |
| Ru@C₆₀ | Methanol | High | Low | High |
| Ru/Zeolite | Apolar Solvents | Low | Low | High |
| Ru/Zeolite | Alcohols | High | High | Low |
Reaction Pathways and Experimental Workflow
The hydrogenation of cinnamaldehyde proceeds through distinct pathways, largely dictated by the initial hydrogenation of either the C=C or C=O bond. The following diagrams illustrate these pathways and a general experimental workflow for a typical hydrogenation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Selectivity shifts in hydrogenation of cinnamaldehyde on electron-deficient ruthenium nanoparticles [comptes-rendus.academie-sciences.fr]
- 4. Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Cinnamyl Alcohol and Its Derivatives: A Comparative Guide to Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antimicrobial agents is a paramount challenge in modern medicine and scientific research. Naturally occurring compounds and their synthetic derivatives offer a promising avenue for the development of new therapeutics. Among these, cinnamyl alcohol and its derivatives have garnered significant attention for their broad-spectrum antimicrobial properties. This guide provides an objective comparison of the antimicrobial efficacy of this compound against its key derivatives, supported by quantitative data from experimental studies.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and its derivatives is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the MIC values for this compound and several of its derivatives against a range of pathogenic bacteria and fungi.
| Compound | Microorganism | Type | MIC (µg/mL) |
| This compound | Escherichia coli | Gram-negative Bacteria | 8,000 - 15,000[1] |
| Staphylococcus aureus | Gram-positive Bacteria | >25,000[1] | |
| Cinnamaldehyde (B126680) | Escherichia coli | Gram-negative Bacteria | 203[2] |
| Staphylococcus aureus | Gram-positive Bacteria | 252[2] | |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 441[3] | |
| Candida albicans | Fungus | 50[2] | |
| Cinnamyl Acetate | Aedes aegypti (larvae) | Insect | Minor role in activity[4] |
| Ethyl Cinnamate | Escherichia coli | Gram-negative Bacteria | 203[2] |
| Staphylococcus aureus | Gram-positive Bacteria | 252[2] | |
| Candida albicans | Fungus | 50[2] | |
| Methyl Cinnamate | Staphylococcus aureus | Gram-positive Bacteria | 789.19 (µM)[1][5] |
| Candida albicans | Fungus | 789.19 (µM)[5] | |
| Butyl Cinnamate | Staphylococcus aureus | Gram-positive Bacteria | 626.62 (µM)[5] |
| Candida albicans | Fungus | 626.62 (µM)[5] | |
| Decyl Cinnamate | Staphylococcus aureus | Gram-positive Bacteria | 550.96 (µM)[5] |
| Benzyl Cinnamate | Staphylococcus aureus | Gram-positive Bacteria | 537.81 (µM)[1] |
Note: MIC values can vary between studies due to differences in experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The broth microdilution method is a standardized and widely used technique.
Broth Microdilution Assay for MIC Determination
This protocol is adapted for the testing of lipophilic compounds such as this compound and its derivatives.
1. Preparation of Materials:
-
Test Compounds: this compound and its derivatives.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) or a non-ionic surfactant like Tween 80 to aid in the dissolution of lipophilic compounds.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.
-
Microorganism Cultures: Overnight cultures of the test microorganisms adjusted to a turbidity of 0.5 McFarland standard.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Preparation of Test Compound Stock Solutions:
-
Dissolve the test compounds in the chosen solvent (e.g., DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid inhibiting microbial growth.
3. Serial Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound stock solutions in the appropriate growth medium. This creates a range of concentrations to be tested.
4. Inoculation:
-
Dilute the standardized microbial suspension in the growth medium.
-
Inoculate each well of the microtiter plate (containing the different concentrations of the test compounds) with the microbial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) on each plate.
5. Incubation:
-
Incubate the microtiter plates at 37°C for 16-20 hours for bacteria and at a temperature and duration appropriate for fungal growth.
6. Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
-
Alternatively, a spectrophotometer can be used to measure the optical density (OD) at 600 nm to determine growth inhibition.
Mechanism of Action: Inhibition of FtsZ Protein
One of the key mechanisms by which cinnamaldehyde, a prominent derivative of this compound, exerts its antibacterial effect is through the inhibition of the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein in bacterial cell division, forming a contractile ring (Z-ring) at the division site.
Caption: Inhibition of bacterial cell division by cinnamaldehyde through FtsZ protein interaction.
This diagram illustrates that cinnamaldehyde binds to FtsZ monomers, which in turn inhibits their polymerization into the Z-ring.[6] The disruption of Z-ring formation ultimately blocks bacterial cell division, leading to an antimicrobial effect.[6] This targeted mechanism of action makes cinnamaldehyde and its derivatives promising candidates for further investigation as antibacterial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 5. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of bacterial cell division protein FtsZ by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cinnamyl Alcohol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending to the proper disposal of chemical waste. This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of cinnamyl alcohol, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound may cause an allergic skin reaction.[1][2] Always work in a well-ventilated area and avoid breathing vapors, mist, or gas.[2][3]
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[2][4] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[4][5] |
| Body Protection | A complete suit protecting against chemicals or a lab coat.[4] |
| Respiratory Protection | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU) if ventilation is inadequate.[2] |
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean the area, preventing environmental contamination and personnel exposure.
| Spill Cleanup Protocol | Procedure |
| Immediate Actions | Evacuate personnel from the immediate area.[3] Ensure adequate ventilation and remove all sources of ignition.[1] |
| Containment | Prevent further leakage or spillage if it is safe to do so.[1][3] Do not let the product enter drains, other waterways, or soil.[1][2] |
| Cleanup | Absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2][3] |
| Collection & Disposal | Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal as hazardous waste.[2][5] |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through a licensed and approved waste disposal company.[2][4] This ensures that the chemical is managed in an environmentally responsible manner and in compliance with all relevant regulations.
-
Waste Identification and Classification : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[1][5]
-
Collection of Waste :
-
Storage of Waste :
-
Arranging for Disposal :
-
Disposal of Contaminated Materials :
-
Disposal of Empty Containers :
-
Empty containers should be triple-rinsed with a suitable solvent.[6][7] The rinsate should be collected and disposed of as hazardous chemical waste.
-
After rinsing, the container can be disposed of as regular waste, ensuring that all labels are removed or defaced.[6] Puncturing the container to prevent reuse is also a recommended practice.[8]
-
Experimental Workflow: this compound Disposal
Caption: this compound Disposal Workflow.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. vumc.org [vumc.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling Cinnamyl Alcohol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Cinnamyl Alcohol, including personal protective equipment (PPE), operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following PPE is recommended based on safety data sheets.
Engineering Controls: It is essential to use this compound in a well-ventilated area.[1][2] Process enclosures, local exhaust ventilation, or other engineering controls should be utilized to maintain airborne concentrations below exposure limits.[1][3] Facilities must be equipped with an eyewash fountain.[3]
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles | OSHA 29 CFR 1910.133 or EU EN166[2][3] |
| Face shield | As appropriate for the specific workplace conditions[3][4] | |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use; follow proper removal technique[4][5] |
| Skin and Body Protection | Laboratory coat | --- |
| Long-sleeved clothing | --- | |
| Chemical-resistant apron | --- | |
| Closed-toed footwear | [3] | |
| Respiratory Protection | NIOSH- or CEN-certified respirator | Required when ventilation is inadequate or exposure is high[1][3] |
Operational Plan
A systematic approach to handling this compound, from preparation to disposal, is critical for safety and efficiency.
Handling:
Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[6]
-
Protect from light and air.[1]
Accidental Release and First Aid Measures
Accidental Release: In the event of a spill, wear appropriate protective equipment and ensure adequate ventilation.[3] Remove all sources of ignition.[3] Absorb the spill with an inert material, such as sand or earth, and place it into a suitable container for disposal.[3][7]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[3]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] If skin irritation or a rash occurs, get medical advice.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][6] Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting.[3][6] Rinse the mouth with water and obtain immediate medical attention.[3][6]
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3][6][8] It may be necessary to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not allow the product to enter drains.[3][4][5] Contaminated packaging should be disposed of as unused product.[4]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀O[3][4] |
| Molecular Weight | 134.18 g/mol [1][3] |
| Appearance | White to yellowish crystals or a low melting point solid[1] |
| Odor | Floral, reminiscent of hyacinth[1] |
| Boiling Point | 258°C[3] |
| Melting Point | 30-33°C[3] |
| Flash Point | 126°C (258.8°F)[1][3] |
| Vapor Pressure | < 0.01 hPa[3] |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
